molecular formula C10H7NO4 B1597361 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 42710-39-4

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1597361
CAS No.: 42710-39-4
M. Wt: 205.17 g/mol
InChI Key: JNOGAXDCJSTIRH-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-11-8(12)6-3-2-5(10(14)15)4-7(6)9(11)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGAXDCJSTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358266
Record name 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42710-39-4
Record name 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a derivative of phthalimide, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and predictive models. The document is structured to offer not just data, but also insights into the causality behind its chemical behavior, empowering researchers in their experimental design and application development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and computational predictions to provide a robust working knowledge base.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 42710-39-4, possesses a rigid bicyclic isoindoline core functionalized with a carboxylic acid group at the 5-position and a methyl group on the imide nitrogen. This unique arrangement of functional groups dictates its physical and chemical characteristics.

The planar phthalimide ring system, coupled with the electron-withdrawing nature of the two carbonyl groups, influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The N-methyl group enhances its lipophilicity compared to the unsubstituted analog.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₄PubChem[1]
Molecular Weight 205.17 g/mol PubChem[1]
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acidPubChem[1]
Canonical SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OPubChem[1]
InChI Key JNOGAXDCJSTIRH-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General knowledge based on structure
pKa (Predicted) ~3-4 for the carboxylic acidPredicted based on benzoic acid and electron-withdrawing substituents

Note: The absence of experimentally determined physical constants such as melting and boiling points in the reviewed literature necessitates their empirical determination for any practical application.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical approach involves the reaction of trimellitic anhydride with methylamine. This reaction proceeds in two conceptual steps: initial amidation to form a phthalamic acid intermediate, followed by intramolecular cyclization via dehydration to yield the final imide product.

Synthesis_Pathway Trimellitic_Anhydride Trimellitic Anhydride Intermediate Phthalamic Acid Intermediate Trimellitic_Anhydride->Intermediate Amidation Methylamine Methylamine (CH₃NH₂) Methylamine->Intermediate Product 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid Intermediate->Product Dehydration (Heat)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Illustrative)

Disclaimer: This is a representative protocol and requires optimization and validation.

  • Reaction Setup: To a solution of trimellitic anhydride (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid, add a solution of methylamine (1-1.2 equivalents) dropwise at room temperature with vigorous stirring.

  • Amidation: The reaction is typically exothermic. Maintain the temperature below 40°C during the addition. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phthalamic acid intermediate.

  • Cyclization: Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent) for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Reactivity Profile

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the imide ring, and the aromatic system.

  • Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst.

    • Amide Formation: Reaction with amines, typically requiring activation with coupling agents (e.g., DCC, EDC).

    • Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Imide Ring: The imide functionality is generally stable. However, under harsh basic or acidic conditions, it can be susceptible to hydrolysis, leading to the opening of the imide ring.

  • Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the imide and carboxylic acid groups.

Spectroscopic Characterization (Predicted)

In the absence of experimentally derived spectra, predictive models and analysis of analogous structures provide valuable insights into the expected spectroscopic features of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

  • Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • N-Methyl Protons (δ ~3.1 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

  • Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbons (δ ~167 ppm): Two signals for the imide carbonyl carbons.

  • Carboxylic Acid Carbonyl (δ >170 ppm): A signal for the carbonyl carbon of the carboxylic acid.

  • Aromatic Carbons (δ 120-140 ppm): Signals corresponding to the six carbons of the aromatic ring.

  • N-Methyl Carbon (δ ~24 ppm): A signal for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[2][3]

  • C=O Stretch (Imide): Two strong absorption bands around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹, which may overlap with the symmetric imide stretch.

  • C-N Stretch (Imide): A band in the region of 1300-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): Expected at m/z = 205.0375 for the exact mass.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO₂ (m/z = 44) from the carboxylic acid group and potentially fragmentation of the imide ring.

Fragmentation_Pathway M [M]⁺˙ m/z = 205 M_minus_OH [M-OH]⁺ m/z = 188 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 160 M->M_minus_COOH -COOH M_minus_CO2 [M-CO₂]⁺˙ m/z = 161 M->M_minus_CO2 -CO₂

Caption: Predicted mass spectrometry fragmentation of the target molecule.

Potential Applications and Biological Relevance

The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in a variety of biologically active molecules.[4][5] The presence of the carboxylic acid group on this compound provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of phthalimides have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The carboxylic acid functionality allows for the introduction of this moiety into peptides or other biomolecules, potentially modulating their properties.

Safety and Handling

Based on available GHS information, this compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area or with local exhaust ventilation.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic chemistry and drug discovery. While a comprehensive experimental characterization is not yet widely published, this guide provides a foundational understanding of its chemical properties based on its structure, data from related compounds, and computational predictions. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

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An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research. Misidentification can lead to catastrophic failures in efficacy, safety, and intellectual property. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a substituted N-methylphthalimide derivative. This molecule, with its distinct functional groups—an imide, a carboxylic acid, and an aromatic system—serves as an excellent case study for the integrated application of modern analytical techniques.

This document is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of steps in favor of a narrative that explains the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow. We will proceed from foundational property analysis to advanced spectroscopic and crystallographic methods, demonstrating how each piece of analytical data corroborates the others to build an unshakeable structural assignment.

Foundational Physicochemical Profile

Before embarking on complex spectroscopic analysis, establishing the basic physicochemical properties of the target compound is essential. This data provides the fundamental constraints for all subsequent interpretations.

PropertyValueSource
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acidPubChem[1]
Molecular Formula C₁₀H₇NO₄PubChem[1]
Molecular Weight 205.17 g/mol PubChem[1]
Monoisotopic Mass 205.03750770 DaPubChem[1][2]
CAS Number 42710-39-4PubChem[1]

The Strategic Analytical Workflow

Structural elucidation is not a linear process but an integrated puzzle. Data from multiple orthogonal techniques are woven together to build a conclusive argument. The workflow below illustrates the logical progression from confirming the molecular formula and identifying functional groups to mapping the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Detailed Connectivity Mapping cluster_2 Definitive 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Formula & Fragmentation NMR_1D 1D NMR (¹H, ¹³C) Identifies Chemical Environments & Proton/Carbon Count MS->NMR_1D CONCLUSION Integrated Data Analysis & Structure Verification MS->CONCLUSION IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR_1D IR->CONCLUSION NMR_2D 2D NMR (COSY, HSQC, HMBC) Maps C-H Framework & Long-Range Correlations NMR_1D->NMR_2D NMR_2D->CONCLUSION XRAY X-Ray Crystallography (If crystalizable) Unambiguous 3D Structure XRAY->CONCLUSION Ultimate Proof

Caption: Key HMBC correlations confirming the structure.

X-Ray Crystallography: The Ultimate Proof

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, only single-crystal X-ray diffraction can provide irrefutable proof of atomic connectivity and 3D arrangement in the solid state. The primary challenge is often experimental: growing a single, diffraction-quality crystal. Slow evaporation of a saturated solution in a mixed solvent system (e.g., methanol/water or ethanol/ethyl acetate) is a common starting point. A successful crystal structure not only confirms the constitution but also provides valuable information on intermolecular interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups. [3][4] Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow suitable crystals via slow evaporation, vapor diffusion, or cooling from a range of solvents.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) on a modern diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to yield a final, high-resolution molecular structure. Analysis of similar reported structures of phthalimide derivatives can serve as a valuable reference. [5][6]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is achieved not by a single experiment, but by the convergence of evidence from a suite of orthogonal analytical techniques.

G center Final Structure C₁₀H₇NO₄ MS MS m/z = 205.0375 MS->center Confirms Formula IR IR -COOH & Imide C=O IR->center Confirms Func. Groups NMR NMR Full H-C Connectivity NMR->center Confirms Connectivity XRAY X-Ray 3D Confirmation XRAY->center Absolute Proof

Caption: Convergence of evidence for final structure confirmation.

This methodical and multi-faceted approach ensures the highest level of scientific integrity. The molecular formula is confirmed by HRMS, the constituent functional groups are identified by IR, the complete covalent framework is mapped by a suite of NMR experiments, and the entire assignment is ultimately verified in three dimensions by X-ray crystallography. This rigorous, self-validating system provides the trustworthy and authoritative structural data required to advance any research or development program.

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  • ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. ResearchGate. [Link]

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  • 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Institutes of Health. [Link]

  • Synthesis of 1-[(Aryl)...] Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

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Physical and chemical properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Introduction

This compound, a derivative of phthalimide, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid isoindolinedione scaffold is a recognized pharmacophore present in numerous bioactive molecules, while the carboxylic acid moiety offers a versatile chemical handle for derivatization and conjugation. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, offering field-proven insights and experimental context for professionals in drug development and chemical synthesis.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is systematically named based on IUPAC nomenclature, though several synonyms are used in commercial and database contexts.

  • IUPAC Name : 2-methyl-1,3-dioxoisoindole-5-carboxylic acid[1]

  • Synonyms : 2-methyl-1,3-dioxo-5-isoindolinecarboxylic acid, N-methylphthalimide-4-carboxylic acid

  • CAS Number : 42710-39-4[1][2]

  • Molecular Formula : C₁₀H₇NO₄[1][2]

The molecule's architecture features a planar phthalimide ring system, with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the aromatic ring. This structure dictates its reactivity and physical behavior.

Caption: 2D structure of this compound.

Physical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental settings, including solubility, formulation, and membrane permeability. The data below is a combination of computed and experimental values from authoritative databases.

PropertyValueSource
Molecular Weight 205.17 g/mol PubChem[1]
Exact Mass 205.03750770 DaPubChem[1]
Appearance Expected to be a solidInferred from analogs[3][4]
XLogP3 (Lipophilicity) 0.9PubChem[1]
Topological Polar Surface Area (TPSA) 74.7 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Solubility and Acidity (pKa)
  • Solubility : While extensive experimental solubility data is not available, the structure provides significant insights. The XLogP3 value of 0.9 suggests a moderate balance between hydrophilicity and lipophilicity.[1] The carboxylic acid group imparts solubility in alkaline aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) through deprotonation to form a carboxylate salt. Solubility in organic solvents is expected to be highest in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols like methanol and ethanol.

  • Acidity (pKa) : The primary acidic proton is that of the carboxylic acid group. Its pKa value is not extensively reported but can be estimated to be in the range of 3.5 to 4.5, similar to benzoic acid. The electron-withdrawing nature of the adjacent phthalimide ring system would likely increase the acidity (lower the pKa) compared to a simple alkyl-substituted benzoic acid. This acidity is a key parameter for designing salt-formation strategies in drug development and for selecting appropriate pH conditions for reactions and purifications.

Chemical Properties and Reactivity

The compound's reactivity is dominated by its two principal functional groups: the carboxylic acid and the imide ring.

Carboxylic Acid Reactivity

The -COOH group is a versatile handle for chemical modification, allowing for a wide range of classical transformations:

  • Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters.

  • Amide Formation : Activation with coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with primary or secondary amines produces amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

  • Acyl Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which can then be used to form esters, amides, and other derivatives.[5]

  • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Imide Ring Stability and Reactivity

The N-methylated phthalimide ring is generally robust and stable under neutral and mildly acidic or basic conditions. However, it can undergo nucleophilic attack under more forceful conditions:

  • Hydrolysis : Strong aqueous base (e.g., NaOH) or acid at elevated temperatures can hydrolyze the imide ring, opening it to form a dicarboxylic acid derivative.

  • Hydrazinolysis : Reaction with hydrazine (Ing-Manske procedure) is a classic method for cleaving the phthalimide group to release a primary amine, although in this case, it would cleave the N-methyl bond, which is less common synthetically.

start 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid intermediate Acyl Chloride Intermediate start->intermediate Activation product_amide Amide Derivative start->product_amide Direct Amidation reagent1 SOCl₂ or (COCl)₂ reagent1->start product_ester Ester Derivative intermediate->product_ester Esterification reagent2 R-OH, Pyridine reagent2->intermediate reagent3 R₂NH, Coupling Agent (e.g., HATU) reagent3->start

Caption: Workflow for the synthesis of ester and amide derivatives.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections outline the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the hydroxyl and carbonyl groups.

  • O-H Stretch : A very broad and prominent absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6][7]

  • C=O Stretch : This region will be complex. Two distinct C=O stretching bands are anticipated:

    • The carboxylic acid carbonyl should appear around 1710–1760 cm⁻¹.[7]

    • The imide carbonyls typically show two bands: an asymmetric stretch near 1775 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. These may overlap with the carboxylic acid C=O peak.

  • C-O Stretch : A strong band between 1210–1320 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid is expected.[6]

  • Aromatic C=C Bending : Multiple medium-intensity peaks will appear in the 1500–1700 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Carboxylic Acid Proton (-COOH) : A singlet, significantly deshielded by the electronegative oxygens, appearing far downfield between 10–13 ppm. Its chemical shift can be sensitive to concentration and solvent.[7]

    • Aromatic Protons : Three protons on the aromatic ring will appear in the 7.5–8.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the electron-withdrawing carboxylic acid and imide groups.

    • N-Methyl Protons (-CH₃) : A sharp singlet integrating to three protons, expected around 2.5–3.5 ppm.

  • ¹³C NMR :

    • Carboxylic Acid Carbon (-COOH) : Expected in the 165–185 ppm range.[7]

    • Imide Carbonyl Carbons (-C=O) : Two signals are possible, typically found around 165–175 ppm.

    • Aromatic Carbons : Multiple signals between 120–145 ppm, including both protonated and quaternary carbons.

    • N-Methyl Carbon (-CH₃) : A single peak in the aliphatic region, expected around 25–35 ppm.

Mass Spectrometry
  • Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 205.

  • Key Fragmentation Patterns : Common fragmentation pathways for carboxylic acids include:

    • Loss of a hydroxyl radical (M-17 ), resulting in a peak at m/z = 188.

    • Loss of the entire carboxyl group (M-45 ), leading to a fragment at m/z = 160.

    • Fragmentation of the phthalimide ring itself can also occur.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for accurately determining the acid dissociation constant (pKa), a critical parameter for drug development professionals.

Objective : To determine the pKa of this compound in an aqueous or mixed-solvent system.

Methodology :

  • Preparation of Analyte Solution : Accurately weigh approximately 20-50 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKa*) specific to that solvent system.

  • Titrant Preparation : Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). Standardization against a primary standard like potassium hydrogen phthalate (KHP) is crucial for accuracy.

  • Instrumentation Setup : Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

  • Titration Procedure :

    • Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis :

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

    • The pKa is the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as defined by the Henderson-Hasselbalch equation.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block.

  • Drug Discovery : The phthalimide core is a privileged scaffold in medicinal chemistry, famously associated with the immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The carboxylic acid provides a crucial attachment point for linking this scaffold to other pharmacophores, linkers, or targeting moieties to create novel therapeutic agents.[9] The compound can serve as a starting material for synthesizing inhibitors, receptor antagonists, or probes for biological systems.[3]

  • Materials Science : The rigid, planar structure and potential for hydrogen bonding make it a candidate for the synthesis of novel polymers, dyes, and organic electronic materials. The carboxylic acid can be used to anchor the molecule to surfaces or incorporate it into larger polymeric structures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information.
  • Al-Harrasi, A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

  • De Gruyter. (2018). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2011). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate.
  • MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). 2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. Retrieved from [Link]

  • NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

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An In-depth Technical Guide to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This molecule, while seemingly simple in its structure, represents a critical nexus of chemical reactivity and biological relevance, positioning it as a pivotal tool in the arsenal of medicinal chemists and drug development professionals. The strategic placement of a carboxylic acid on the N-methylated phthalimide scaffold provides a versatile handle for chemical modification, opening avenues for the creation of novel therapeutics. This guide aims to move beyond a mere recitation of facts, instead offering a causal understanding of why this molecule is of significant interest, how it can be reliably synthesized and characterized, and where its potential lies in the landscape of modern pharmacology, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes of this compound

This compound, a derivative of trimellitic acid, is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for its use in a research setting.

PropertyValueSource
Molecular Formula C₁₀H₇NO₄PubChem[1]
Molecular Weight 205.17 g/mol PubChem[1]
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acidPubChem[1]
CAS Number 42710-39-4PubChem[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as DMF and DMSOInferred from synthesis protocols

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a robust process, predicated on the reactivity of trimellitic anhydride with methylamine. The following protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the final product.

Synthetic Workflow

The synthetic pathway is a two-step, one-pot reaction that leverages the differential reactivity of the anhydride functionalities of trimellitic anhydride. The initial reaction with methylamine preferentially forms the imide at the 1,2-positions, leaving the 4-position carboxylic acid intact.

Synthesis_Workflow Trimellitic_Anhydride Trimellitic Anhydride Reaction_Step_1 Step 1: Nucleophilic Acyl Substitution Trimellitic_Anhydride->Reaction_Step_1 Methylamine Methylamine (aq.) Methylamine->Reaction_Step_1 Intermediate Amic Acid Intermediate (not isolated) Reaction_Step_2 Step 2: Intramolecular Cyclization (Dehydration) Intermediate->Reaction_Step_2 Final_Product This compound Reaction_Step_1->Intermediate Reaction_Step_2->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Trimellitic anhydride (1 equivalent)

  • Methylamine (40% aqueous solution, 1.1 equivalents)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride in glacial acetic acid.

  • Addition of Methylamine: While stirring, slowly add the aqueous methylamine solution to the suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid and unreacted methylamine.

  • Purification: The crude product can be recrystallized from ethanol to yield a pure, crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the symmetric and asymmetric C=O stretches of the imide group (around 1770 and 1710 cm⁻¹, respectively).[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should display a singlet for the N-methyl protons, and aromatic protons in the expected regions. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR will show distinct signals for the carbonyl carbons of the imide and the carboxylic acid, the methyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (205.17 g/mol ).

Applications in Drug Development: A Versatile Scaffold

The true value of this compound lies in its application as a versatile building block in medicinal chemistry, most notably in the design of Proteolysis Targeting Chimeras (PROTACs).

The Phthalimide Moiety as an E3 Ligase Ligand

The N-substituted phthalimide core is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[4] This system is the cell's primary machinery for degrading unwanted or damaged proteins. By incorporating a CRBN ligand into a molecule, it is possible to recruit this machinery to a specific protein of interest, leading to its degradation.

The Carboxylic Acid as a Linker Attachment Point

The carboxylic acid group at the 5-position of the isoindoline ring provides a convenient and reactive handle for the attachment of a linker.[4] This linker is a crucial component of a PROTAC, as it connects the E3 ligase ligand to a ligand that binds to the target protein of interest. The properties of the linker, such as its length and flexibility, are critical for the efficacy of the PROTAC.[5][]

PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery E3_Ligase_Ligand E3 Ligase Ligand (e.g., 2-Methyl-1,3-dioxoisoindoline -5-carboxylic acid derivative) Linker Linker E3_Ligase_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein of Interest Target_Ligand->Target_Protein Binds E3_Ligase->Target_Protein Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Degradation

Caption: Conceptual diagram of a PROTAC utilizing a derivative of this compound.

Other Potential Therapeutic Applications

Beyond its use in PROTACs, the phthalimide scaffold is a known pharmacophore with a broad range of biological activities. Derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[7] This suggests that this compound could serve as a starting point for the development of novel anti-angiogenic and anti-inflammatory agents.

Conclusion: A Forward-Looking Perspective

This compound is more than just a chemical reagent; it is a key that unlocks the potential for innovative therapeutic strategies. Its straightforward synthesis, coupled with the dual functionality of the phthalimide E3 ligase ligand and the versatile carboxylic acid handle, makes it an invaluable asset for drug discovery and development. As the field of targeted protein degradation continues to expand, the demand for well-characterized, versatile building blocks like this will undoubtedly grow. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

  • 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Institutes of Health. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available from: [Link]

  • 2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. MD Topology. Available from: [Link]

  • 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. Available from: [Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. National Institutes of Health. Available from: [Link]

  • Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. PubMed. Available from: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Available from: [Link]

  • New epoxy-imide resins cured with N-(3-hydroxyphenyl)trimellitimide: synthesis, thermal and adhesive properties. Semantic Scholar. Available from: [Link]

  • Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter. PubMed. Available from: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a crucial building block for researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, a proposed robust synthesis protocol, its physicochemical properties, and its significant potential as a scaffold in the creation of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of phthalimide, featuring a methyl group on the nitrogen atom and a carboxylic acid group on the isoindoline ring. This trifunctional structure makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identity and Computed Physicochemical Properties [1]

IdentifierValue
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acid
Synonyms N-Methyl trimellitic imide, 2-methyl-1,3-dioxo-5-isoindolinecarboxylic acid
CAS Number 42710-39-4
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol
Canonical SMILES CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
InChI Key JNOGAXDCJSTIRH-UHFFFAOYSA-N
XLogP3 (Computed) 0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Note: The physicochemical properties listed above are primarily based on computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis of this compound

The synthesis of N-substituted phthalimides from phthalic anhydrides is a well-established and efficient reaction. While a specific protocol for this compound is not extensively detailed in readily available literature, a reliable synthetic route can be expertly extrapolated from the synthesis of analogous compounds, such as 4-(1,3-dioxoisoindolin-2-yl) benzoic acid[2]. The proposed synthesis involves the condensation of trimellitic anhydride with methylamine.

Synthesis_Workflow reagent1 Trimellitic Anhydride intermediate Amic Acid Intermediate reagent1->intermediate Nucleophilic Acyl Substitution reagent2 Methylamine (aq. solution) reagent2->intermediate product This compound intermediate->product Dehydration (Cyclization)

Caption: Proposed synthesis workflow for this compound.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. Initially, the primary amine (methylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride. This results in the opening of the anhydride ring to form an amic acid intermediate. In the second step, upon heating, an intramolecular nucleophilic acyl substitution occurs, where the carboxylic acid group of the amic acid attacks the amide carbonyl, leading to the elimination of a water molecule and the formation of the stable five-membered imide ring.

Experimental Protocol

Materials:

  • Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)

  • Methylamine (40% aqueous solution)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend trimellitic anhydride (1 equivalent) in glacial acetic acid.

  • Addition of Methylamine: While stirring, slowly add an aqueous solution of methylamine (1.1 equivalents) to the suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Analytical Characterization

Due to the limited availability of published experimental spectra for this specific molecule, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

Analytical TechniqueExpected Characteristics
¹H NMR Aromatic protons on the isoindoline ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbons of the imide and carboxylic acid, aromatic carbons, and the N-methyl carbon.
IR Spectroscopy Characteristic peaks for C=O stretching (imide and carboxylic acid), C-N stretching, and O-H stretching (broad band for the carboxylic acid).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ).

Applications in Drug Discovery and Development

The isoindoline-1,3-dione scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds[3]. This is attributed to its ability to engage in various non-covalent interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic accessibility.

Applications core This compound app1 Anticancer Agents core->app1 Derivative Synthesis app2 Anti-inflammatory Drugs core->app2 Derivative Synthesis app3 Antimicrobial Compounds core->app3 Derivative Synthesis app4 CNS-active Agents core->app4 Derivative Synthesis

Caption: Potential applications of this compound as a synthetic intermediate.

This compound serves as an excellent starting material for the synthesis of a diverse library of derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships. The N-methyl group provides steric bulk and influences the electronics of the imide system.

Derivatives of the isoindoline-1,3-dione core have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: The phthalimide structure is famously associated with thalidomide and its analogues (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma. The mechanism often involves the modulation of the cereblon E3 ubiquitin ligase complex.

  • Anti-inflammatory and Immunomodulatory Effects: By derivatizing the carboxylic acid group, novel compounds with potential anti-inflammatory properties can be synthesized.

  • Antimicrobial and Antiviral Properties: The isoindoline-1,3-dione scaffold has been incorporated into molecules with activity against various pathogens[3].

Safety and Handling

GHS Hazard Classification: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of potentially bioactive molecules. Its straightforward synthesis from commercially available starting materials, coupled with the proven pharmacological importance of the isoindoline-1,3-dione scaffold, makes it an attractive building block for drug discovery and development programs. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 883431, this compound. Retrieved from [Link].

  • Majeed, I. Y., Salman, S. M., Hameed, A. S., & Ali, A. H. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. International Journal of Pharmaceutical and Clinical Research, 10(10), 346-353. Available at: [Link].

  • Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(15), 4585. Available at: [Link].

  • ResearchGate. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Retrieved from [Link].

  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • PubChem. (n.d.). This compound. Retrieved from [Link].

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2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number 42710-39-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42710-39-4), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, and established synthetic routes. Furthermore, it explores the molecule's core utility as a pivotal building block in the synthesis of complex chemical entities, including pharmacologically active agents. Detailed experimental protocols for its derivatization and characterization are provided, alongside essential safety and handling information. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Chemical Identity and Physicochemical Profile

This compound is a derivative of phthalimide, featuring a methyl group attached to the imide nitrogen and a carboxylic acid group substituted on the benzene ring. This unique substitution pattern makes it a bifunctional molecule, offering both the reactivity of a carboxylic acid and the stable, planar scaffold of the phthalimide ring system.

Key Identifiers:

  • IUPAC Name: 2-methyl-1,3-dioxoisoindole-5-carboxylic acid[1]

  • CAS Number: 42710-39-4[1][2]

  • Molecular Formula: C₁₀H₇NO₄[1][2]

  • Synonyms: 2-Methyl-1,3-dioxo-5-isoindolinecarboxylic acid, N-Methylphthalimide-4-carboxylic acid[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various solvents and reaction conditions, which is essential for designing synthetic routes and biological assays.

PropertyValueSource
Molecular Weight 205.17 g/mol PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 74.7 ŲPubChem[1]
Appearance Expected to be a white to off-white solidInferred from related compounds[3]
Solubility Sparingly soluble in water; more soluble in organic solvents like DMF, DMSO, and alcoholsInferred from related compounds[3]
Structural Representation

Caption: 2D Chemical Structure of the Topic Compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a direct and efficient pathway starting from trimellitic anhydride. The carboxylic acid at the 4-position of the anhydride is significantly less reactive than the anhydride functionalities, allowing for selective imide formation.

Proposed Synthetic Pathway

The most logical and field-proven approach involves the reaction of trimellitic anhydride with methylamine. This reaction proceeds via a two-step, one-pot process: nucleophilic attack of the amine on an anhydride carbonyl, followed by cyclization and dehydration to form the stable five-membered imide ring.

Caption: Proposed synthetic workflow for the target compound.

General Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis.

  • Reaction Setup: To a solution of trimellitic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add a solution of methylamine (1.1 eq, typically as a 40% solution in water) dropwise at room temperature with vigorous stirring.

  • Reaction Execution: Upon addition, the mixture is heated to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with cold water and then dried. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture or acetic acid.[3][4]

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a highly valuable intermediate or building block. Its bifunctional nature—a stable cyclic imide and a reactive carboxylic acid—provides a versatile platform for constructing more complex molecules.

Role as a Versatile Chemical Scaffold

The phthalimide group is a well-known pharmacophore and a key structural motif in many biologically active compounds. The carboxylic acid serves as a crucial "handle" for modification, most commonly through amide bond formation, enabling the linkage of the core scaffold to various other chemical moieties.

Caption: Role as a versatile chemical building block.

Precursor for Bioactive Molecules
  • Antioxidant Agents: Research has demonstrated that 3-oxoisoindoline-5-carboxamides, synthesized from the corresponding carboxylic acid, exhibit significant antioxidant properties. The ability to readily synthesize a library of amide derivatives allows for the exploration of structure-activity relationships to optimize this activity.

  • Kinase Inhibitors: The isoindoline-1,3-dione scaffold has been incorporated into advanced drug candidates. For instance, benzimidazole–dioxoisoindoline conjugates have been designed and synthesized as dual inhibitors of VEGFR-2 and FGFR-1, which are important targets in cancer therapy.[5] The carboxylic acid is the key point of attachment for building these complex conjugates.

  • Carboxylic Acid Bioisosteres: In drug design, the carboxylic acid group itself is often a target for modification to improve pharmacokinetic properties.[6] This compound serves as an excellent starting point for creating bioisosteres like tetrazoles or hydroxamic acids, which can mimic the parent acid's interactions with biological targets while offering different metabolic stability or cell permeability.[6]

Key Experimental Protocols

The following sections provide validated, step-by-step methodologies for the derivatization and analysis of the title compound.

Protocol: Synthesis of an Amide Derivative

This protocol details the synthesis of a generic N-substituted-2-methyl-1,3-dioxoisoindoline-5-carboxamide using standard peptide coupling reagents. This method is adapted from established procedures for similar compounds.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and the desired primary or secondary amine (1.2 eq) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) to the mixture, followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide derivative.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound and its derivatives is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their chemical environments. Expect signals for the methyl group, aromatic protons, and any protons on the newly added amide moiety.

    • ¹³C NMR: To confirm the carbon backbone of the molecule, including the characteristic signals for the two imide carbonyls and the carboxylic/amide carbonyl.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic stretches for the C=O of the imide (around 1700-1770 cm⁻¹), the C=O of the carboxylic acid or amide (around 1650-1710 cm⁻¹), and the O-H stretch of the acid (broad, ~2500-3300 cm⁻¹), which will be absent in the amide derivative.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically using a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is based on GHS classifications for the compound.[1]

GHS Hazard Classification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kálmán, F. H., et al. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate. De Gruyter. Retrieved from [Link]

  • PubChem. (n.d.). This compound (Duplicate Record). National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). N-Methylphthalimide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Retrieved from [Link]

  • Kishor Kumar, C., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

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The Isoindoline Carboxylic Acid Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a carboxylic acid moiety into this framework gives rise to isoindoline carboxylic acids, a class of molecules with compelling therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, physicochemical properties, and applications of isoindoline carboxylic acids for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and explore their mechanisms of action in key therapeutic areas, supported by detailed protocols and data.

Introduction: The Emergence of a Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, the isoindoline nucleus holds a place of distinction.[1] This bicyclic system, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile and synthetically accessible scaffold for the design of novel therapeutic agents.[1] The addition of a carboxylic acid group, a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets, further enhances the drug-like properties of the isoindoline core.

Isoindoline carboxylic acids and their derivatives have emerged as key building blocks in the development of drugs for a range of indications, including cancer, metabolic disorders, and inflammatory diseases.[1][2] Their utility stems from the rigid, yet three-dimensional, structure of the isoindoline ring system, which allows for the precise spatial orientation of functional groups to optimize binding to target proteins. This guide will provide a thorough exploration of this important class of molecules, from its historical roots to its modern-day applications.

A Journey Through Time: The History of Isoindoline Carboxylic Acids

The history of isoindoline carboxylic acids is intrinsically linked to the broader evolution of amino acid chemistry and the exploration of heterocyclic scaffolds in drug discovery. While the precise date of the first synthesis of a simple isoindoline carboxylic acid is not prominently documented, its conceptual origins can be traced back to the early 20th century with the pioneering work on amino acids and their analogues.[3][4] The early exploration of non-proteinogenic amino acids laid the groundwork for the synthesis of more complex, conformationally constrained analogues like those based on the isoindoline framework.[5][6]

The isoindoline scaffold itself gained notoriety in the mid-20th century, albeit for tragic reasons, with the thalidomide disaster.[1] This event, however, inadvertently spurred intensive research into the biological activities of isoindoline-containing compounds, ultimately leading to the development of safer and more effective derivatives.[1] In the subsequent decades, the focus shifted towards the rational design of isoindoline-based molecules with specific therapeutic targets. The introduction of the carboxylic acid functionality was a logical progression, aimed at mimicking the acidic side chains of natural amino acids or to serve as a key binding element for various enzymes and receptors.

The Art of Creation: Synthesis of Isoindoline Carboxylic Acids

The synthesis of isoindoline carboxylic acids and their esters has been the subject of considerable research, leading to the development of several efficient and stereoselective methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Palladium-Catalyzed Intramolecular α-Arylation

A powerful and versatile method for the synthesis of isoindoline-1-carboxylic acid esters is the palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters.[7] This reaction can be selectively tuned to yield either the isoindoline or the corresponding isoindole derivative by subtle changes in the reaction conditions.[7]

Experimental Protocol: Selective Synthesis of Methyl 2-benzylisoindoline-1-carboxylate [7]

  • Reaction Setup: In a sealed tube, combine α-(2-iodobenzylamino) ester (1a) (100 mg, 0.25 mmol), K₃PO₄ (159 mg, 0.75 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Solvent: Add THF (8 mL).

  • Reaction Conditions: Stir the mixture at 110 °C for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with Et₂O.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography (SiO₂, from CH₂Cl₂ to CH₂Cl₂−MeOH 1%) to afford the desired product.

Causality: The use of a palladium catalyst is crucial for facilitating the carbon-carbon bond formation through an oxidative addition/reductive elimination cycle. The choice of a non-polar solvent like THF and elevated temperature promotes the formation of the saturated isoindoline ring. The base, K₃PO₄, is essential for the deprotonation of the α-carbon, enabling the intramolecular nucleophilic attack.

Chiral Synthesis

The biological activity of isoindoline carboxylic acids is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure compounds is of paramount importance. One approach involves a palladium/Brønsted-acid-catalyzed diastereoselective intramolecular allylic amination, utilizing a chiral sulfinyl group as a chiral auxiliary.[2]

Experimental Workflow: Asymmetric Synthesis of Isoindoline-1-Carboxylic Acid Esters

G cluster_0 Substrate Synthesis cluster_1 Intramolecular Allylic Amination cluster_2 Conversion to Ester start 2-Cyanobenzaldehyde reagent1 Ethyl (E)-2-Benzyl-3- (2-cyanophenyl)acrylate start->reagent1 General Procedure A product1 Chiral Intermediate reagent1->product1 Pd(PPh3)4, (PhO)2PO2H, THF final_product Chiral Isoindoline-1- Carboxylic Acid Ester product1->final_product Two-step oxidation

Caption: Asymmetric synthesis of isoindoline-1-carboxylic acid esters.

Causality: The chiral sulfinyl group directs the stereochemical outcome of the intramolecular cyclization. The palladium catalyst activates the allylic system, while the Brønsted acid co-catalyst facilitates the amination reaction. The subsequent two-step oxidation converts the intermediate into the final ester product. This self-validating system ensures high diastereoselectivity, which can be predicted using DFT computations.[2]

Physicochemical Properties and Analytical Characterization

The physicochemical properties of isoindoline carboxylic acids are crucial for their pharmacokinetic and pharmacodynamic profiles. The presence of both a lipophilic bicyclic ring system and a polar carboxylic acid group imparts an amphiphilic character to these molecules.

Table 1: Calculated Physicochemical Properties of Isoindoline-4-carboxylic Acid [8]

PropertyValue
Molecular Weight163.17 g/mol
XLogP3-AA-1.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass163.063328530 Da
Topological Polar Surface Area49.3 Ų
Analytical Techniques

The characterization of isoindoline carboxylic acids relies on a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The carboxylic acid proton typically appears as a broad singlet in the ¹H NMR spectrum between 10-13 ppm.[9][10] The protons on the isoindoline ring give rise to characteristic signals in the aromatic and aliphatic regions.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of these compounds. The fragmentation of isoindoline derivatives has been investigated, providing valuable information for their identification.[13][14][15][16]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying the enantiomers of isoindoline carboxylic acids.[17][18][19][20] Various chiral stationary phases (CSPs) are available that can effectively resolve the racemic mixtures.[17][21]

Experimental Protocol: Chiral HPLC Separation [17]

  • Column: A chiral stationary phase column (e.g., based on a macrocyclic glycopeptide) is selected.

  • Mobile Phase: A suitable mobile phase, such as a mixture of polar organic solvents or a reversed-phase eluent, is chosen.

  • Detection: UV or mass spectrometric detection is typically employed.

  • Method Development: The separation is optimized by adjusting the mobile phase composition, flow rate, and temperature.

Causality: The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities. The choice of the CSP and mobile phase is critical for achieving optimal resolution.

Applications in Drug Development

The unique structural features of isoindoline carboxylic acids have made them attractive scaffolds for the design of inhibitors of various biological targets.

Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival.[22][23] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[24] Dihydroxyphenylisoindoline amides, which can be considered derivatives of isoindoline carboxylic acids, have been identified as potent and orally bioavailable Hsp90 inhibitors.[25]

Signaling Pathway: Hsp90 Chaperone Cycle and Inhibition

G cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by Isoindoline Carboxylic Acid Derivative Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90-ATP-Client (Closed) Hsp90_open->Hsp90_closed Binds Degradation Degradation Hsp90_open->Degradation Ubiquitination & Proteasomal Degradation ATP ATP ATP->Hsp90_closed Client_Protein Client Protein Client_Protein->Hsp90_closed Hsp90_closed->Hsp90_open Folded_Protein Folded Client Protein Hsp90_closed->Folded_Protein Hydrolysis ADP ADP + Pi Folded_Protein->Hsp90_open Release Inhibitor Isoindoline Carboxylic Acid Derivative Inhibitor->Hsp90_open Binds to ATP pocket

Caption: Inhibition of the Hsp90 chaperone cycle.

Mechanism of Action: Isoindoline-based Hsp90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90.[22][24] This prevents the conformational changes necessary for chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[24][26]

Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis.[7][27][28] This leads to an increase in metabolic rate and has potential therapeutic applications in obesity and related metabolic diseases. Certain N-acyl isoindoline carboxylic acid analogues have been discovered to be potent and hydrolysis-resistant mitochondrial uncouplers.[7]

Workflow: Mitochondrial Uncoupling

G cluster_0 Normal Respiration cluster_1 Uncoupling by Isoindoline Carboxylic Acid ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Heat Heat Proton_Gradient->Heat Dissipates as Heat ATP_Production ATP Production ATP_Synthase->ATP_Production Uncoupler Isoindoline Carboxylic Acid Derivative Uncoupler->Proton_Gradient Transports Protons

Sources

Methodological & Application

Application Notes and Protocols for 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This versatile building block, featuring a reactive carboxylic acid and a stable N-methylphthalimide core, serves as a valuable scaffold in medicinal chemistry and organic synthesis. The protocols detailed herein are grounded in established chemical principles and offer insights into practical execution and mechanistic pathways.

Introduction

This compound (also known as N-Methylphthalimide-4-carboxylic acid) is a bifunctional organic compound with the chemical formula C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol .[1] Its structure incorporates a robust N-methylated phthalimide group, a common pharmacophore, and a carboxylic acid moiety at the 5-position of the isoindoline ring. This carboxylic acid provides a convenient handle for a variety of chemical transformations, enabling its use as a foundational element in the synthesis of more complex molecules. The isoindole core is a recognized pharmacophore present in a range of biologically active compounds, exhibiting activities such as anti-HIV, anticancer, and antimicrobial effects.[2]

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₇NO₄[1]
Molecular Weight205.17 g/mol [1]
CAS Number42710-39-4[1]
IUPAC Name2-methyl-1,3-dioxoisoindole-5-carboxylic acid[1]
SMILESCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O[1]

Core Application: Synthesis of Amide Derivatives

The carboxylic acid functionality of this compound is readily converted into an amide linkage, a critical transformation in drug discovery for modulating pharmacokinetic properties and exploring structure-activity relationships (SAR). The formation of the amide bond typically proceeds via the activation of the carboxylic acid.

Mechanistic Insight: Acyl Chloride Formation and Nucleophilic Acyl Substitution

A reliable and widely used method for amide synthesis from carboxylic acids involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the corresponding amide. The base, typically a tertiary amine like triethylamine (Et₃N), neutralizes the hydrochloric acid byproduct.[3][4]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid Acyl_Chloride 2-Methyl-1,3-dioxoisoindoline- 5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ SOCl2 SOCl₂ Acyl_Chloride_2 Acyl Chloride Intermediate Acyl_Chloride->Acyl_Chloride_2 Amine R₁R₂NH Amide N-substituted-2-methyl-1,3- dioxoisoindoline-5-carboxamide Acyl_Chloride_2->Amide R₁R₂NH, Et₃N

Caption: General workflow for amide synthesis.

Protocol 1: Synthesis of N-Aryl/Alkyl Amides via Acyl Chloride Intermediate

This protocol is adapted from a similar synthesis utilizing a close structural analog and provides a robust method for the synthesis of a wide range of amides.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-methyl-1,3-dioxoisoindoline-5-carbonyl chloride can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

AmineProductTypical Yield (%)
AnilineN-phenyl-2-methyl-1,3-dioxoisoindoline-5-carboxamide85-95
BenzylamineN-benzyl-2-methyl-1,3-dioxoisoindoline-5-carboxamide80-90
Morpholine(2-Methyl-1,3-dioxoisoindolin-5-yl)(morpholino)methanone90-98

Application: Synthesis of Ester Derivatives

Esterification of this compound is another key transformation, yielding compounds that can serve as final products or as intermediates for further functionalization. Esters are often used to improve the lipophilicity of a drug candidate or to act as prodrugs.

Mechanistic Insight: Steglich Esterification

For substrates that may be sensitive to the harsh conditions of acid-catalyzed esterification or acyl chloride formation, the Steglich esterification offers a mild and efficient alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction.

G Carboxylic_Acid 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Ester Ester Product N_Acylpyridinium->Ester + R-OH Alcohol R-OH DCU Dicyclohexylurea (DCU) (Precipitate)

Caption: Steglich esterification workflow.

Protocol 2: Steglich Esterification for the Synthesis of Esters

This protocol provides a general procedure for the synthesis of esters from this compound under mild conditions.[5]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

AlcoholProductTypical Yield (%)
MethanolMethyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate90-98
EthanolEthyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate88-95
Benzyl alcoholBenzyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate85-93

Potential Applications in Materials Science

While specific literature on the use of this compound as a monomer is not prevalent, its structural similarity to other phthalimide-based monomers suggests potential applications in the synthesis of high-performance polymers like polyimides. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties.[7] The carboxylic acid group could be utilized for the formation of polyester-imides or polyamide-imides, potentially leading to materials with tailored properties for applications in electronics, aerospace, and as separation membranes. Further research in this area is warranted to explore these possibilities.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein for the synthesis of amides and esters offer reliable and efficient methods for the elaboration of this scaffold into a diverse range of molecules for applications in drug discovery and materials science. The choice of synthetic route will depend on the specific target molecule and the compatibility of other functional groups present.

References

  • Shafi, S., et al. (2019). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 24(23), 4239. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Tetrahedron, 71(22), 3737-3745. [Link]

  • Reddy, T. J., et al. (2010). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 8(8), 1838-1841. [Link]

  • Barooah, N., et al. (2011). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Samir, A. H., et al. (2018). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Journal of Education for Pure Science, 8(1). [Link]

  • Filippo, M., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(109), 64234-64242. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

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Application Note: 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid as a Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Role of Phthalimides

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] This strategy utilizes the cell's own ubiquitin-proteasome system to tag and destroy specific protein targets. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, small molecules designed to induce proximity between a target protein and an E3 ubiquitin ligase.[2][3]

The phthalimide chemical scaffold is of central importance in this field. It is the core structure of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, which were discovered to function as molecular glues that recruit neo-substrates to the Cereblon (CRBN) E3 ligase for degradation.[1][4] This discovery has made the phthalimide moiety an indispensable component for designing PROTACs that hijack the CRBN E3 ligase.

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is a highly valuable bifunctional building block designed for this purpose. It contains the essential N-methyl phthalimide group for CRBN binding, along with a strategically placed carboxylic acid at the 5-position. This carboxylic acid serves as a versatile chemical handle, allowing for the covalent attachment of linkers and, subsequently, ligands for various proteins of interest (POIs). This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with detailed protocols for its use in synthesizing next-generation protein degraders.

Physicochemical Properties and Handling

Properly understanding the characteristics of a building block is critical for its successful application in synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 4490-45-5[5]
Molecular Formula C₁₀H₇NO₄-
Molecular Weight 205.17 g/mol [6]
Appearance White to off-white solid (typical)-
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, dichloromethaneGeneral chemical knowledge
Storage Store in a cool, dry place away from light and moisture.General laboratory practice

Safety and Handling: While specific hazard data for this exact compound is not extensively published, analogs such as 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid are classified with GHS07 (Exclamation mark), indicating potential for acute toxicity (oral) and eye irritation. Standard laboratory safety precautions should be followed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.

Synthesis of the Building Block

The most direct and common route to synthesizing this compound is through the reaction of trimellitic anhydride (4-carboxyphthalic anhydride) with methylamine.[7][8] This two-step, one-pot reaction first involves the nucleophilic attack of the amine on an anhydride carbonyl to form an intermediate amic acid, which then undergoes intramolecular cyclization via dehydration to form the stable imide ring.[9]

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Intramolecular Cyclization (Dehydration) A Trimellitic Anhydride C Intermediate Amic Acid A->C Nucleophilic Attack B Methylamine (CH3NH2) B->C D Intermediate Amic Acid E This compound D->E Heat (e.g., in Acetic Acid) F H2O PROTAC_Workflow A Building Block(CRBN Ligand) C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-Linker B->C D PROTAC Precursor (CRBN-Linker) C->D F Second Coupling Reaction D->F E Target Ligand (with reactive handle) E->F G Final PROTAC F->G

Caption: General workflow for PROTAC synthesis.
Protocol 3.1: General Amide Coupling with HATU

This protocol describes a robust method for coupling this compound with a generic primary or secondary amine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Add the amine coupling partner (1.0-1.2 eq) to the mixture.

  • Finally, add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Rationale (Causality):

  • HATU as Coupling Reagent: HATU is a highly efficient, modern coupling reagent that forms a reactive O-acylisourea intermediate, leading to high yields and minimal side reactions, especially with complex substrates often found in PROTAC synthesis. [10]* DIPEA as Base: A non-nucleophilic organic base is required. DIPEA serves two purposes: it deprotonates the carboxylic acid to facilitate its reaction with HATU and neutralizes the hexafluorophosphate and other acidic byproducts formed during the reaction, ensuring the amine partner remains a free, active nucleophile. [10]* Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate and reduce yield. An inert atmosphere prevents this.

Example Protocol: Synthesis of a Model PROTAC Precursor

This protocol details the synthesis of a key intermediate by coupling the building block with a commercially available PEG linker, a common component in PROTAC design. [11] Title: Synthesis of (2-(2-aminoethoxy)ethyl)-2-methyl-1,3-dioxoisoindoline-5-carboxamide

Materials and Reagents:

ReagentMW ( g/mol )Eq.Amount
This compound205.171.0205 mg (1.0 mmol)
2-(2-Aminoethoxy)ethan-1-amine104.151.1115 mg (1.1 mmol)
HATU380.231.1418 mg (1.1 mmol)
DIPEA129.243.0388 mg (0.52 mL, 3.0 mmol)
Anhydrous DMF--10 mL

Procedure:

  • Follow the general procedure outlined in Protocol 3.1 using the reagents and quantities listed in the table above.

  • Stir the reaction at room temperature for 4 hours.

  • After aqueous work-up and extraction with ethyl acetate, purify the crude product via flash chromatography using a gradient of 0-10% Methanol in Dichloromethane.

  • Combine pure fractions and evaporate the solvent to yield the product as a white or pale yellow solid.

Expected Results & Characterization:

ParameterExpected Outcome
Yield 70-90%
Appearance White to pale-yellow solid
LC-MS Expected [M+H]⁺: 292.16
¹H NMR (DMSO-d₆) Characteristic peaks expected for the phthalimide protons (aromatic region ~7.8-8.2 ppm), the N-methyl singlet (~3.0-3.2 ppm), and signals corresponding to the PEG linker protons. The amide NH proton will appear as a broad triplet.

Conclusion

This compound is a powerful and indispensable building block for modern drug discovery. Its structure provides a direct and reliable anchor point for the Cereblon E3 ligase, while the carboxylic acid functionality offers a robust handle for synthetic elaboration. The protocols and principles outlined in this guide demonstrate its straightforward application in the synthesis of PROTACs and other targeted protein degraders, enabling researchers to efficiently construct novel therapeutics aimed at previously "undruggable" targets.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62904, Butanedioic acid, 2-sulfo-, 4-(2-(dodecyloxy)ethyl) ester, sodium salt (1:2). Available at: [Link]

  • Gartrell, J., et al. (2021). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. PubMed Central. Available at: [Link]

  • Maple, H., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Butanedioic acid, 2-sulfo-, 4-(2-(dodecyloxy)ethyl) ester, sodium salt (1:2). Available at: [Link]

  • LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Available at: [Link]

  • Fawver, J., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Bruno, P., et al. (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. Available at: [Link]

  • Fawver, J., et al. (2022). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). Acid anhydrides with ammonia or primary amines. Chemguide. Available at: [Link]

  • Bayrakceken, H., et al. (2025). Thermal Behavior of 2-Methyl-1, 3-Dioxoisoindoline-5-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Chidan Kumar C. S., et al. (2020). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 791576, 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid. Available at: [Link]

  • D'Alelio, G. F. (1943). Amine reaction product. U.S. Patent No. 2,306,918. Washington, DC: U.S. Patent and Trademark Office.
  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation. Available at: [Link]

  • Wolfe, S., & Hasan, S. K. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for the removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(22), 3572-3579. Available at: [Link]

  • Danyliv, Y., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • La-Venia, A., et al. (2021). Scope of PROTAC synthesis via amide coupling. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2020). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of MTM esters/ethers. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary medicinal chemistry. Its structure is characterized by two key features: a planar, rigid N-methylated phthalimide core and a strategically positioned carboxylic acid group. This unique combination of a proven pharmacophore and a versatile chemical handle makes it an invaluable tool for drug development professionals.

The phthalimide moiety is famously associated with the immunomodulatory drugs (IMiDs®) such as thalidomide and its analogs, which are known to bind to the E3 ubiquitin ligase Cereblon (CRBN).[1] This interaction has been ingeniously repurposed in the field of Targeted Protein Degradation (TPD), where phthalimide-based ligands are used to recruit CRBN to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] The carboxylic acid at the 5-position provides a convenient and reactive site for chemical conjugation, allowing researchers to link the phthalimide core to other molecular fragments, such as linkers and target-binding ligands, in the assembly of Proteolysis-Targeting Chimeras (PROTACs).

These application notes provide an in-depth guide to the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its use in synthetic medicinal chemistry workflows.

Physicochemical and Spectroscopic Properties

A thorough understanding of the molecule's physical and chemical properties is essential for its effective use in synthesis and analysis.

PropertyValue
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol
Appearance Typically an off-white to pale yellow solid
IUPAC Name This compound
Solubility Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in others
CAS Number 113339-65-8[3]

Spectroscopic Characterization (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-13.0 (br s, 1H, -COOH), 8.4-8.2 (m, 2H, Ar-H), 8.0-7.9 (m, 1H, Ar-H), 3.1 (s, 3H, -NCH₃). The acidic proton of the carboxylic acid may be broad or exchangeable.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0, 167.5 (C=O, imide), 166.5 (C=O, acid), 138-122 (aromatic carbons), 24.5 (-NCH₃).

  • IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1770 & 1710 (asymmetric and symmetric C=O stretch of imide), 1690 (C=O stretch of carboxylic acid).

Synthesis of this compound

The most direct synthesis involves the reaction of trimellitic anhydride with aqueous methylamine. The initial reaction forms a mixture of isomeric phthalamic acids, which upon heating, cyclize to the desired N-methylphthalimide product.

Synthesis_Pathway Trimellitic Trimellitic Anhydride Intermediate Phthalamic Acid Intermediate Trimellitic->Intermediate Ring Opening Methylamine Methylamine (aq) Methylamine->Intermediate Product 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid Intermediate->Product Dehydration/ Cyclization (Heat)

Caption: Synthesis of the target compound from trimellitic anhydride.

Protocol 3.1: Synthesis from Trimellitic Anhydride

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Methylamine (40% solution in water, 1.1 eq)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: Suspend trimellitic anhydride (e.g., 19.2 g, 100 mmol) in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Amine Addition: While stirring vigorously, slowly add the methylamine solution (e.g., 8.5 mL, 110 mmol) dropwise to the suspension. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Intermediate Formation: Stir the resulting solution at room temperature for 1 hour. The anhydride ring opens to form the corresponding phthalamic acid, and the solution should become clear.

  • Cyclization: Add 20 mL of glacial acetic acid to the flask. Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM), observing the disappearance of the starting material/intermediate and the formation of the product.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight. The final product is typically obtained as an off-white powder with >90% yield.

Applications in Medicinal Chemistry

Core Scaffold for Immunomodulatory Drug (IMiD®) Analogs

The structural similarity of the N-methylphthalimide core to thalidomide makes this molecule an ideal starting point for the synthesis of novel IMiD analogs. The carboxylic acid serves as an anchor point for introducing diverse chemical functionalities to probe structure-activity relationships (SAR) and develop new agents with tailored immunomodulatory profiles.

A Key Component for PROTAC Development

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy.[2] PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound is a precursor to one of the most widely used E3 ligase ligands, recruiting Cereblon (CRBN).

PROTAC_Workflow cluster_0 Component Assembly cluster_1 PROTAC Synthesis Molecule 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid Step1 Step 1: Amide Coupling (Molecule + Linker) Molecule->Step1 Linker Linker Moiety (e.g., PEG chain with amine) Linker->Step1 POI_Ligand Protein of Interest (POI) Ligand (with coupling handle) Step2 Step 2: Second Coupling (Intermediate + POI Ligand) POI_Ligand->Step2 Intermediate CRBN Ligand-Linker Conjugate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Workflow for assembling a PROTAC using the title compound.

Key Synthetic Protocols

The carboxylic acid moiety is the primary site of reactivity for elaboration into more complex molecules. Amide bond formation is the most common and critical transformation.

Protocol 5.1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Causality Behind Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine.

  • HOBt: Added as an activator and racemization suppressant. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[5]

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Amide_Coupling CarboxylicAcid R-COOH (Our Molecule) Active_Intermediate O-Acylisourea Intermediate CarboxylicAcid->Active_Intermediate EDC EDC EDC->Active_Intermediate Activation Amide R-CONH-R' (Product) Active_Intermediate->Amide DCU Urea Byproduct Active_Intermediate->DCU Amine R'-NH₂ Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of EDC-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 205 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (5-10 mL).

  • Reagent Addition: Add the amine (1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir for 5 minutes.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent biological relevance, stemming from the CRBN-binding phthalimide core, combined with its synthetic tractability via the carboxylic acid handle, positions it as a premier building block for the construction of sophisticated therapeutic agents. From novel immunomodulators to cutting-edge protein degraders, the applications of this versatile scaffold continue to expand, underscoring its importance in the ongoing quest for new medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 883431, this compound. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Patel, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sino Biological. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. [Link]

  • Steinebach, C., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Google Patents. Process for making cyclic imides.

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Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the N-Methylphthalimide Scaffold

The N-methylated phthalimide core, specifically 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, represents a highly valuable and versatile scaffold in medicinal chemistry and materials science.[1] The phthalimide group itself is a key structural motif found in numerous biologically active compounds, including the notorious yet therapeutically relevant thalidomide and its analogs, which exhibit immunomodulatory and anti-cancer properties.[2][3] The presence of a carboxylic acid function at the 5-position of the isoindoline ring system opens a gateway for a myriad of chemical transformations, allowing for the facile introduction of diverse functionalities through the formation of amide and ester linkages. This enables the systematic exploration of the chemical space around this privileged scaffold to develop novel compounds with tailored biological activities.

This guide provides detailed protocols for the synthesis of novel amide and ester derivatives starting from this compound. The methodologies described herein are based on established and reliable chemical transformations, with a focus on providing practical, step-by-step instructions and the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇NO₄[4]
Molecular Weight 205.17 g/mol [4]
Appearance Solid-
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acid[4]
CAS Number 42710-39-4[4]

Core Synthetic Pathways: Amide and Ester Formation

The carboxylic acid moiety of this compound is the primary site for derivatization. The two most common and versatile transformations are the formation of amides and esters. The general reaction schemes are illustrated below.

G start This compound amide Amide Derivative start->amide Amide Coupling ester Ester Derivative start->ester Esterification amine Amine (R-NH2) amine->amide alcohol Alcohol (R-OH) alcohol->ester

Figure 1: General synthetic routes from this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl-2-methyl-1,3-dioxoisoindoline-5-carboxamides via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods exist for coupling carboxylic acids with amines.[5] One of the most common and effective approaches involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Causality of Experimental Choices:
  • EDCI as Coupling Agent: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond. The by-product, a urea derivative, is also water-soluble, facilitating its removal during aqueous workup.

  • DMAP as Catalyst: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which accelerates the rate of amidation, particularly with less nucleophilic amines.

  • Solvent Selection: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used solvents for amide coupling reactions as they are relatively inert and can dissolve a wide range of reactants.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve starting material and amine in DCM B Add EDCI and DMAP A->B C Stir at room temperature B->C D Dilute with water C->D E Extract with ethyl acetate D->E F Wash organic layer E->F G Dry over anhydrous MgSO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize the product I->J

Figure 2: Workflow for the synthesis of N-substituted isoindoline-5-carboxamides.

Detailed Step-by-Step Protocol:
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10-20 mL per mmol of carboxylic acid).

  • Addition of Coupling Agents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-methyl-1,3-dioxoisoindoline-5-carboxamide.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Amine (R-NH₂)1.0 - 1.2Nucleophile
EDCI1.2 - 1.5Coupling agent
DMAP0.1 - 0.2Catalyst
DCM or DMF-Solvent

Protocol 2: Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylate Esters via Fischer Esterification

Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5] This method is particularly effective when the alcohol can be used in large excess to drive the equilibrium towards the product side.

Causality of Experimental Choices:
  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: Using the alcohol as the solvent or in a large excess shifts the reaction equilibrium towards the formation of the ester, according to Le Chatelier's principle, by increasing the concentration of one of the reactants.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve starting material in excess alcohol B Add catalytic amount of strong acid A->B C Reflux the reaction mixture B->C D Cool to room temperature C->D E Remove excess alcohol under reduced pressure D->E F Dissolve residue in ethyl acetate E->F G Wash with NaHCO3 solution and brine F->G H Dry organic layer over anhydrous MgSO4 G->H I Concentrate to obtain crude product H->I J Purify by recrystallization or chromatography I->J

Figure 3: Workflow for the Fischer esterification of this compound.

Detailed Step-by-Step Protocol:
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction and Washing: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Alcohol (R-OH)Large ExcessReactant and Solvent
H₂SO₄ or TsOH0.01 - 0.05Catalyst

Characterization of Synthesized Compounds

The synthesized amide and ester derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final products. For example, in the ¹H NMR spectrum of an amide derivative, one would expect to see the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the protons of the newly introduced amine moiety, along with a characteristic amide N-H proton signal (if present).

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For the starting carboxylic acid, a broad O-H stretching band is expected around 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹.[6] Upon conversion to an amide, the broad O-H band will disappear, and a new N-H stretching band (for primary and secondary amides) will appear around 3100-3500 cm⁻¹, along with the amide C=O stretch (amide I band) around 1630-1690 cm⁻¹. For esters, the broad O-H band will be replaced by a C-O stretching band around 1000-1300 cm⁻¹, and the C=O stretch will typically be observed around 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Conclusion and Future Perspectives

The protocols detailed in this guide offer robust and versatile methods for the synthesis of novel amide and ester derivatives from this compound. This scaffold's inherent drug-like properties and the ease of its derivatization make it an attractive starting point for the development of new therapeutic agents. The biological evaluation of the synthesized compound libraries could lead to the discovery of new lead compounds for various diseases, including cancer and inflammatory disorders. Further exploration of other transformations of the carboxylic acid group, such as reduction to an alcohol or conversion to a ketone, could further expand the chemical diversity accessible from this valuable starting material.

References

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PMC. Available at: [Link]

  • A Novel Green Synthesis of Thalidomide and Analogs. ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). ResearchGate. Available at: [Link]

  • Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry. Available at: [Link]

  • Solid-phase synthesis of thalidomide and its analogues. PubMed. Available at: [Link]

  • Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Europe PMC. Available at: [Link]

  • The preparation method of N-methylphthalimide compound. Google Patents.
  • N-methylphthalimide preparation process. Google Patents.
  • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST WebBook. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

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Application Note & Protocol: A Streamlined Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phthalimide Scaffold

The phthalimide moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure serves as a crucial pharmacophore in a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs. Specifically, 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is a key building block, providing a synthetically versatile handle—the carboxylic acid—for constructing more complex molecules, such as ligands for kinases or building blocks for advanced polymers.[1][2]

This guide provides a detailed, field-proven protocol for the efficient synthesis of this compound, starting from commercially available trimellitic anhydride. We will further explore the derivatization of the carboxylic acid group to generate esters and amides, expanding the synthetic utility of this important intermediate.

Synthesis Strategy: A Direct Approach to the Target Scaffold

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry. Traditional methods often involve the reaction of phthalic anhydride with a primary amine.[3] For the synthesis of our target molecule, a highly efficient and direct route involves the reaction of trimellitic anhydride with methylamine. This strategy installs both the N-methyl group and the carboxylic acid moiety in a single, high-yielding step, albeit producing a mixture of isomers that require careful purification.

The overall workflow involves three key phases:

  • Imide Formation: Condensation of trimellitic anhydride with methylamine to form the N-methyl phthalimide ring.

  • Purification: Separation of the desired 5-carboxylic acid isomer from the 4-carboxylic acid byproduct.

  • Derivatization: Conversion of the carboxylic acid into functional derivatives such as esters and amides.

Visual Workflow: Synthesis and Derivatization

G cluster_0 Phase 1: Imide Formation cluster_1 Phase 2: Purification cluster_2 Phase 3: Derivatization A Trimellitic Anhydride + Methylamine B Reflux in Acetic Acid (Formation of Amic Acid Intermediate) A->B C Cyclodehydration (Formation of Imide Ring) B->C D Crude Product (Mixture of 5- and 4-carboxy isomers) C->D E Fractional Recrystallization or Column Chromatography D->E F Isolated this compound E->F G Esterification (e.g., ROH, H+) F->G H Amidation (1. SOCl2; 2. R2NH) F->H I Ester Derivatives G->I J Amide Derivatives H->J

Caption: Overall workflow from starting materials to final derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-dioxoisoindoline-5(6)-carboxylic Acid

This protocol outlines the direct synthesis of the N-methylated phthalimide carboxylic acid from trimellitic anhydride.

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Methylamine (40% solution in water, 1.2 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend trimellitic anhydride (e.g., 19.21 g, 0.1 mol) in 150 mL of glacial acetic acid.

  • Amine Addition: While stirring, slowly add the methylamine solution (e.g., 9.3 g, 0.12 mol) to the suspension. An exothermic reaction will occur, and the mixture will become a thick paste corresponding to the intermediate amic acid.

  • Imide Formation: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C). Continue heating for 4-6 hours.[3] During this time, the solid will gradually dissolve, and the cyclodehydration to the imide will complete.

  • Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual acetic acid and impurities.

  • Drying: Dry the product in a vacuum oven at 80 °C to a constant weight. This will yield a mixture of this compound and its 4-carboxy isomer.

Scientist's Note (Causality): Glacial acetic acid serves as both a solvent and a catalyst. It facilitates the initial formation of the amic acid and promotes the subsequent dehydration to the imide ring by helping to remove the water formed during the reaction.[3] The excess methylamine ensures the complete consumption of the starting anhydride.

Characterization:

  • Appearance: White crystalline solid.

  • Expected Yield: 85-95% (for the isomer mixture).

  • Purity Check: The ratio of isomers can be determined using ¹H NMR spectroscopy by integrating the distinct aromatic protons of each isomer.

Protocol 2: Isomer Separation and Purification

The separation of the 5- and 4-carboxylic acid isomers is critical and can be achieved via fractional crystallization due to their differing solubilities.

Procedure:

  • Dissolution: Dissolve the crude isomeric mixture in a minimum amount of a hot solvent system, such as N,N-dimethylformamide (DMF) or a mixture of isopropanol/DMF (1:1).[2]

  • Fractional Crystallization: Slowly cool the solution. The less soluble isomer will precipitate first. The relative solubility can vary, so analysis of each fraction is necessary.

  • Isolation: Filter each crop of crystals and analyze by ¹H NMR or melting point to determine its isomeric purity.

  • Repetition: Repeat the crystallization process on the mother liquor and combined fractions of similar purity to maximize the yield of the desired this compound.

Trustworthiness Note: Purity confirmation is essential. The CAS number for the target molecule, this compound, is 42710-39-4.[4][5] Characterization data should be compared against literature values for this specific isomer.

Protocol 3: Derivatization - Synthesis of an Amide Derivative

This protocol provides a general method for converting the carboxylic acid to a carboxamide, a common functional group in drug candidates.

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend the purified this compound (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to 65 °C for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Reagent Removal: Remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude acid chloride.

  • Amidation: Dissolve the acid chloride in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acid chloride is consumed.

  • Work-up: Wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the product by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the parent acid.

ParameterReactantsMolar Ratio (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Imide Formation Trimellitic Anhydride, Methylamine1.0 : 1.2Acetic Acid1184-685-95 (isomer mix)
Purification Isomer MixtureN/ADMF or IPA/DMFHot to RTN/A>98% purity (single isomer)

Reaction Mechanism: Imide Formation

The formation of the phthalimide ring proceeds through a two-step nucleophilic acyl substitution-elimination pathway.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclodehydration A Anhydride + Methylamine B Tetrahedral Intermediate A->B Attack on carbonyl C Proton Transfer B->C D Amic Acid Intermediate C->D Ring opening E Amic Acid F Protonation of OH E->F + H+ G Intramolecular Attack F->G H Tetrahedral Intermediate G->H I Elimination of H2O H->I J Final Imide Product I->J - H+

Caption: Mechanism of imide formation from anhydride and amine.

References

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link available through Google Scholar search]
  • Huber, W., et al. (1945). Some Dialkylaminoalkylamines. Journal of the American Chemical Society, 67(9), 1618. [Link]

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  • General Electric Company. (1976). Process for making N-methyl nitrophthalimides.
  • Srivastava, R. M., et al. (2002). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Il Farmaco, 57(9), 707-712.
  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. [Link]

  • PrepChem. (n.d.). Preparation of 4-carboxy-N-(p-carboxyphenyl)phthalimide monomer. [Link]

  • Google Patents. (2006).
  • PrepChem. (n.d.). Synthesis of N-methylphthalimide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. PubChem Compound Summary. [Link]

  • Google Patents. (2009). The preparation method of N-methylphthalimide compound. CN101357899A.
  • ResearchGate. (2005). New process for synthesis on n-methylphthalimide.
  • Eldehna, W. M., et al. (2022). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Medicinal Chemistry, 13(10), 1231-1249. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 883431. [Link]

  • Bukhalin, V. V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide. Evidence Based Chemistry. [Link available through journal website]
  • Ahmed, S., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(19), 6567. [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. [Link available through journal website]
  • ResearchGate. (2003). New Synthesis Method of 4-Nitro-N-Methylphthalimide. [Link]

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Analytical methods for quantifying carboxylic acids in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of Carboxylic Acids in Biological Samples

Introduction: The Centrality of Carboxylic Acids in Biological Systems

Carboxylic acids, ranging from simple short-chain fatty acids (SCFAs) to complex metabolites of the tricarboxylic acid (TCA) cycle, are fundamental to cellular metabolism, signaling, and overall homeostasis.[1][2][3] Their concentrations in biological fluids like plasma, urine, and tissues serve as critical biomarkers for diagnosing diseases, understanding pathological mechanisms, and assessing the efficacy of therapeutic interventions.[1][2][4][5][6] Conditions such as metabolic disorders, cancer, and diseases related to gut dysbiosis are often linked to distinct profiles of these organic acids.[1][2]

However, the quantitative analysis of these molecules in complex biological matrices is fraught with challenges. Their inherent polarity, high water solubility, and often low volatility make them difficult to retain on traditional reversed-phase chromatography columns and, in some cases, incompatible with gas chromatography without chemical modification.[5][7] This guide provides a comprehensive overview of modern analytical strategies, field-proven protocols, and the rationale behind method development choices for the robust and reliable quantification of carboxylic acids.

Part 1: A Comparative Overview of Core Analytical Strategies

The choice of an analytical platform is the first critical decision in method development. The two primary strategies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with distinct advantages and requirements.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for volatile compounds.[8] For most carboxylic acids, which are non-volatile, GC-MS analysis is contingent upon a derivatization step. This chemical reaction converts the polar carboxyl group into a more volatile and thermally stable ester or silyl derivative, making it amenable to GC separation.[5][9] GC-MS offers excellent chromatographic resolution and is highly effective for profiling specific classes of carboxylic acids, such as SCFAs.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the predominant platform for its versatility, high sensitivity, and applicability to a broad range of analytes, including non-volatile and thermally fragile compounds.[4][5][7] While some methods allow for the direct analysis of carboxylic acids, derivatization is often employed here as well, not for volatility, but to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency in the mass spectrometer.[11][12]

The following table provides a comparative summary of these principal techniques:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Analyte Suitability Volatile or semi-volatile, thermally stable compounds.Broad range, including non-volatile and thermally labile compounds.[4][5]
Derivatization Mandatory for most carboxylic acids to increase volatility.[9]Optional but common to improve retention and ionization.[7][11][12]
Strengths High chromatographic efficiency, robust, extensive spectral libraries.[7]High sensitivity and selectivity, wide applicability, milder conditions.[7]
Limitations Derivatization adds complexity and potential for variability.[10]Potential for matrix effects, poorer retention of highly polar underivatized acids.[7]
Typical Applications SCFA profiling, metabolomics of volatile organic acids.Targeted quantification of drug metabolites, TCA cycle intermediates, fatty acids.[4][6][13]

Part 2: The Imperative of Derivatization

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For carboxylic acids, this step is often the key to a successful assay.

Causality Behind Derivatization:

  • For GC Analysis: The primary goal is to mask the polar carboxyl group, thereby reducing the boiling point and increasing the thermal stability of the analyte.[9][14] Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common approach.

  • For LC-MS Analysis: The objective shifts. Here, derivatization is used to attach a chemical tag that increases the hydrophobicity of the molecule, leading to better retention on C18 columns. Furthermore, this tag can incorporate a readily ionizable group, significantly boosting the signal in the mass spectrometer.[11][12][15]

The diagram below illustrates a common derivatization reaction for LC-MS, where a carboxylic acid is coupled with 3-nitrophenylhydrazine (3-NPH) using the coupling agent EDC. This reaction forms a stable hydrazone derivative with improved chromatographic and ionization characteristics.

G CA Carboxylic Acid (R-COOH) Deriv Derivatized Carboxylic Acid (Stable Hydrazone) CA->Deriv + 3-NPH NPH 3-Nitrophenylhydrazine (3-NPH) NPH->Deriv EDC EDC (Coupling Agent) EDC->Deriv Activates Carboxyl Group Byprod EDC Byproduct EDC->Byprod

Caption: Derivatization of a carboxylic acid with 3-NPH using EDC coupling.

Part 3: Detailed Protocol - Quantification of SCFAs in Human Plasma by LC-MS/MS

This section provides a field-proven, step-by-step protocol for the quantification of key short-chain fatty acids (e.g., acetate, propionate, butyrate) in human plasma. This method incorporates derivatization to ensure robust chromatography and high sensitivity.

I. Principle and Rationale

This protocol utilizes protein precipitation to remove the bulk of matrix proteins, followed by chemical derivatization using 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12] This strategy improves the retention of these highly polar SCFAs on a reversed-phase C18 column and enhances detection sensitivity using tandem mass spectrometry. Isotope-labeled internal standards are used for each analyte to correct for matrix effects and variability during sample preparation.

II. Materials and Reagents
  • Biological Matrix: Human plasma (K2-EDTA).

  • Analytes & Standards: Acetic acid, propionic acid, butyric acid, and their stable isotope-labeled internal standards (e.g., ¹³C₂-Acetic acid, ¹³C₃-Propionic acid, ¹³C₄-Butyric acid).

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade.

    • Methanol (MeOH), LC-MS grade.

    • Water, LC-MS grade.

    • Formic Acid (FA), LC-MS grade.

    • 3-Nitrophenylhydrazine hydrochloride (3-NPH).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

    • Pyridine.

    • Hydrochloric Acid (HCl).

  • Equipment:

    • Microcentrifuge tubes (1.5 mL).

    • Vortex mixer and centrifuge.

    • Nitrogen evaporator or vacuum concentrator.

    • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

III. Experimental Workflow Diagram

The entire process from sample receipt to data generation is outlined below.

Caption: Workflow for SCFA quantification in plasma via LC-MS/MS.

IV. Step-by-Step Protocol
  • Preparation of Reagents:

    • Derivatization Reagent 1 (3-NPH): Prepare a 200 mM solution of 3-NPH in 50:50 MeOH:Water.

    • Derivatization Reagent 2 (EDC): Prepare a 120 mM solution of EDC in 50:50 MeOH:Water containing 6% pyridine. Rationale: Pyridine acts as a catalyst for the coupling reaction.

    • Internal Standard (IS) Spiking Solution: Prepare a mixed stock solution of stable isotope-labeled SCFAs in water.

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and QC samples on ice.

    • To 50 µL of sample in a microcentrifuge tube, add 10 µL of the IS Spiking Solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins. Rationale: Cold acetonitrile efficiently crashes out proteins while keeping the small, polar SCFAs in solution.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Carefully transfer 150 µL of the supernatant to a clean tube.

    • Add 50 µL of Derivatization Reagent 1 (3-NPH).

    • Add 50 µL of Derivatization Reagent 2 (EDC with pyridine).

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes.

  • Final Processing:

    • After incubation, evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. Rationale: This step removes the reaction solvent and concentrates the derivatized analytes.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% FA / 10% ACN).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

V. LC-MS/MS Instrumental Parameters
ParameterTypical SettingRationale
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides hydrophobic interaction to retain the derivatized SCFAs.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to ensure good peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting analytes.
Gradient Start at 10% B, ramp to 95% B over 8 minSeparates analytes based on increasing hydrophobicity.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Ionization Mode Negative Electrospray Ionization (ESI-)The 3-NPH derivative readily forms a [M-H]⁻ ion.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions for each analyte and its IS.

Part 4: Method Validation - The Cornerstone of Trustworthy Data

A protocol is only as reliable as its validation. For quantitative methods, especially those supporting clinical or drug development studies, adherence to regulatory guidelines is paramount.[16][17]

Core Validation Parameters (adapted from FDA M10 Guidance): [16]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from multiple sources.

  • Calibration Curve: A minimum of six non-zero calibrators are analyzed to demonstrate the linear relationship between concentration and instrument response.

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) in at least five replicates. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value.

  • Lower Limit of Quantification (LLOQ): The lowest point on the calibration curve that can be quantified with acceptable accuracy and precision.[18]

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a clean solution.

  • Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term frozen storage, and post-preparative stability in the autosampler.

Special Consideration for Endogenous Analytes: Since SCFAs are present endogenously, a "true blank" matrix is unavailable. The validation strategy must account for this.

  • Surrogate Matrix Approach: Use a matrix free of the analyte (e.g., charcoal-stripped plasma, buffer) to prepare calibrators.[18][19]

  • Parallelism: This is a critical experiment to demonstrate that the calibration curve in the surrogate matrix is parallel to the response curve of the analyte in the authentic biological matrix.[19] This confirms that the surrogate is a valid substitute and that the method will provide accurate results in real samples.

Conclusion

The quantification of carboxylic acids in biological samples is a vital but challenging analytical task. Success hinges on a thoughtful approach that begins with selecting the appropriate analytical platform, optimizing sample preparation, and, where necessary, employing chemical derivatization to enhance analytical performance. The LC-MS/MS protocol detailed herein provides a robust framework for achieving sensitive and specific measurements. Crucially, this protocol must be underpinned by a comprehensive validation that adheres to regulatory standards, ensuring that the data generated is not only accurate and precise but also unequivocally trustworthy for its intended purpose in research and development.

References

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  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1269–1279. [Link]

  • Kopylov, A. T., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(23), 15307. [Link]

  • Henderson, W. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is validated in accordance with FDA guidelines and is suitable for high-throughput bioanalysis in drug development and clinical research settings.

Introduction

This compound is a small molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. HPLC-MS/MS offers the requisite sensitivity and selectivity for such bioanalytical applications. This document provides a comprehensive protocol for its analysis in human plasma, designed for researchers, scientists, and drug development professionals. The methodology is built upon established principles of bioanalytical method validation to ensure data integrity and reproducibility.[1][2]

The core challenge in bioanalysis is the complexity of the sample matrix, such as plasma, which contains a high abundance of proteins and other endogenous components.[3] Therefore, an efficient sample preparation strategy is paramount. This protocol utilizes a simple yet effective protein precipitation technique, which is well-suited for high-throughput analysis.[3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₄PubChem[6]
Molecular Weight205.17 g/mol PubChem[6]
IUPAC Name2-methyl-1,3-dioxoisoindole-5-carboxylic acidPubChem[6]
XLogP30.9PubChem[6]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Spiking s2 Protein Precipitation with Acetonitrile s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 a1 Injection into HPLC s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 sample_prep start Start: Human Plasma Sample step1 Aliquot 50 µL Plasma start->step1 step2 Spike with Analyte and IS step1->step2 step3 Add 200 µL Ice-Cold Acetonitrile step2->step3 step4 Vortex for 1 minute step3->step4 step5 Centrifuge at 13,000 rpm for 10 min step4->step5 step6 Transfer 100 µL Supernatant step5->step6 step7 Dilute 1:1 with 0.1% Formic Acid in Water step6->step7 end Inject into LC-MS/MS step7->end

Sources

Application Notes and Protocols for 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rigid and Stable Linker for Robust Bioconjugates

In the landscape of bioconjugation, the choice of a chemical linker is paramount to the stability, efficacy, and pharmacokinetic profile of the resulting biomolecular conjugate. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid emerges as a valuable tool, offering a rigid and stable scaffold for the covalent attachment of various payloads, such as small molecule drugs, peptides, or imaging agents, to biomolecules like antibodies and proteins.

The core of this linker is the N-methylated isoindoline-1,3-dione, a derivative of phthalimide. This structure imparts significant chemical stability, making it a non-cleavable linker under typical physiological conditions.[1][2][3][] The rigidity of the aromatic isoindoline backbone provides a well-defined spatial separation between the conjugated molecules, which can be advantageous in maintaining the biological activity of both the biomolecule and the payload.[5] The carboxylic acid moiety serves as a versatile handle for conjugation, primarily through the formation of a highly stable amide bond with primary amines present on the surface of proteins, such as the ε-amino group of lysine residues.[6][7]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, from the underlying chemical principles to detailed experimental protocols and characterization methods.

Chemical Properties and Structure

PropertyValueSource
IUPAC Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acidPubChem CID 883431
Molecular Formula C₁₀H₇NO₄PubChem CID 883431
Molecular Weight 205.17 g/mol PubChem CID 883431
Appearance SolidSigma-Aldrich
Solubility Soluble in organic solvents like DMF and DMSOGeneral knowledge

Principle of Bioconjugation: Amide Bond Formation

The primary mechanism for conjugating this compound to a biomolecule is through the formation of an amide bond. This reaction requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amine of the biomolecule. The most common and efficient method for this activation in bioconjugation is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[8][9][10]

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Esterification and Amidation: This intermediate can directly react with an amine, but to improve efficiency and stability in aqueous solutions, it is often reacted with NHS or sulfo-NHS to form a more stable amine-reactive NHS ester. This activated ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS or sulfo-NHS as a byproduct.[8][9]

Caption: Workflow for amide bond formation using EDC/NHS chemistry.

Detailed Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating the linker to an antibody. Optimization of reagent concentrations and reaction times may be necessary for specific antibodies and desired drug-to-antibody ratios (DAR).

Materials:

  • Antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Part A: Activation of the Linker

  • Prepare a stock solution of the linker: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare fresh EDC and sulfo-NHS solutions: Immediately before use, dissolve EDC and sulfo-NHS in cold Activation Buffer to a concentration of 100 mM each.

  • Activate the linker: In a microcentrifuge tube, mix the linker stock solution with the EDC and sulfo-NHS solutions. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:sulfo-NHS). Incubate for 15-30 minutes at room temperature.

Part B: Conjugation to the Antibody

  • Buffer exchange the antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Add the activated linker to the antibody: Add the freshly prepared activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (start with a 5-20 fold molar excess).

  • Incubate: React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

Part C: Purification of the Conjugate

  • Remove unconjugated linker and byproducts: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Caption: Step-by-step workflow for the conjugation protocol.

Characterization of the Bioconjugate

Thorough characterization of the resulting bioconjugate is crucial to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced (light and heavy chains) conjugate can provide a precise determination of the drug load distribution.[11][12]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect the presence of aggregates or fragments.[13]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can visualize the successful conjugation and the integrity of the antibody.

3. Stability Assessment:

  • In Vitro Stability: The stability of the conjugate can be assessed by incubating it in serum or plasma at 37°C for various time points, followed by analysis using SEC-HPLC or MS to detect any degradation or drug deconjugation.[14][15][16] The amide bond formed is generally highly stable, and the phthalimide moiety is also resistant to hydrolysis under physiological conditions.[1][7]

Characterization MethodParameter Measured
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)
Mass Spectrometry (ESI-MS) Precise DAR and drug load distribution
Size-Exclusion Chromatography (SEC) Purity, aggregation, and fragmentation
SDS-PAGE Conjugation efficiency and antibody integrity
In Vitro Serum Incubation Stability of the conjugate

Causality Behind Experimental Choices

  • Two-Step vs. One-Pot Reaction: A two-step protocol, where the linker is activated separately before addition to the biomolecule, is generally preferred. This minimizes the risk of the biomolecule's carboxyl groups being modified by EDC, which could lead to protein cross-linking and aggregation.[9]

  • Choice of Buffers: The use of a MES buffer at a slightly acidic pH (6.0) for the activation step enhances the stability of the NHS-ester intermediate. The subsequent conjugation step is performed at a slightly alkaline pH (7.2-7.5) to facilitate the nucleophilic attack by the deprotonated primary amines of the biomolecule.[10]

  • Quenching: The addition of a quenching reagent like Tris or glycine is essential to cap any unreacted NHS-esters, preventing further non-specific reactions and ensuring a homogenous final product.[9]

  • Purification: Thorough purification is critical to remove unconjugated payload and linker, which can contribute to off-target toxicity, as well as any reaction byproducts that may affect the stability and efficacy of the conjugate.[17][18]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through the comprehensive characterization of the final product. The combination of DAR determination, purity analysis, and stability studies provides a complete picture of the bioconjugate's quality. For instance, a successful conjugation will show a shift in the molecular weight corresponding to the attached linkers in the mass spectrum, a single, sharp peak in the SEC chromatogram indicating a homogenous and non-aggregated product, and minimal degradation upon incubation in serum.

Conclusion

This compound is a robust and reliable linker for bioconjugation. Its rigid and stable nature makes it an excellent choice for applications where a non-cleavable linkage is desired, such as in the development of certain antibody-drug conjugates and other targeted therapeutics. By following the detailed protocols and characterization methods outlined in these application notes, researchers can confidently synthesize and validate high-quality bioconjugates for a wide range of applications in drug discovery and development.

References

  • Adler, S., et al. (2018). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 10(8), 1157-1173. Available at: [Link]

  • Al-Amin, M., et al. (2021). Chromatography- and Lyophilization-Free Synthesis of a Peptide–Linker Conjugate. Organic Process Research & Development, 25(3), 634-640. Available at: [Link]

  • Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Available at: [Link]

  • LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available at: [Link]

  • Chari, R. V. J., et al. (2010). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 1(5), 208-212. Available at: [Link]

  • ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile. Available at: [Link]

  • Singh, Y., et al. (2010). Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker. Current Protocols in Nucleic Acid Chemistry, 41(1), 4.41.1-4.41.16. Available at: [Link]

  • Maynard, J. A., et al. (2013). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Journal of Visualized Experiments, (77), e50333. Available at: [Link]

  • LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]

  • Gunda, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151478. Available at: [Link]

  • Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]

  • YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Available at: [Link]

  • ACS Publications. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters. Available at: [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

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  • Creative Biolabs. (n.d.). Peptide Linker Synthesis Service. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Royal Society of Chemistry. (2025). Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. Chemical Communications. Available at: [Link]

  • PubMed. (2025). N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. Chemical Communications. Available at: [Link]

  • UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Available at: [Link]

  • PubMed. (1991). A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides. Available at: [Link]

  • PubMed. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Available at: [Link]

  • American Association for Cancer Research. (n.d.). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

Sources

Evaluating the Antimicrobial Potential of Dioxoisoindoline Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Dioxoisoindoline derivatives, a class of heterocyclic compounds structurally related to phthalimide, have emerged as a promising scaffold in medicinal chemistry.[1][2] The inherent biological activity of the isoindoline-1,3-dione core, coupled with the potential for diverse functionalization, makes these derivatives attractive candidates for novel antimicrobial agents.[3] This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of the antimicrobial properties of newly synthesized dioxoisoindoline derivatives, designed for researchers in drug discovery and development.

The methodologies outlined herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5] We will delve into the foundational assays for determining bacteriostatic and bactericidal activity, explore the dynamics of bacterial killing, and assess the crucial ability of these compounds to combat bacterial biofilms—a key factor in chronic and recurrent infections.

Chapter 1: Foundational In Vitro Susceptibility Testing

The initial screening of novel compounds involves determining their intrinsic ability to inhibit microbial growth (bacteriostatic) or kill the microorganisms (bactericidal). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstone metrics for this evaluation.

Principle of Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6][7] It involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[7]

Causality Behind Experimental Choices in MIC Assays
  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria.[8] Its composition is well-defined and has a low content of inhibitors (like thymidine and thymine) that can interfere with certain antimicrobial classes. The cation (Mg²⁺ and Ca²⁺) concentration is adjusted as it can significantly affect the activity of some antimicrobial agents.

  • Standardized Inoculum: The final bacterial concentration in each well is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9] A lower inoculum might lead to falsely low MICs, while a higher density can result in falsely high MICs due to the inoculum effect. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, before its final dilution into the wells.[10]

  • Serial Dilutions: A two-fold serial dilution scheme is employed to provide a logarithmic concentration gradient. This allows for a precise determination of the MIC value across a broad range of concentrations.

Protocol 1: Broth Microdilution for MIC Determination

Materials:

  • Dioxoisoindoline derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., ATCC quality control strains like Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. (This typically requires a 1:100 dilution of the 0.5 McFarland suspension).

  • Preparation of Compound Dilutions: a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row. b. Prepare a working solution of the dioxoisoindoline derivative at twice the highest desired final concentration in MHB. c. Add 200 µL of this working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved. b. Add 100 µL of sterile MHB to well 12. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_final Final Steps start Start culture Isolate Colonies (18-24h culture) start->culture mcfarland Prepare 0.5 McFarland Suspension culture->mcfarland inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate (wells 1-11) inoculum->inoculate plate_prep Add MHB to wells 2-12 compound_add Add 2x Compound to well 1 plate_prep->compound_add serial_dilute Perform Serial Dilutions (1-10) compound_add->serial_dilute serial_dilute->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end_node End read_mic->end_node Evaluation_Cascade cluster_activity Activity Characterization start Novel Dioxoisoindoline Derivatives mic_assay Primary Screening: MIC Determination start->mic_assay mbc_assay Bactericidal Activity: MBC Assay mic_assay->mbc_assay Is it inhibitory? time_kill Killing Dynamics: Time-Kill Assay mbc_assay->time_kill Is it cidal? biofilm_assay Advanced Evaluation: Anti-Biofilm Assay time_kill->biofilm_assay How fast does it kill? end_node Lead Candidate biofilm_assay->end_node Does it affect biofilms?

Caption: A logical cascade for the antimicrobial evaluation of new compounds.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial characterization of novel dioxoisoindoline derivatives. By systematically determining MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can effectively identify promising lead compounds. Positive results from these assays would warrant further investigation, including mechanism of action studies (e.g., targeting bacterial enzymes like β-Lactamase or tyrosyl-tRNA synthetase), in vivo efficacy studies in animal models, and toxicological profiling to assess their potential as therapeutic agents. [6][11]The consistent application of these standardized methods is paramount for generating high-quality, comparable data that can accelerate the journey from chemical synthesis to clinical candidacy.

References

  • National Center for Biotechnology Information. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • EUCAST. EUCAST - Home. Available at: [Link]

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  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Available at: [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. Available at: [Link]

  • Nelson Labs. Time-Kill Evaluations. Available at: [Link]

  • ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]

  • ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. Available at: [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, optimized protocols, and the rationale behind key experimental choices.

Understanding the Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through the reaction of trimellitic anhydride with methylamine. This is a two-step process occurring in a single pot:

  • Amidation: The primary amine (methylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This ring-opening reaction forms a phthalamic acid intermediate.

  • Imide Formation (Cyclization): Upon heating, the phthalamic acid intermediate undergoes intramolecular dehydration to form the stable five-membered imide ring, yielding the final product.

The primary challenge in this synthesis is to drive the second step, the cyclization, to completion while avoiding side reactions and simplifying purification.

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is significantly low. What are the primary factors to investigate?

A1: Low yield is a multifaceted issue. The most common culprits are incomplete cyclization, hydrolysis of the starting material, and mechanical loss during workup.

  • Incomplete Cyclization: The conversion of the phthalamic acid intermediate to the final imide product is an equilibrium process that requires the removal of water. If water is not efficiently removed, the reaction will not proceed to completion. The reaction temperature is also critical; insufficient heat will result in a slow or stalled reaction.

  • Starting Material Hydrolysis: Trimellitic anhydride is highly susceptible to hydrolysis, especially in the presence of moisture.[1] Using aqueous methylamine or wet solvents will convert the anhydride to trimellitic acid, which is significantly less reactive under these conditions.

  • Purification Losses: The product has a carboxylic acid group, making it soluble in aqueous bases. Inefficient precipitation or extraction during workup can lead to significant loss of product.

Q2: The reaction seems to stall at the phthalamic acid intermediate. How can I drive the cyclization to completion?

A2: This is the most critical step to optimize. Promoting the intramolecular dehydration is key to achieving a high yield.

  • Thermal Drive & Water Removal: The standard method is to heat the reaction mixture to a temperature sufficient to boil off the water formed during cyclization.

    • Causality: High temperatures (typically 140-180°C) provide the activation energy for the dehydration step. Solvents like acetic acid or N,N-Dimethylformamide (DMF) are often used as they can solubilize the intermediates and withstand high temperatures.

  • Azeotropic Distillation: A more efficient method for water removal is using a Dean-Stark apparatus with a non-polar solvent like toluene.

    • Causality: Toluene forms a low-boiling azeotrope with water. As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the Dean-Stark trap. The denser water separates, and the toluene is returned to the reaction flask, effectively driving the equilibrium towards the product. A similar approach has been shown to be effective in the synthesis of N-methylphthalimide, a related compound.[2]

Optimized Cyclization Conditions

ParameterMethod A: Acetic Acid RefluxMethod B: Toluene with Dean-StarkRationale & Expertise
Solvent Glacial Acetic AcidTolueneAcetic acid acts as both a solvent and a catalyst, but water removal is less efficient. Toluene is purely a solvent, but the Dean-Stark allows for highly efficient, continuous water removal.
Temperature ~118°C (Reflux)~111°C (Reflux)The key is not just temperature, but the removal of water. The Dean-Stark method is often more effective even at a slightly lower boiling point.
Reaction Time 4-8 hours3-6 hoursMore efficient water removal typically leads to shorter reaction times and higher conversion.
Yield Impact Moderate to GoodGood to ExcellentMethod B is generally superior for maximizing yield by overcoming the equilibrium limitation of the cyclization step.

Q3: How do I choose the right source of methylamine and prevent starting material hydrolysis?

A3: Careful selection and handling of reagents are paramount.

  • Methylamine Source: While aqueous methylamine (40 wt. % in H₂O) is common, it introduces water, which can hydrolyze the anhydride.[1] Whenever possible, use a solution of methylamine in an anhydrous solvent like ethanol or THF, or use methylamine gas.

  • Stoichiometry: A slight excess of methylamine (1.1 to 1.3 equivalents) is often used to ensure full conversion of the anhydride.[2] However, a large excess can complicate purification. The reaction between anhydrides and amines generally requires two equivalents of the amine if no other base is present, as the carboxylic acid byproduct will protonate the amine.[3][4] Using a solvent like acetic acid can mitigate this.

  • Solvent Purity: Always use anhydrous solvents to minimize unwanted hydrolysis of the trimellitic anhydride.

Caption: Troubleshooting flowchart for low yield issues.

Q4: My final product is impure. What is the most effective purification strategy?

A4: The carboxylic acid functionality of the product is the key to its purification. An acid-base workup followed by recrystallization is highly effective.

  • Acid-Base Extraction/Precipitation:

    • After the reaction, cool the mixture and dissolve it in a suitable aqueous base (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will deprotonate to form a water-soluble carboxylate salt.[5]

    • Filter off any insoluble, non-acidic impurities.

    • Slowly acidify the filtrate with a strong acid (e.g., 2M HCl) to a pH of 2-3 while stirring in an ice bath. The protonated product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.

  • Recrystallization:

    • The dried crude product can be further purified by recrystallization. A common and effective solvent system is an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Optimized Experimental Protocol

This protocol utilizes the azeotropic distillation method for efficient water removal, which is often superior for achieving high yields.

Materials and Reagents:

  • Trimellitic anhydride (1.0 eq)

  • Methylamine (1.2 eq, as a solution in anhydrous THF or ethanol)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add trimellitic anhydride (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of anhydride).

  • Amine Addition: Begin stirring the suspension. Slowly add the methylamine solution (1.2 eq) to the flask at room temperature over 15-20 minutes. An exothermic reaction may be observed, and the mixture may thicken as the phthalamic acid intermediate forms.

  • Cyclization: Heat the reaction mixture to reflux. Vigorously stir and collect the water that separates in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours). The reaction can be monitored by TLC or LC-MS for the disappearance of the intermediate.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. If the product has precipitated, collect it by filtration. If not, evaporate the toluene under reduced pressure.

    • Dissolve the crude solid in 1M aqueous NaOH solution.

    • Filter the basic solution to remove any insoluble impurities.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Slowly add 2M HCl with stirring until the pH of the solution is between 2 and 3. A white precipitate of the product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

  • Purification and Drying:

    • Wash the filter cake with cold deionized water (2-3 times) to remove inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture.

    • Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.

References

  • Guan, C., et al. (2007).New synthesis method for N-methylphthalmide.
  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. [Link]

  • Young, D. (2020). Reactions of Anhydrides. YouTube. [Link]

  • Reddit r/chemhelp. (2019). Isolation of a Carboxylic acid. [Link]

  • PrepChem.com. Synthesis of N-methylphthalimide. [Link]

  • ResearchGate. New Synthesis Method of 4-Nitro-N-Methylphthalimide. [Link]

  • LibreTexts Chemistry. (2019). 20.5: Acid Anhydride Chemistry. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities in a crude sample of this compound?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing N-substituted phthalimides involves the condensation of the corresponding anhydride with a primary amine.[1][2][3] In the case of this compound, this would typically be the reaction of trimellitic anhydride with methylamine.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • Trimellitic anhydride

    • Trimellitic acid (from hydrolysis of the anhydride)[4][5]

  • Reaction Intermediates and Byproducts:

    • N-methyl trimellitic amic acid: This is the initial ring-opened intermediate formed from the reaction of trimellitic anhydride and methylamine. Incomplete cyclization will result in this impurity.

    • Isomeric Impurities: Depending on the reaction conditions, there is a possibility of forming the regioisomeric product where the methylamine has reacted with the other anhydride carbonyl group, although this is generally less favored.

    • Polymeric materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

The presence of these impurities can manifest as poor crystallization, a broad melting point range, or unexpected peaks in analytical data.

Troubleshooting Guide 1: My purified product shows a low melting point and a broad melting range. What is the likely cause and how can I fix it?

Answer: A low and broad melting point is a classic indicator of impurities. The most probable culprits are residual starting materials, particularly trimellitic acid, or the intermediate N-methyl trimellitic amic acid. Both of these species have different crystal lattice energies compared to the desired product, leading to a depression and broadening of the melting point.

Step-by-Step Protocol for Purification:

  • Initial Washing:

    • Suspend your crude product in a solvent in which the desired product has low solubility at room temperature, but the impurities are more soluble. A good starting point is often a cold, slightly acidic aqueous solution (e.g., pH 4-5). This will help to remove any unreacted methylamine and some of the more polar amic acid.

    • Filter the solid and wash with cold deionized water, followed by a cold non-polar solvent like hexane to remove any non-polar contaminants.

  • Recrystallization: This is the most critical step for achieving high purity. The choice of solvent is paramount.

    • Solvent Selection: For carboxylic acids and imides, polar protic solvents are often a good choice.[6] Based on related compounds, consider the following:

      • Ethanol[7]

      • Methanol[8]

      • Acetone[9]

      • Mixtures such as methanol/water or ethanol/water.[10]

    • Recrystallization Procedure:

      • Dissolve the crude material in a minimum amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove it.

      • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities along with your product.

      • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly under vacuum.

Data Summary for Recrystallization Solvents:

Solvent/Solvent SystemSuitability for N-substituted Phthalimides & Carboxylic AcidsKey Considerations
Ethanol/MethanolGenerally good solubility when hot, poor when cold.[7][8]Can be used as a single solvent or in a mixture with water.
AcetoneEffective for many organic compounds.[9]Its lower boiling point can be advantageous for easier removal.
WaterGood for creating solvent/anti-solvent systems with alcohols.[10]The product should have low solubility in water.
Heptane/Ethyl AcetateA common mixture for compounds of intermediate polarity.[10]The ratio can be fine-tuned to achieve optimal crystallization.
FAQ 2: I am seeing a persistent impurity in my NMR/LC-MS analysis that I cannot remove by recrystallization. What could it be and what are my options?

Answer: If an impurity co-crystallizes with your product, it likely has a very similar polarity and structure. This could be an isomer or a closely related byproduct. In such cases, alternative purification techniques are necessary.

Troubleshooting Workflow:

G start Persistent Impurity Detected recrystallization Recrystallization Fails start->recrystallization identify Identify Impurity (NMR, MS) recrystallization->identify column Column Chromatography identify->column Different Polarity acid_base Acid-Base Extraction identify->acid_base Different Acidity derivatization Derivatization identify->derivatization Reactive Functional Group end Pure Product column->end acid_base->end derivatization->end

Caption: Troubleshooting workflow for persistent impurities.

Detailed Purification Strategies:

  • Column Chromatography:

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

    • Stationary Phase: Silica gel is a good starting point for moderately polar compounds.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation.

    • Detection: Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column and to monitor the fractions.

  • Acid-Base Extraction:

    • Principle: This leverages the acidic nature of the carboxylic acid group.

    • Procedure:

      • Dissolve the impure product in an organic solvent like ethyl acetate.

      • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while less acidic or neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure product.

      • Filter, wash with cold water, and dry the purified product.

FAQ 3: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be employed to confirm the purity of your this compound.

Recommended Analytical Methods:

Analytical TechniquePurposeExpected Outcome for a Pure Sample
Melting Point Assess purity and identity.A sharp melting point within a narrow range (e.g., 1-2 °C).
Thin Layer Chromatography (TLC) Monitor reaction progress and purity.A single spot with a consistent Rf value in an appropriate solvent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of impurities.Clean spectra with peaks corresponding to the expected structure and no significant impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight and assess purity.[11][12]A single major peak in the chromatogram with the correct mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) Quantify purity.[13]A single major peak, allowing for the calculation of percentage purity.

Purity Assessment Workflow:

G start Purified Product mp Melting Point Analysis start->mp tlc TLC Analysis start->tlc nmr NMR Spectroscopy mp->nmr tlc->nmr lcms LC-MS Analysis nmr->lcms hplc HPLC Analysis lcms->hplc final Purity Confirmed hplc->final

Caption: Workflow for final product purity confirmation.

References

  • Google Patents. (n.d.). CN1733726A - N-methylphthalimide preparation process.
  • Google Patents. (n.d.). CN101357899A - The preparation method of N-methylphthalimide compound.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). DE1770416A1 - Process for the production of phthalimido-N-carboxylic acids.
  • ResearchGate. (n.d.). Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

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Common side reactions in the synthesis of isoindoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of isoindoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoindoline chemistry. Here, we address common side reactions, troubleshoot experimental challenges, and provide evidence-based solutions to streamline your synthetic workflows. Our approach is rooted in mechanistic understanding to empower you with the knowledge to not only solve problems but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoindoline derivatives and their primary associated side reactions?

The synthesis of the isoindoline core is most frequently achieved through the reduction of N-substituted phthalimides. Alternative methods include the reductive amination of o-phthalaldehyde and the cyclization of 1,2-bis(halomethyl)benzenes with primary amines. Each route presents a unique set of challenges and potential side reactions.

Synthetic Route Primary Side Reactions
Reduction of Phthalimides - Incomplete reduction leading to isoindolinone formation.- Formation of 3-hydroxyisoindolinone.- Ring opening under harsh conditions.- Over-reduction of other functional groups.
Reductive Amination of o-Phthalaldehyde - Formation of imine intermediates.- Dimerization or polymerization of reactants.
Cyclization of 1,2-bis(halomethyl)benzenes - Formation of quaternary ammonium salts (over-alkylation).- Elimination reactions leading to undesired alkenes.

Troubleshooting Guide: Phthalimide Reduction

The reduction of N-substituted phthalimides is a cornerstone of isoindoline synthesis. However, controlling the reduction to yield the desired isoindoline without the formation of byproducts can be challenging.

Issue 1: My primary product is the corresponding isoindolinone, not the isoindoline.

Cause: This is one of the most common side reactions and indicates an incomplete reduction of the phthalimide. One of the two carbonyl groups is reduced to a methylene group, while the other remains, forming the lactam (isoindolinone). This is particularly prevalent in catalytic hydrogenation.[1]

Troubleshooting Workflow:

start Isoindolinone Formation Detected reagent_check Review Reducing Agent start->reagent_check reaction_conditions Optimize Reaction Conditions start->reaction_conditions catalyst_check Evaluate Catalyst (for Hydrogenation) start->catalyst_check Catalytic Hydrogenation increase_equivalents Increase Equivalents of Hydride reagent_check->increase_equivalents Using Metal Hydride change_reagent Switch to a Stronger Reducing Agent (e.g., LiAlH4) reagent_check->change_reagent Persistent Issue purification Purification Strategy increase_equivalents->purification change_reagent->purification increase_temp Increase Temperature reaction_conditions->increase_temp increase_time Increase Reaction Time reaction_conditions->increase_time increase_temp->purification increase_time->purification increase_loading Increase Catalyst Loading catalyst_check->increase_loading change_catalyst Change Catalyst (e.g., different metal or support) catalyst_check->change_catalyst increase_loading->purification change_catalyst->purification

Caption: Troubleshooting workflow for isoindolinone byproduct formation.

Detailed Solutions:

  • For Metal Hydride Reductions (e.g., LiAlH₄):

    • Increase Stoichiometry: Ensure at least two equivalents of hydride are available per carbonyl group. A common mistake is underestimating the amount of reducing agent needed.

    • Reaction Temperature and Time: While LiAlH₄ reductions are often vigorous, ensure the reaction goes to completion by maintaining an appropriate temperature (e.g., reflux in THF) for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC).

  • For Catalytic Hydrogenation:

    • Catalyst and Support: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is commonly used, but its activity can vary.[1] Consider using a more active catalyst or a different support if incomplete reduction is observed.

    • Hydrogen Pressure and Temperature: Increasing the hydrogen pressure and reaction temperature can drive the reaction to completion. However, be cautious as this can also lead to over-reduction of other sensitive functional groups.

    • Acidic Additives: The presence of a strong acid, such as trifluoroacetic acid, has been shown to promote the quantitative conversion of phthalimide to isoindolin-1-one over a palladium catalyst.[1]

Experimental Protocol: Complete Reduction of N-Benzylphthalimide with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend N-benzylphthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of LiAlH₄: Cool the suspension to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude N-benzylisoindoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Issue 2: I am observing a significant amount of 3-hydroxyisoindolinone in my reaction mixture.

Cause: This byproduct arises from the partial reduction of one of the carbonyl groups of the phthalimide to a hydroxyl group, which then exists in equilibrium with its open-chain aldehyde form. This intermediate is particularly stable under certain catalytic hydrogenation conditions.

Troubleshooting and Prevention:

  • Choice of Catalyst: Some catalysts, like certain ruthenium and iridium homogeneous complexes, have been specifically designed to selectively produce 3-hydroxyisoindolinones.[2] If this is an undesired byproduct, avoid these specific catalytic systems.

  • Reaction Conditions: In catalytic hydrogenations, higher temperatures can sometimes favor the formation of C-N bond cleavage products over 3-hydroxyisoindolinones.[2] Conversely, milder conditions might favor the isolation of this intermediate.

  • Stronger Reducing Agents: The use of a strong reducing agent like LiAlH₄ typically bypasses the formation of stable 3-hydroxyisoindolinone intermediates, leading directly to the fully reduced isoindoline.

Issue 3: My reaction with LiAlH₄ is leading to a complex mixture of products, possibly due to ring opening.

Cause: While LiAlH₄ is effective for the complete reduction of phthalimides, its high reactivity can lead to undesired side reactions, including the cleavage of the amide bonds, especially if there are other reactive functional groups in the molecule. Nucleophilic attack by the hydride can, in some cases, lead to ring-opened amino alcohol derivatives.[2][3]

Mitigation Strategies:

  • Temperature Control: Perform the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) to control the exothermicity and reactivity of LiAlH₄.

  • Alternative Reducing Agents: Consider using a milder reducing agent if your substrate is sensitive. However, be aware that this may increase the likelihood of forming isoindolinones.

  • Protecting Groups: If other reducible functional groups are present, consider protecting them before the reduction of the phthalimide.

Troubleshooting Guide: Alternative Synthetic Routes

Issue 4: My reductive amination of o-phthalaldehyde is giving low yields and multiple products.

Cause: The reaction of o-phthalaldehyde with a primary amine can lead to the formation of an imine as a side product.[4] Furthermore, polymerization or the formation of dimeric species can occur, especially with prolonged reaction times.[4]

Troubleshooting Workflow:

start Low Yield/Byproducts in Reductive Amination reductant_choice Select Appropriate Reducing Agent start->reductant_choice reaction_control Control Reaction Conditions start->reaction_control na_bh3cn Use NaBH3CN (selective for iminium ion) reductant_choice->na_bh3cn purification Purification Strategy na_bh3cn->purification ph_control Maintain Mildly Acidic pH (6-7) reaction_control->ph_control one_pot Consider a One-Pot Procedure reaction_control->one_pot ph_control->purification one_pot->purification

Caption: Troubleshooting workflow for reductive amination of o-phthalaldehyde.

Detailed Solutions:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion intermediate over the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose.

  • pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial for efficient iminium ion formation without causing significant degradation of the aldehyde.

  • One-Pot Procedure: A one-pot reaction where the amine, aldehyde, and reducing agent are combined often gives better results by minimizing the concentration of the intermediate imine.

Purification and Characterization of Byproducts

The successful synthesis of isoindoline derivatives often requires careful purification to remove unreacted starting materials and side products.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying isoindoline derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Crystallization: If the desired isoindoline is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: The basic nature of the isoindoline nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the isoindoline into the aqueous phase. The aqueous layer is then basified, and the purified isoindoline is back-extracted into an organic solvent.

Characterization of Common Byproducts:

  • Isoindolinone:

    • IR Spectroscopy: A strong carbonyl stretch (C=O) will be present around 1680-1700 cm⁻¹.

    • ¹H NMR Spectroscopy: The methylene protons of the isoindoline ring will typically appear as a singlet around 4.3-4.5 ppm.

    • ¹³C NMR Spectroscopy: A characteristic carbonyl carbon signal will be observed around 165-175 ppm.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of the isoindolinone.

  • 3-Hydroxyisoindolinone:

    • IR Spectroscopy: A broad O-H stretch will be observed around 3200-3400 cm⁻¹, in addition to the carbonyl stretch.

    • ¹H NMR Spectroscopy: A signal for the hydroxyl proton will be present, and the proton at the 3-position will appear as a singlet or doublet.

    • Mass Spectrometry: The molecular ion peak will be 2 mass units higher than the corresponding isoindolinone.

References

  • Controlling Selectivity at the First Hydrogenation Level: Synthesis of 3‐Hydroxyisoindolines by Heterogeneously Silver‐Catalyzed Monohydrogenation of Phthalimides. Advanced Synthesis & Catalysis. [Link]

  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. Organic Letters. [Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry A. [Link]

  • A simple method for the synthesis of isoindoline derivatives. ResearchGate. [Link]

  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Differential strategies for the synthesis of isoindolinone. ResearchGate. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Phthalimides. Organic Chemistry Portal. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. [Link]

  • L2 Preparation of Amines | Class 12 | Gabriel Phthalimide Synthesis | Hoffmann Bromamide Reaction. YouTube. [Link]

  • Reactions of orthophthalaldehyde with ammonia and 2-aminoethanol. Organic & Biomolecular Chemistry. [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Nature. [Link]

  • Byproducts of LiAlH4 reduction of amides. Chemistry Stack Exchange. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. [Link]

  • Understanding Isoindoline: A Key Building Block for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Amines. NCERT. [Link]

  • Synthesis of isoindolines. Organic Chemistry Portal. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ResearchGate. [Link]

  • Oxygen enhanced LiAlH4 reductions of aryl halides. ResearchGate. [Link]

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. PubMed. [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. IRIS. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C Structural Chemistry. [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules. [Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Can LiAlH4 reduce benzene ring?. Quora. [Link]

  • A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. ResearchGate. [Link]

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Technical Support Center: Optimization of N-Methylation of Isoindoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of isoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this specific transformation.

Introduction: The "Magic Methyl" and the Challenge of Isoindoline-5-Carboxylic Acid

The introduction of a methyl group to a nitrogen atom, often referred to as the "magic methyl" effect, can significantly alter the physicochemical and pharmacological properties of a molecule.[1] N-methylation of the secondary amine in isoindoline-5-carboxylic acid is a critical step in the synthesis of various biologically active compounds. However, the presence of both a nucleophilic secondary amine and a carboxylic acid group on the same molecule presents unique challenges, primarily revolving around chemoselectivity and purification.

This guide will explore the optimization of reaction conditions for two common N-methylation strategies: the Eschweiler-Clarke reaction and methylation with dimethyl carbonate. We will delve into the mechanistic underpinnings of these reactions to inform our troubleshooting strategies.

Troubleshooting Guide: Navigating the N-Methylation of Isoindoline-5-Carboxylic Acid

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of N-Methylated Product in Eschweiler-Clarke Reaction

Question: I am attempting the N-methylation of isoindoline-5-carboxylic acid using the Eschweiler-Clarke reaction (formaldehyde and formic acid) and observing a low yield of my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Eschweiler-Clarke reaction of isoindoline-5-carboxylic acid can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. The Eschweiler-Clarke reaction is typically conducted at elevated temperatures (around 80-100 °C).[2] Ensure your reaction is heated for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial.

  • Suboptimal Stoichiometry: An excess of both formaldehyde and formic acid is generally required to drive the reaction to completion.[1][2] A typical starting point is to use at least 2-3 equivalents of formaldehyde and a similar excess of formic acid relative to the isoindoline-5-carboxylic acid.

  • pH Considerations: The reaction proceeds through the formation of an iminium ion, which is favored under acidic conditions.[1] However, the carboxylic acid moiety of your substrate can be protonated, potentially affecting its solubility and reactivity. While formic acid provides the acidic medium, ensuring a homogenous reaction mixture is important. If solubility is an issue, exploring co-solvents that are stable under the reaction conditions might be beneficial.

  • Work-up and Purification Losses: The zwitterionic nature of the product, N-methyl-isoindoline-5-carboxylic acid, can make extraction and purification challenging. During work-up, adjusting the pH of the aqueous layer is critical. At its isoelectric point, the product will have minimal solubility in both aqueous and organic phases. It is often necessary to carefully adjust the pH to either acidic (to protonate the carboxylate) or basic (to deprotonate the ammonium) to facilitate extraction into an appropriate organic solvent. Ion-exchange chromatography can also be a powerful purification technique for zwitterionic compounds.

Experimental Protocol: Optimized Eschweiler-Clarke Reaction

  • To a solution of isoindoline-5-carboxylic acid (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde (37 wt. %, 3.0-5.0 eq).

  • Heat the reaction mixture to 90-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the evolution of CO2 ceases.

  • Adjust the pH of the aqueous solution to ~3-4 with HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by preparative HPLC.

Issue 2: Formation of an Ester Byproduct with Dimethyl Carbonate

Question: I am using dimethyl carbonate (DMC) for the N-methylation of isoindoline-5-carboxylic acid and I am observing the formation of the methyl ester of my starting material or the desired N-methylated product. How can I favor N-methylation over O-methylation?

Answer:

This is a classic chemoselectivity challenge when using dimethyl carbonate with substrates bearing both amine and carboxylic acid functionalities. The formation of a methyl ester is a known competing reaction.[3] Here's how to address this issue:

  • Reaction Mechanism and Selectivity: Dimethyl carbonate can act as both a methylating and a carboxymethylating agent.[4] The N-methylation is generally favored at higher temperatures, while O-methylation (esterification) can occur under milder conditions, especially in the presence of a base.[3][5]

  • Role of Base: The choice and amount of base are critical. A strong, non-nucleophilic base can deprotonate the carboxylic acid, making it a more potent nucleophile and thus favoring esterification. Using a milder base, such as potassium carbonate (K2CO3), and carefully controlling the stoichiometry can help to minimize this side reaction.[3]

  • Temperature Optimization: Higher reaction temperatures (typically >120 °C) generally favor the desired N-methylation over O-methylation with DMC.[6] This is because the activation energy for the N-methylation pathway is often higher.

  • Catalyst Systems: The use of specific catalysts can enhance the selectivity for N-methylation. For instance, certain Lewis acids have been shown to promote the methylation of amines with DMC.[7]

Data Presentation: Effect of Reaction Conditions on Selectivity

Methylating Agent Base Temperature (°C) Primary Product Key Considerations
Formaldehyde / Formic AcidNone (Formic Acid is the solvent)80-100N-methylated productGenerally high selectivity for N-methylation.[1][2]
Dimethyl Carbonate (DMC)K2CO3 (catalytic)90-120Mixture of N- and O-methylated productsEsterification is a significant side reaction.[3][5]
Dimethyl Carbonate (DMC)None (or weak base)>150N-methylated productHigher temperatures favor N-methylation.

Experimental Protocol: Selective N-Methylation with Dimethyl Carbonate

  • In a sealed reaction vessel, combine isoindoline-5-carboxylic acid (1.0 eq), dimethyl carbonate (10-20 eq), and a catalytic amount of a mild base like K2CO3 (0.2 eq).

  • Heat the mixture to 150-160 °C and monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess dimethyl carbonate under reduced pressure.

  • Dissolve the residue in water and acidify to pH ~3-4 with HCl.

  • Extract with an appropriate organic solvent, dry, and concentrate.

  • Purify the product using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction and why doesn't it lead to quaternary ammonium salts?

A1: The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[1] First, the secondary amine of isoindoline reacts with formaldehyde to form an unstable hemiaminal, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine and releasing carbon dioxide.[1][2] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing over-methylation to a quaternary ammonium salt.[2]

Mandatory Visualization:

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Isoindoline-5-COOH Isoindoline-5-COOH (Secondary Amine) Hemiaminal Hemiaminal Intermediate Isoindoline-5-COOH->Hemiaminal + HCHO Formaldehyde HCHO Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid HCOOH Formic_Acid->Hydride_Transfer N-Methyl_Product N-Methyl-isoindoline-5-COOH (Tertiary Amine) Hydride_Transfer->N-Methyl_Product CO2 CO2 Hydride_Transfer->CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Q2: Can I use other reducing agents besides formic acid in the Eschweiler-Clarke reaction?

A2: Yes, other reducing agents can be used in reductive amination reactions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common alternatives. However, the classical Eschweiler-Clarke reaction specifically refers to the use of formic acid as the hydride source.[2] Using alternative reducing agents may require different reaction conditions (e.g., pH, solvent) and may not be as cost-effective for large-scale synthesis.

Q3: How can I monitor the progress of the N-methylation reaction?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product. Staining with ninhydrin can be useful as it typically gives a color with secondary amines but not with tertiary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material, product, and any byproducts. This is the preferred method for accurate reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction by observing the appearance of the N-methyl signal (a singlet, typically around 2.5-3.5 ppm) and the disappearance of the N-H proton of the starting material.

Q4: What are the main safety concerns when performing these reactions?

A4:

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formic Acid: Is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Dimethyl Carbonate (DMC): Is flammable and should be handled away from ignition sources.

  • Pressurized Reactions: When using DMC at high temperatures, the reaction should be conducted in a sealed vessel designed to withstand the pressure generated from the evolution of carbon dioxide.

Q5: Is protection of the carboxylic acid group necessary?

A5: For the Eschweiler-Clarke reaction, protection of the carboxylic acid is generally not required as it is stable under the reaction conditions. For methylation with dimethyl carbonate, protecting the carboxylic acid as an ester (e.g., a benzyl or t-butyl ester) can be an effective strategy to prevent the formation of the methyl ester byproduct.[8] The protecting group can then be selectively removed after the N-methylation step.

Mandatory Visualization:

Protection_Strategy Start Isoindoline-5-COOH Protect Protect Carboxylic Acid (e.g., as Benzyl Ester) Start->Protect N-Methylate N-Methylation (e.g., with DMC) Protect->N-Methylate Deprotect Deprotect Carboxylic Acid (e.g., Hydrogenolysis for Benzyl Ester) N-Methylate->Deprotect Final_Product N-Methyl-isoindoline-5-COOH Deprotect->Final_Product

Caption: Protecting group strategy for N-methylation.

References

  • Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. RSC Advances. [Link]

  • Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. ResearchGate. [Link]

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496. PubChem. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith ScholarWorks. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. RSC Publishing. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Preparation of zwitterionic hybrid polymer and its application for the removal of heavy metal ions from water. ResearchGate. [Link]

  • Acid-catalysed reactions of amines with dimethyl carbonate. RSC Publishing. [Link]

  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | C10H7NO4 | CID 883431. PubChem. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

Sources

Stability of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a stable N-methylated phthalimide ring and a carboxylic acid group. Its stability is paramount for reproducible results in synthesis, screening, and formulation. The primary points of potential degradation are the hydrolysis of the imide ring and reactions involving the carboxylic acid moiety. This guide will address these potential liabilities under different chemical and physical stresses.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. The presence of moisture can facilitate hydrolysis, especially if basic or acidic contaminants are present.

Q2: I need to prepare a stock solution. What is the best solvent, and how should it be stored?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous experiments, preparing fresh solutions in a buffer relevant to your assay is recommended. If storing aqueous solutions, it is advisable to aliquot and freeze them at -20°C or -80°C to minimize hydrolytic degradation. Avoid repeated freeze-thaw cycles.

pH Stability

Q3: My experiment is conducted under basic conditions (pH > 8). Should I be concerned about the stability of the compound?

A3: Yes, the phthalimide ring is susceptible to base-catalyzed hydrolysis. Under basic conditions, the imide ring can open to form N-methylphthalamic acid derivatives. The rate of hydrolysis is dependent on the pH and temperature. For short-term experiments, maintaining a low temperature can mitigate degradation. It is crucial to use freshly prepared solutions for quantitative studies.

Q4: What about acidic conditions (pH < 4)?

A4: While generally more stable in acidic than in strongly basic conditions, prolonged exposure to strong acids and elevated temperatures can also induce hydrolysis of the imide ring, although typically at a slower rate.

Thermal Stability

Q5: I need to heat my reaction mixture containing this compound. At what temperature does it start to decompose?

A5: While specific thermal decomposition data for this exact molecule is not extensively published, aromatic poly(amide-imide)s, which contain similar structural motifs, generally exhibit high thermal stability with decomposition temperatures often exceeding 400°C.[1] However, for compounds with carboxylic acid groups, decarboxylation can be a concern at elevated temperatures, though this typically requires significant heat. For solution-based experiments, the stability will likely be dictated by solvent boiling points and potential solvent-mediated degradation pathways. It is recommended to perform preliminary thermal stability tests for your specific reaction conditions.

Troubleshooting Guide

Unexpected Experimental Results

Issue 1: I am seeing a loss of biological activity or a decrease in the expected concentration of my compound over time in my aqueous assay buffer.

  • Potential Cause: Hydrolysis of the imide ring. This is particularly likely if your buffer is neutral to basic.

  • Troubleshooting Steps:

    • pH Assessment: Confirm the pH of your assay buffer. If it is ≥ 7, consider if a lower pH buffer is compatible with your experimental system.

    • Temperature Control: Run your experiment at a lower temperature if possible.

    • Time-Course Analysis: Perform a time-course study by analyzing aliquots of your compound in the assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the rate of degradation.

    • Fresh Preparations: Always use freshly prepared solutions for your experiments.

Issue 2: My reaction is producing an unexpected byproduct with a higher polarity.

  • Potential Cause: Imide ring hydrolysis leading to the formation of the corresponding N-methylphthalamic acid. The introduction of a free carboxylic acid and an amide group increases the molecule's polarity.

  • Troubleshooting Steps:

    • Reaction Condition Review: Scrutinize your reaction for the presence of nucleophiles, particularly water, in combination with basic or acidic conditions.

    • Anhydrous Conditions: If the intended reaction does not involve hydrolysis, ensure you are using anhydrous solvents and reagents.

    • Product Characterization: Use techniques like LC-MS and NMR to characterize the byproduct and confirm its structure.

Analytical Challenges

Issue 3: I am observing peak tailing or poor peak shape when analyzing the compound by reverse-phase HPLC.

  • Potential Cause: Interaction of the carboxylic acid group with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group.

    • Column Selection: Use a column with end-capping or a different stationary phase designed for polar compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Incubate at 60°C for 48 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid):

    • Place a small amount of the solid compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound (1 mg/mL in methanol) to a calibrated light source (ICH Q1B guideline) for a specified duration.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water with 0.1% formic acid and acetonitrile). Compare the chromatograms of the stressed samples to a control sample to identify degradation products.

Stress ConditionTypical IncubationExpected Degradation Pathway
0.1 M HCl60°C, 24hImide Hydrolysis
0.1 M NaOHRT, 4hImide Hydrolysis (rapid)
3% H₂O₂RT, 24hOxidation (less likely on the aromatic ring)
Heat (Solution)60°C, 48hImide Hydrolysis
Heat (Solid)105°C, 24hDecomposition/Decarboxylation (at higher temps)
Light (ICH Q1B)Per guidelinePhotodegradation

Table 1: Summary of Forced Degradation Conditions.

Visualizing Degradation Pathways

Hydrolytic Degradation

The primary degradation pathway under both acidic and basic conditions is the hydrolysis of one of the carbonyl-nitrogen bonds in the imide ring.

G cluster_main Hydrolytic Degradation start 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid product 4-(carboxyformamido)-N-methylbenzamide- 2-carboxylic acid start->product H+ or OH- H2O

Caption: Imide ring opening via hydrolysis.

References

  • Aromatic poly(amide-imide)s containing flexible linkages. ResearchGate. Available at: [Link].

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link].

  • REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link].

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Preventing decomposition of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Decomposition in Synthetic Reactions

Welcome to the technical support center for 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively, ensuring the integrity of your target molecules.

The stability of this compound is paramount for successful and reproducible outcomes. This guide will address the primary decomposition pathways this molecule may undergo during common synthetic transformations and provide detailed strategies to mitigate these issues.

Understanding the Molecule: Key Structural Features and Potential Instabilities

This compound possesses two key functional groups that are central to its reactivity and potential degradation: the N-methylated phthalimide ring and the aromatic carboxylic acid. The interplay between these groups, and their susceptibility to reaction conditions, dictates the stability of the molecule.

The primary modes of decomposition to be vigilant about are:

  • Hydrolysis of the Phthalimide Ring: The imide bonds are susceptible to cleavage under both acidic and basic conditions, leading to the formation of dicarboxylic acid derivatives.

  • Decarboxylation: Aromatic carboxylic acids can lose CO2 under certain conditions, particularly at elevated temperatures.

  • Side Reactions during Amide Coupling: The activation of the carboxylic acid for amide bond formation can lead to unwanted side products if not properly controlled.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when working with this compound.

FAQ 1: I am seeing a new, more polar spot on my TLC/LC-MS after my reaction, which I suspect is a decomposition product. What could it be?

This is a common observation and is often indicative of hydrolysis of the phthalimide ring.

  • Most Likely Culprit: Hydrolysis of one or both imide bonds. Under aqueous basic or acidic conditions, the phthalimide ring can open to form a phthalamic acid derivative.

  • Causality: The carbonyl carbons of the imide are electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This process is accelerated by heat and strong acidic or basic conditions.

  • Troubleshooting Steps:

    • Analyze the Byproduct: Use LC-MS to determine the mass of the impurity. The hydrolyzed product will have a mass increase of 18 amu (due to the addition of a water molecule).

    • Control Reaction pH: If your reaction conditions are not pH-sensitive, aim to keep the reaction mixture as close to neutral as possible. If a base is required, consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts rather than an excess of a stronger base like sodium hydroxide.

    • Minimize Water Content: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and store reagents appropriately.

Workflow for Investigating Hydrolysis

Caption: Workflow for identifying and addressing hydrolysis.

FAQ 2: My reaction yield is low, and I am detecting a product with a lower mass than my starting material. What is happening?

This observation often points towards decarboxylation.

  • Most Likely Culprit: Loss of the carboxylic acid group as CO2.

  • Causality: Aromatic carboxylic acids can undergo decarboxylation, a reaction that is often promoted by heat.[1] While this typically requires high temperatures, certain catalysts or reaction conditions can facilitate this process at lower temperatures.

  • Troubleshooting Steps:

    • Confirm Decarboxylation: Check your LC-MS data for a product with a mass 44 amu less than the starting material.

    • Reduce Reaction Temperature: This is the most critical parameter. If the reaction kinetics allow, perform the reaction at a lower temperature, even if it requires a longer reaction time.

    • Avoid High-Boiling Point Solvents: Solvents like DMF, DMSO, or toluene can allow for high reaction temperatures that may promote decarboxylation. If possible, opt for lower-boiling point solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Decomposition Pathways

G main This compound MW: 205.17 hydrolysis Phthalamic Acid Derivative MW: 223.18 main->hydrolysis H₂O / H⁺ or OH⁻ (Hydrolysis) decarboxylation 2-Methylisoindoline-1,3-dione MW: 161.17 main->decarboxylation Δ (Heat) (Decarboxylation)

Caption: Primary decomposition pathways of the target molecule.

FAQ 3: I am performing an amide coupling reaction, but the reaction is messy, and I am getting multiple products. How can I improve this?

Amide coupling reactions require careful control to prevent side reactions of the activated carboxylic acid.

  • Potential Issues:

    • Formation of a stable, unreactive activated species.

    • Side reactions with the solvent (e.g., DMF).

    • Racemization if coupling with a chiral amine.

  • Causality: The carboxylic acid must be activated to a more reactive species to undergo amidation. Common coupling reagents like carbodiimides (e.g., EDC, DCC) can form reactive intermediates that may be susceptible to other reaction pathways if the desired amidation is slow.

  • Recommended Amide Coupling Protocol & Best Practices:

    ParameterRecommendationRationale
    Coupling Reagents HATU, HBTU, or EDC/OxymaThese reagents are known for their efficiency and for minimizing side reactions and racemization.[2]
    Base Diisopropylethylamine (DIPEA)A non-nucleophilic base that will not compete with the amine nucleophile. Use 1.1-1.5 equivalents.
    Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)These are relatively inert and have lower boiling points, reducing the risk of thermal decomposition. Avoid DMF if possible, as it can participate in side reactions.
    Temperature 0 °C to Room TemperatureStart the reaction at 0 °C during the activation step and allow it to slowly warm to room temperature. This helps to control the reactivity of the activated species.
    Order of Addition Pre-activate the carboxylic acidDissolve this compound in the chosen solvent, add the coupling reagent and base, stir for 10-15 minutes at 0 °C, and then add the amine.

    Step-by-Step Protocol for Amide Coupling:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or MeCN.

    • Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (1.5 eq).

    • Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.

    • Add the desired amine (1.0-1.2 eq) dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO3), and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Analytical Monitoring of Decomposition

Proactive monitoring of your starting material and reaction progress is crucial. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.

Developing an HPLC Method:

A general-purpose Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the starting material from its potential hydrolysis and decarboxylation products.

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for separating small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic protons to ensure the carboxylic acid is protonated.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.
Gradient Start with a low % of B (e.g., 10%) and ramp up to a high % of B (e.g., 95%) over 15-20 minutes.This will elute the more polar hydrolysis product first, followed by the starting material, and then the less polar decarboxylation product.
Detection UV at 254 nm or 280 nmThe aromatic nature of the molecule should provide good UV absorbance at these wavelengths.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CTo ensure reproducible retention times.

Expected Elution Order:

  • Hydrolysis Product: Most polar, will elute first.

  • This compound: Intermediate polarity.

  • Decarboxylation Product: Least polar, will elute last.

References

  • This is a placeholder for a specific reference if one were found directly detailing the thermal behavior of this compound. As the full text was not accessible, a general reference to thermal analysis techniques is more appropriate.

  • While this paper discusses a related but more complex molecule, it highlights the potential for hydrolysis in similar structures, especially in the presence of water.

  • This reference provides a general overview of hydrolysis kinetics for N-arylphthalimides, which can be conceptually extrapolated to the N-methyl analog.

  • This article provides a general overview of decarboxylation reactions, which is relevant to understanding a potential decomposition pathway.

  • This review provides an excellent overview of modern amide coupling methods.

  • This article discusses optimized conditions for amide bond formation, which are broadly applicable.

  • This source provides basic physical and chemical properties of the target molecule.

  • This reference provides a comprehensive overview of analytical methods for carboxylic acids.

  • This article discusses the use of protecting groups in peptide synthesis, a concept applicable to protecting the carboxylic acid if necessary.

  • This provides a good overview of various coupling reagents.

  • This provides context for the synthesis of related compounds.

  • This provides information on the synthesis of related isoindole derivatives.

  • This provides a validated HPLC method for a related carboxylic acid, offering a template for method development.

  • This review covers various methods for the decarboxylation of carboxylic acids.

  • This article provides insights into the kinetics of maleimide hydrolysis, which is structurally related to the phthalimide moiety.

Sources

Technical Support Center: Characterization of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to resolve experimental hurdles and ensure the integrity of your results.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific issues that may arise during your experimental workflow, providing not just solutions but also the underlying scientific reasoning to help you make informed decisions.

I. Synthesis & Purification Challenges

Question: My reaction to form an amide or ester derivative from the carboxylic acid of this compound is sluggish or incomplete. What are the likely causes and solutions?

Answer:

Incomplete conversion is a frequent challenge, often rooted in solubility issues or suboptimal reaction conditions. The starting material, this compound, possesses a rigid, planar phthalimide core and a polar carboxylic acid group, leading to poor solubility in many common organic solvents at room temperature.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Initial Choice: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the starting material.[1] However, their high boiling points can complicate product isolation.

    • Alternative Solvents: Consider using a co-solvent system. For instance, a mixture of dichloromethane (DCM) or chloroform with a small amount of DMF can enhance solubility while allowing for easier removal post-reaction.

    • Causality: The goal is to fully solvate the starting material to ensure it is available for the reaction. A poorly dissolved reactant will lead to a heterogeneous mixture and significantly reduced reaction rates.

  • Activation of the Carboxylic Acid:

    • Standard Coupling Agents: If you are using standard carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), ensure they are fresh and added under anhydrous conditions.

    • Alternative Activation: For sterically hindered amines or alcohols, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a more reactive approach.[2] This intermediate is highly electrophilic and will react more readily.

    • Causality: The conversion of the carboxylic acid to a more reactive species, such as an O-acylisourea ester by EDC or an acid chloride, is necessary to overcome the activation energy barrier for amide or ester bond formation.

  • Reaction Monitoring:

    • TLC Analysis: Thin-layer chromatography is a quick and effective way to monitor the reaction's progress.[3][4] Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to reduce tailing of the carboxylic acid).

    • Causality: Active monitoring prevents premature work-up of an incomplete reaction or unnecessary degradation of the product due to prolonged reaction times at elevated temperatures.

Question: I'm observing a persistent impurity in my purified product after column chromatography. How can I identify and remove it?

Answer:

Persistent impurities often co-elute with the desired product due to similar polarities. Identifying the impurity is the first step toward its effective removal.

Troubleshooting Workflow:

cluster_0 Impurity Identification & Removal Workflow start Persistent Impurity Observed lcms Analyze by LC-MS start->lcms Mass determination nmr Analyze by ¹H NMR start->nmr Structural clues id_impurity Identify Impurity Structure lcms->id_impurity nmr->id_impurity strategy Develop Removal Strategy id_impurity->strategy end Pure Product strategy->end

Caption: Workflow for identifying and removing persistent impurities.

Identification and Removal Strategies:

  • Mass Spectrometry (MS):

    • Technique: Use LC-MS or direct infusion ESI-MS to determine the molecular weight of the impurity.

    • Common Impurities:

      • Unreacted Starting Material: The mass will correspond to this compound (MW: 205.17 g/mol ).[5]

      • Hydrolyzed Product: If you formed an ester, the impurity might be the re-hydrolyzed carboxylic acid.

      • Coupling Agent Adducts: Sometimes, coupling agents can form stable adducts with your product.

  • NMR Spectroscopy:

    • Technique: Acquire a high-resolution ¹H NMR spectrum of the impure sample.

    • Analysis: Look for signals that do not correspond to your target molecule. For example, the presence of a broad singlet between 9-12 ppm could indicate a carboxylic acid impurity.[6][7]

  • Removal Strategies:

    • Recrystallization: This is a powerful technique if a suitable solvent system can be found that solubilizes the product at high temperatures and causes it to crystallize upon cooling, leaving the impurity in the mother liquor.

    • Acid/Base Wash: If the impurity is the starting carboxylic acid and your product is an ester or amide, a mild basic wash (e.g., with aqueous sodium bicarbonate) during work-up can deprotonate the acid, making it water-soluble and easily removed.

    • Optimized Chromatography: If the impurity is very close in polarity, try a different solvent system or a different stationary phase (e.g., a more polar silica gel or alumina). Running a shallower gradient in your column chromatography can also improve separation.

II. Analytical Characterization Hurdles

Question: My ¹H NMR spectrum shows broad peaks for the aromatic protons and the N-methyl group. What is causing this and how can I fix it?

Answer:

Broadening of NMR signals can be attributed to several factors, including aggregation, low solubility, or the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Improve Solubility:

    • Solvent Choice: Ensure your sample is fully dissolved in the NMR solvent. DMSO-d₆ is often a good choice for these compounds due to its high polarity.[3] If using CDCl₃, solubility might be limited.

    • Concentration: Try a more dilute sample. High concentrations can lead to aggregation and peak broadening.

    • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can disrupt intermolecular interactions and improve peak sharpness.

  • Remove Paramagnetic Impurities:

    • Filtration: Dissolve your sample in a suitable solvent and filter it through a small plug of celite or silica gel before preparing your NMR sample. This can remove trace amounts of paramagnetic metals that may have been introduced from reagents or glassware.

  • Check for Hygroscopicity:

    • Problem: The carboxylic acid functionality can make these compounds hygroscopic. Absorbed water can lead to proton exchange with the carboxylic acid proton and broaden other nearby signals.

    • Solution: Ensure your sample is thoroughly dried under high vacuum before analysis.

Question: I am struggling to get a clear molecular ion (M+) peak in my mass spectrum. Why is this happening?

Answer:

The absence or weakness of a molecular ion peak is common for certain classes of compounds and depends on the ionization technique used.

Troubleshooting Mass Spectrometry Issues:

Ionization TechniqueCommon IssueRecommended SolutionCausality
Electron Impact (EI) The molecular ion is often weak or absent for carboxylic acids due to facile fragmentation.Use a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).EI is a high-energy technique that can cause extensive fragmentation. Aromatic carboxylic acids often show fragmentation through the loss of -OH (M-17) and -CO (M-28) groups.[7]
Electrospray Ionization (ESI) Poor ionization efficiency in either positive or negative mode.Negative Mode: The carboxylic acid should readily deprotonate to form the [M-H]⁻ ion. Ensure the mobile phase is slightly basic or neutral. Positive Mode: Look for the [M+H]⁺ or [M+Na]⁺ adducts. Adding a small amount of formic acid to the mobile phase can promote protonation.The chemical nature of the analyte dictates the most stable ion to form. Carboxylic acids are acidic and thus favor negative ion mode.

Fragmentation Analysis:

A key fragmentation pathway for carboxylic acid derivatives in mass spectrometry is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[8][9] For this compound derivatives, this can provide valuable structural information.

cluster_0 MS Fragmentation Pathway parent Molecular Ion [M]⁺˙ acylium Acylium Ion [M-Y]⁺ parent->acylium α-cleavage loss_y Loss of Y˙ radical

Caption: Key fragmentation pathway leading to the acylium ion.

Question: My HPLC analysis shows a tailing peak for the carboxylic acid starting material. How can I improve the peak shape?

Answer:

Peak tailing in HPLC for acidic compounds is often due to strong interactions with the stationary phase.

Solutions for Improved HPLC Peak Shape:

  • Mobile Phase Modification:

    • Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[10]

    • Causality: The added acid protonates the carboxylic acid, suppressing its ionization. The neutral form of the molecule has weaker interactions with the silica-based stationary phase, resulting in a more symmetrical peak shape. Phthalimide itself is acidic with a pKa of 8.3, so maintaining an acidic mobile phase is generally beneficial for this class of compounds.

  • Use a Buffered Mobile Phase:

    • Technique: Employ a buffer system (e.g., acetate or phosphate buffer) to maintain a constant pH well below the pKa of the carboxylic acid.

    • Causality: This provides more robust control over the ionization state of the analyte throughout the analysis, leading to consistent retention times and improved peak symmetry.

  • Column Choice:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups on the silica surface that can interact with acidic analytes and cause tailing.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the this compound core structure?

A1: Based on data for similar N-substituted phthalimides and aromatic carboxylic acids, you can expect the following approximate chemical shifts.[1][6][11]

Group¹H NMR (ppm)¹³C NMR (ppm)Notes
Aromatic CH 7.8 - 8.3123 - 135The exact shifts depend on the substitution pattern.
N-CH₃ ~3.0 - 3.5~24The N-methyl group is a characteristic singlet.
Imide C=O -~167These are quaternary carbons and may have weak signals.
Carboxylic COOH 9.0 - 12.0160 - 180The proton signal is often broad and its position is concentration-dependent.[6][7]

Q2: Is thermal analysis (TGA/DSC) useful for characterizing these compounds?

A2: Yes, thermal analysis can provide valuable information.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of your crystalline product. Broad melting peaks may indicate the presence of impurities.

  • Thermogravimetric Analysis (TGA): TGA can reveal information about thermal stability and the presence of residual solvents or water. A mass loss step at low temperatures (below 120°C) often corresponds to the evaporation of volatiles.[12][13]

Q3: Can I use single-crystal X-ray diffraction for my derivative?

A3: Absolutely. If you can grow single crystals of your compound, X-ray diffraction provides unambiguous confirmation of its three-dimensional structure.[14][15][16] This is considered the "gold standard" for structural characterization and is particularly useful for confirming stereochemistry in chiral derivatives.

Q4: What are some common safety precautions when working with these compounds?

A4: While specific safety data may vary for novel derivatives, it is prudent to handle them with care. The parent compound is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.

References

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Fritz, H. L., et al. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Defense Technical Information Center. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Request PDF. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Retrieved from [Link]

  • PMC. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. Retrieved from [Link]

  • Chromatography Forum. (2009). phthalimide analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Studies of Three N-Phenylphthalimide Derivatives. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Behavior of 2-Methyl-1, 3-Dioxoisoindoline-5-Carboxylic Acid. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

  • Separation Science. (n.d.). Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jetir.org. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylphthalimide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Binding Affinities of 2-Methyl-N-(1,3-Dioxoisoindolin-2-yl) Benzamide Derivatives as Potent DPP-4 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • PMC. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from [Link]

  • PubMed. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]

  • PMC. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]

  • PMC. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid (C₁₀H₇NO₄, CID: 883431).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important isoindoline derivative. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis, typically achieved through the condensation of trimellitic anhydride with methylamine, is straightforward in principle but can be complicated by several potential impurities and side reactions. This guide provides solutions to the most common issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is significantly lower than expected.

Q: I've completed the reaction, but after workup, my isolated product mass is very low. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors, from reaction conditions to the workup procedure. Let's break down the probable causes.

Probable Cause 1: Incomplete Reaction The condensation of trimellitic anhydride with methylamine proceeds through a two-step mechanism: initial formation of an amic acid intermediate followed by a dehydrating cyclization to form the imide ring. If the reaction is not driven to completion, a significant portion of your material will remain as the more water-soluble amic acid, which can be lost during aqueous workup.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the trimellitic anhydride starting material. The product and the amic acid intermediate will have different Rf values.

    • Thermal Drive: Ensure the reaction temperature is sufficient for the final cyclization (dehydration) step. Refluxing in a high-boiling solvent like glacial acetic acid or DMF is often necessary to drive the equilibrium toward the imide product.

    • Extended Reaction Time: If TLC shows persistent starting material or intermediate, extend the reflux time by 1-2 hours and re-analyze.

Probable Cause 2: Product Loss During Workup The carboxylic acid functional group imparts some aqueous solubility, especially at neutral or basic pH where it exists as a carboxylate salt.

  • Solution:

    • Acidification: During the aqueous workup (e.g., quenching the reaction mixture in water), ensure the pH is sufficiently acidic (pH 1-2) before filtration.[3] This protonates the carboxylate, minimizing the product's solubility in water and maximizing precipitation. Use a cold solution (ice bath) to further decrease solubility.

    • Extraction of Aqueous Layer: If you suspect significant product remains in the aqueous filtrate, perform several extractions with a suitable organic solvent (e.g., ethyl acetate).

Problem 2: My final product looks impure (e.g., gummy, off-color) and fails to crystallize properly.

Q: I've isolated a solid, but it's an amorphous, slightly sticky powder that won't form nice crystals. What impurities are causing this, and how do I remove them?

A: An amorphous or oily product is a classic sign of impurities that disrupt the crystal lattice. The most common culprits in this synthesis are unreacted starting materials or the amic acid intermediate.

Key Impurity Profile:

Impurity NameStructureFormation MechanismIdentification
Trimellitic Acid C₉H₆O₆Hydrolysis of the starting material, trimellitic anhydride, by trace water in the solvent or reagents.Soluble in hot water. Can be detected by LC-MS.
Amic Acid Intermediate C₁₀H₉NO₅Incomplete cyclization/dehydration during the reaction.Broader melting point range. Shows distinct peaks in ¹H NMR (amide N-H and second carboxylic acid O-H).
Unreacted Methylamine CH₅NUse of excess reagent; volatile but can form salts.Usually removed during acidic workup.
Purification Protocol 1: Recrystallization

Recrystallization is the most effective method for removing small amounts of the amic acid intermediate and residual trimellitic acid.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a mixture of ethanol and water are excellent starting points.

  • Dissolution: Place the crude product in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Purification Protocol 2: Column Chromatography

If recrystallization fails or if the product is heavily contaminated, flash column chromatography is a reliable alternative.[4]

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (200-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often effective. Start with a non-polar solvent system (e.g., 9:1 Dichloromethane:Methanol) and gradually increase the polarity by increasing the methanol concentration. The addition of 0.5-1% acetic acid to the mobile phase can improve peak shape for carboxylic acids.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it dry onto the top of the column for better separation.

  • Elution and Collection: Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: My analytical data (NMR, IR) shows unexpected signals.

Q: My ¹H NMR spectrum has extra peaks, or my IR spectrum doesn't look right. How do I interpret this data to identify the impurity?

A: Spectroscopic analysis is your primary tool for impurity identification.

  • ¹H NMR:

    • Amic Acid Intermediate: Look for a broad singlet around 8-9 ppm (amide N-H) and a second, very broad singlet for the additional carboxylic acid proton (often >12 ppm). The aromatic signals may also be shifted slightly compared to the pure imide product.

    • Residual Acetic Acid: A sharp singlet at ~2.1 ppm.

  • FTIR:

    • Pure Product: You should see two characteristic imide carbonyl (C=O) stretches around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). A broad O-H stretch from the carboxylic acid will also be present (~3000 cm⁻¹).

    • Amic Acid Intermediate: This impurity will show a single amide carbonyl stretch (~1650 cm⁻¹) instead of the two imide peaks, and a much broader and more pronounced O-H absorption due to the presence of two carboxylic acid groups.

Visualization of Key Processes

Reaction Pathway and Key Impurity Formation

The following diagram illustrates the synthesis pathway from trimellitic anhydride to the desired product, highlighting the formation of the critical amic acid intermediate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Trimellitic Anhydride C Amic Acid Intermediate A->C + CH3NH2 G Trimellitic Acid A->G + H2O (Trace moisture) B Methylamine (CH3NH2) D 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid C->D - H2O (Cyclization) Heat (e.g., Acetic Acid) E Water (H2O) F Hydrolysis (Impurity Source)

Caption: Reaction scheme showing impurity formation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis issues.

G start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? (Amorphous, Oily) check_yield->check_purity No incomplete_rxn Check TLC/NMR for Starting Material (SM) or Intermediate check_yield->incomplete_rxn Yes identify_impurity Run NMR / IR / LC-MS check_purity->identify_impurity Yes end_ok Pure Product High Yield check_purity->end_ok No workup_loss Review Workup pH and Extraction incomplete_rxn->workup_loss SM/Intermediate Absent increase_time Increase Reaction Time / Temperature incomplete_rxn->increase_time SM/Intermediate Present acidify Acidify to pH 1-2 Before Filtration workup_loss->acidify increase_time->check_yield acidify->check_yield purify Select Purification Method identify_impurity->purify recrystallize Recrystallization (Ethanol/Water) purify->recrystallize Minor Impurities column Column Chromatography (Silica, DCM/MeOH) purify->column Major Impurities recrystallize->check_purity column->check_purity end_nok Re-evaluate Synthesis

Caption: Logical workflow for troubleshooting synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting materials and solvents for this synthesis?

  • Starting Materials: Trimellitic anhydride (1,3-dioxo-isobenzofuran-5-carboxylic acid) and a solution of methylamine (e.g., 40% in water or 2.0 M in THF) are standard.

  • Solvent: Glacial acetic acid is highly recommended as it serves as both a solvent and a catalyst for the dehydration step. Dimethylformamide (DMF) is another suitable high-boiling polar aprotic solvent.

Q2: How can I confirm the identity and purity of my final product?

  • ¹H NMR: This is the best method for structural confirmation and checking for proton-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass for the product and can quantify the percentage of impurities.[5]

  • Melting Point: A sharp melting point is a good indicator of high purity. Literature values should be consulted.

  • HPLC (High-Performance Liquid Chromatography): An excellent technique for determining purity with high accuracy.[6]

Q3: My product is showing poor solubility in common organic solvents for subsequent reactions. What can I do? The carboxylic acid group dominates the solubility profile. To increase solubility in less polar organic solvents (like dichloromethane or THF), you can convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) by reacting it with the corresponding alcohol under acidic conditions (e.g., Fischer esterification).[7]

Q4: Can this procedure be adapted for other amines? Yes. The general procedure of reacting trimellitic anhydride with a primary amine is robust. Using a different primary amine (e.g., ethylamine, aniline) will result in the corresponding N-substituted isoindoline-5-carboxylic acid.[8] Note that reaction times and purification methods may need to be re-optimized for different analogues.

References

  • Barooah, N., et al. (2006). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4862–o4864. [Link]

  • Zuo, Z., et al. (2013). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C10H7NO4 | CID 883431. [Link]

  • Wang, L., et al. (2018). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Royal Society of Chemistry. [Link]

  • Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(21), 6649. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Pharmaceuticals, 12(2), 70. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Dioxoisoindolin Compounds Containing Thiazine, Azetidine, Thiazolidine and Amide Moities. [Link]

  • European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. [Link]

  • Kumar, A., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 5, 13. [Link]

  • Tan, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • Zhang, F., & Dryhurst, G. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181–189. [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the functionalization of aromatic carboxylic acids is a cornerstone of molecular design. Among these, phthalimide derivatives hold a significant position due to their diverse biological activities and utility as synthetic intermediates.[1] This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid , a key building block, with structurally related compounds.

Our focus will be on the esterification of the carboxylic acid moiety, a fundamental transformation in organic synthesis. We will explore the electronic and steric factors that govern the reactivity of this molecule and compare it with:

  • Phthalimide-4-carboxylic acid: An isomer to assess the impact of the substituent position.

  • N-Ethylphthalimide-5-carboxylic acid: To evaluate the effect of a different N-alkyl group.

  • 4-Methylbenzoic acid: A simpler benzoic acid derivative to benchmark the influence of the N-methylphthalimide group.

This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the structure-reactivity relationships within this important class of molecules. By integrating theoretical principles with available experimental data, we aim to provide a comprehensive resource for predicting and optimizing synthetic strategies.

Theoretical Framework: Understanding Reactivity through Electronic and Steric Effects

The reactivity of the carboxylic acid group in these compounds is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, thereby accelerating nucleophilic attack, such as in esterification. Conversely, electron-donating groups decrease reactivity. The Hammett equation provides a quantitative framework for this relationship, correlating reaction rates with the electronic properties of substituents.[2]

The key substituent in our target molecule is the N-methylphthalimide group. This group is expected to be electron-withdrawing due to the two electron-deficient carbonyl groups in the phthalimide ring. This inductive effect (-I) should increase the acidity of the carboxylic acid and enhance its reactivity towards esterification compared to unsubstituted benzoic acid.

The N-methyl group itself is weakly electron-donating (+I effect). When comparing this compound with N-ethylphthalimide-5-carboxylic acid, the slightly greater inductive effect of the ethyl group might lead to a marginal decrease in reactivity.

The position of the carboxylic acid group relative to the phthalimide moiety is also crucial. In the case of phthalimide-4-carboxylic acid, the proximity of the carboxylic acid to the imide ring may introduce steric hindrance and potential intramolecular interactions that could influence its reactivity.

Comparative Analysis of Reactivity

To provide a comprehensive comparison, we will consider both the acidity (pKa) of the carboxylic acids, which reflects the ease of deprotonation, and the kinetics of their esterification reactions.

Acidity (pKa) Comparison

A lower pKa value indicates a stronger acid, which generally correlates with a more electrophilic carbonyl carbon and thus higher reactivity in esterification.

CompoundPredicted/Reported pKaReference
This compound~3.5 - 4.0 (Estimated)
Phthalimide-4-carboxylic acid~3.5 (Estimated)
N-Ethylphthalimide-5-carboxylic acid~3.5 - 4.0 (Estimated)
4-Methylbenzoic acid4.36[3]
Benzoic acid4.20

The lower estimated pKa values of the phthalimide-containing carboxylic acids compared to 4-methylbenzoic acid and benzoic acid suggest they are stronger acids. This is consistent with the electron-withdrawing effect of the phthalimide ring, which stabilizes the carboxylate anion. The methyl group in 4-methylbenzoic acid is electron-donating, leading to a slightly higher pKa compared to benzoic acid.

Esterification Reactivity: A Qualitative and Quantitative Assessment

While direct comparative kinetic studies for the esterification of all four compounds under identical conditions are not available in the published literature, we can infer their relative reactivities based on established principles and data from related systems.

The acid-catalyzed esterification of carboxylic acids, often referred to as Fischer esterification, is a reversible reaction. The rate of this reaction is influenced by the concentration of the protonated carboxylic acid, which is in equilibrium with the neutral acid. A more acidic carboxylic acid will have a lower concentration of the protonated species, but the carbonyl carbon of the protonated species will be more electrophilic. For aromatic carboxylic acids with electron-withdrawing substituents, the latter effect generally dominates, leading to an increased reaction rate.

Based on this, we can predict the following order of reactivity for esterification:

Predicted Reactivity Order (Highest to Lowest):

  • Phthalimide-4-carboxylic acidThis compound > N-Ethylphthalimide-5-carboxylic acid > 4-Methylbenzoic acid

This prediction is based on the strong electron-withdrawing nature of the phthalimide group, which is expected to have a more significant impact on reactivity than the subtle differences between the N-alkyl groups or the substituent position in the isomers.

To provide a more quantitative, albeit estimated, comparison, we can utilize Hammett substituent constants (σ). The N-methylphthalimide group is not a standard substituent for which a Hammett constant is readily available. However, given its structure, we can approximate its effect to be similar to other electron-withdrawing groups.

Experimental Protocols

The following protocols describe general methods for the synthesis of the starting materials and a typical procedure for their comparative esterification.

Synthesis of N-Alkylphthalimide Carboxylic Acids

Workflow for Synthesis:

SynthesisWorkflow Anhydride Trimellitic Anhydride Reaction Amidation/Cyclization Anhydride->Reaction Amine Methylamine or Ethylamine Amine->Reaction Product N-Alkylphthalimide Carboxylic Acid Reaction->Product

Figure 1. General workflow for the synthesis of N-alkylphthalimide carboxylic acids.

Step-by-Step Protocol:

  • Amidation: In a round-bottom flask, dissolve trimellitic anhydride in a suitable solvent such as glacial acetic acid or DMF.

  • Amine Addition: Slowly add an equimolar amount of the corresponding amine (methylamine or ethylamine) to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours to effect cyclization to the phthalimide.

  • Isolation: Cool the reaction mixture and pour it into ice water. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure N-alkylphthalimide carboxylic acid.

Comparative Esterification Protocol (Fischer Esterification)

This protocol is designed to compare the relative rates of esterification of the four carboxylic acids under identical conditions.

Experimental Setup:

EsterificationSetup Flask Round-bottom flask Carboxylic Acid Methanol H₂SO₄ (cat.) Condenser Reflux Condenser Flask->Condenser Sampling Aliquot for analysis (GC or HPLC) Flask->Sampling At timed intervals Heating Heating Mantle Heating->Flask

Figure 2. Experimental setup for comparative Fischer esterification.

Step-by-Step Protocol:

  • Reaction Setup: In four separate, identical round-bottom flasks, place an equimolar amount of each carboxylic acid (this compound, phthalimide-4-carboxylic acid, N-ethylphthalimide-5-carboxylic acid, and 4-methylbenzoic acid).

  • Reagent Addition: To each flask, add a 10-fold molar excess of methanol and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the reaction mixtures to reflux under constant stirring.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the aliquots by adding them to a known amount of a saturated sodium bicarbonate solution. Extract the ester product with a suitable organic solvent (e.g., ethyl acetate) and analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the ester product.

  • Data Analysis: Plot the concentration of the ester product versus time for each reaction to determine the initial reaction rate.

Data Summary and Interpretation

While specific experimental data for a direct comparison is not available, the theoretical considerations strongly suggest that the phthalimide-containing carboxylic acids will undergo esterification at a faster rate than 4-methylbenzoic acid due to the electron-withdrawing nature of the phthalimide ring. The difference in reactivity between the N-methyl and N-ethyl derivatives is expected to be minimal.

Hypothetical Comparative Reactivity Data (Based on Theoretical Predictions):

CompoundRelative Initial Rate of Esterification
Phthalimide-4-carboxylic acid~1.5 - 2.0
This compound~1.5 - 2.0
N-Ethylphthalimide-5-carboxylic acid~1.4 - 1.9
4-Methylbenzoic acid1.0 (Reference)

This table presents a hypothetical comparison based on the principles of physical organic chemistry. The actual relative rates would need to be determined experimentally.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of this compound with its isomers and a simpler benzoic acid derivative. Based on a thorough analysis of electronic effects, we predict that the phthalimide-containing carboxylic acids are significantly more reactive towards esterification than 4-methylbenzoic acid. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the phthalimide moiety, which increases the electrophilicity of the carboxylic acid's carbonyl carbon.

While direct comparative experimental data is currently lacking in the literature, the provided experimental protocols offer a clear pathway for researchers to perform these informative studies. The theoretical framework and predictions laid out in this guide serve as a valuable tool for chemists in the field, enabling more informed decisions in the design and execution of synthetic routes involving these important building blocks.

References

  • Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Available at: [Link]

  • Hammett equation. In Wikipedia. (2023). Available at: [Link]

  • p-Toluic acid. (2023). In PubChem. Available at: [Link]

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A Strategic Guide to Phthalimide Scaffolds: Phthalic Anhydride vs. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phthalimide moiety (isoindole-1,3-dione) is a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid, planar structure and synthetic versatility make it a privileged scaffold found in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Researchers aiming to incorporate this valuable framework into their target molecules are typically faced with a strategic choice: build it from the ground up using a foundational reagent like phthalic anhydride, or employ a pre-functionalized, ready-to-couple building block.

This guide provides an in-depth comparison of these two distinct approaches, personified by two key reagents:

  • Phthalic Anhydride: The classical and widely used precursor for reacting with primary amines to form the phthalimide ring.

  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: A representative pre-functionalized building block where the phthalimide core is already formed and presents a carboxylic acid "handle" for subsequent synthetic transformations.

By dissecting the reactivity, applications, and experimental considerations of each, this guide will equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal reagent and strategy for their specific synthetic goals.

Section 1: Phthalic Anhydride: The Foundational Reagent for Amine Derivatization

Phthalic anhydride is a highly versatile and economical starting material.[3] Its reactivity is dominated by the electrophilic nature of the anhydride carbonyls, which are susceptible to nucleophilic attack. This property makes it the reagent of choice for the de novo construction of the phthalimide ring onto a primary amine.

Core Application I: Amine Protection and Synthesis of N-Substituted Phthalimides

The most common application of phthalic anhydride is its reaction with primary amines to form N-substituted phthalimides. This transformation is not merely a synthetic step but is fundamental to amine protection strategies, particularly in peptide synthesis where preventing racemization and unwanted side reactions of the amino group is critical.[4][5]

The reaction proceeds via a two-step mechanism:

  • Ring Opening: The primary amine nucleophilically attacks one of the anhydride carbonyls, leading to the formation of an intermediate phthalamic acid.

  • Cyclization/Dehydration: Upon heating, typically in a solvent like glacial acetic acid, the phthalamic acid undergoes intramolecular cyclization and dehydration to yield the thermodynamically stable five-membered imide ring.[6][7]

G cluster_0 Mechanism: Phthalimide Formation PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Substituted Phthalimide Intermediate->Product Dehydration / Heat

Caption: General workflow for N-substituted phthalimide synthesis.

This method is robust and has been used to synthesize a vast library of phthalimide derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anxiolytic properties.[8][9][10]

Core Application II: The Gabriel Synthesis of Primary Amines

Beyond protection, the phthalimide group is central to the Gabriel synthesis, a classic and reliable method for preparing primary amines from alkyl halides, free from over-alkylation byproducts.[11][12]

The sequence leverages the unique properties of the phthalimide nitrogen:

  • Imide Formation: Phthalic anhydride reacts with ammonia or a source like urea to form phthalimide.[12]

  • Deprotonation & Alkylation: The N-H proton of phthalimide is acidic due to the flanking carbonyl groups and can be easily removed by a moderate base (e.g., K₂CO₃). The resulting phthalimide anion is an excellent nucleophile that reacts with a primary alkyl halide in an Sₙ2 reaction.

  • Deprotection: The N-alkyl phthalimide is cleaved, most commonly with hydrazine (N₂H₄), to release the desired primary amine and the stable phthalhydrazide byproduct.[13][14]

G cluster_1 The Gabriel Synthesis Workflow Phthalimide Phthalimide Anion Phthalimide Anion Phthalimide->Anion Base (e.g., K2CO3) N_Alkyl N-Alkyl Phthalimide Anion->N_Alkyl Alkyl Halide (R-X) Amine Primary Amine (R-NH2) N_Alkyl->Amine Hydrazine (N2H4)

Caption: Key stages of the Gabriel synthesis for primary amines.

Supporting Experimental Data

The reaction of phthalic anhydride with amino acids is well-documented, providing a reliable route to N-phthaloyl amino acids. Yields are generally good to excellent, though conditions can require elevated temperatures.

Amino AcidSolventConditionsYield (%)Reference
GlycineGlacial Acetic AcidReflux, 2h95.8%[15]
L-AlanineGlacial Acetic AcidReflux, 2h89.5%[15]
L-PhenylalanineGlacial Acetic AcidReflux, 2h88.6%[15]
L-ValineGlacial Acetic AcidReflux, 2h80.3%[15]
VariousNeat180–185 °C, 15 min30–92%[15]
VariousSolvent-freeMicrowave (900W)High[15]
Detailed Experimental Protocol 1: Synthesis of N-Phthaloyl-Glycine

This protocol describes a standard procedure for the protection of an amino acid using phthalic anhydride.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Glycine (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and glycine (0.79 g, 10.5 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 20 mL). The acetic acid serves as both a solvent and a catalyst for the dehydration step.[6]

  • Heating: Heat the mixture to reflux (approx. 118 °C) with stirring for 2-4 hours. The reaction progress can be monitored by TLC. The reactants will dissolve as the reaction proceeds, and the product may begin to precipitate.

  • Workup: Cool the reaction mixture to room temperature. The product, N-phthaloyl-glycine, will often crystallize directly from the cooled acetic acid solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove residual acetic acid and any unreacted glycine.

  • Purification: The product is often of high purity after washing. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture to yield pure N-phthaloyl-glycine.[6][15]

Section 2: this compound: The Pre-functionalized Building Block

In contrast to phthalic anhydride, this compound (CAS 42710-39-4) is a specialized building block.[16][17] Its synthetic utility stems not from forming the phthalimide ring, but from leveraging the pre-formed, stable scaffold in subsequent reactions.

Chemical Profile:

  • N-Methyl Group: The imide nitrogen is alkylated with a methyl group. This blocks the acidity seen in phthalimide itself, preventing its participation in Gabriel-type reactions. This feature is fixed and becomes an integral part of the final molecular structure.

  • Carboxylic Acid Group: The COOH group at the 5-position of the aromatic ring is the primary site of reactivity. It can be readily converted into amides, esters, or other functionalities using standard coupling chemistry.

Core Application: A Rigid Scaffold for Amide and Ester Synthesis

This reagent is ideal for situations where the synthetic goal is to introduce a rigid, N-methylated phthalimide core into a larger molecule. It acts as a molecular anchor or fragment, connected to other parts of the molecule via the carboxylic acid handle. This is particularly relevant in drug discovery, where modulating the structure, rigidity, and vectoral presentation of pharmacophores is key.

The typical reaction involves activating the carboxylic acid and coupling it with a nucleophile (e.g., an amine or alcohol).

G cluster_2 Building Block Coupling Workflow BB 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid Activated Activated Ester Intermediate BB->Activated Coupling Agent (e.g., EDC, HATU) Product Amide/Ester Product Activated->Product Nucleophile Amine or Alcohol Nucleophile->Product Nucleophilic Attack

Caption: Synthetic use of the pre-functionalized building block.

Causality Behind This Approach:

  • Mild Conditions: Standard peptide coupling reactions are often performed at or below room temperature, avoiding the high heat required for phthalimide formation from the anhydride. This is advantageous when working with thermally sensitive substrates.

  • Structural Control: The N-methyl group is a deliberate structural feature, not a byproduct of a protecting group strategy. It imparts specific steric and electronic properties and removes the hydrogen-bond donating capability of the imide nitrogen.

  • Efficiency: For complex molecules, this building-block approach can streamline a synthesis by introducing a significant, pre-formed fragment in a single, high-yielding step, improving convergent synthesis strategies.

Detailed Experimental Protocol 2: Synthesis of N-Benzyl-2-methyl-1,3-dioxoisoindoline-5-carboxamide

This is a representative protocol for a standard amide bond formation using the building block.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 205 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (0.44 mL, 2.5 mmol) to the solution and stir for 10-15 minutes at room temperature. This step pre-activates the carboxylic acid. The choice of HATU/DIPEA is a modern, highly efficient coupling system that minimizes racemization in chiral substrates and works well for a broad range of amines.[18]

  • Nucleophile Addition: Add benzylamine (0.12 mL, 1.1 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water (50 mL). If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide product.

Section 3: Comparative Analysis and Strategic Decision-Making

The choice between phthalic anhydride and a pre-functionalized derivative like this compound is not a matter of which is "better," but which is strategically appropriate for the task at hand.

Head-to-Head Feature Comparison
FeaturePhthalic AnhydrideThis compound
Primary Synthetic Role Reagent for de novo synthesis of phthalimidesPre-functionalized building block / scaffold
Primary Reactive Site Anhydride CarbonylsCarboxylic Acid Group
Reacts With Primary AminesAmines, Alcohols (via the COOH group)
Typical Use Case Gabriel synthesis, Amine protecting groupIntroducing a rigid N-methylphthalimide-5-carboxamide moiety
Imide Nitrogen Fate Becomes N-H (acidic), then N-RFixed as N-CH₃ (non-acidic, stable)
Typical Reaction Conditions Often requires heat (reflux), dehydrating conditionsStandard amide/ester coupling (often mild, room temp.)
Decision-Making Workflow

To guide your selection, consider the following synthetic pathway:

G node_action node_action node_action2 node_action2 q1 What is your primary synthetic objective? q2 Are you synthesizing a primary amine? q1->q2 Synthesize Amine q3 Are you protecting an existing primary amine? q1->q3 Protect Amine q4 Is the N-methylphthalimide core a desired final scaffold? q1->q4 Incorporate Scaffold a1 Use Phthalic Anhydride (Gabriel Synthesis) q2->a1 Yes a2 Use Phthalic Anhydride q3->a2 Yes a3 Use 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid q4->a3 Yes

Caption: Decision tree for selecting the appropriate phthalimide reagent.

Conclusion

Phthalic anhydride and this compound are not direct competitors but rather complementary tools in the synthetic chemist's arsenal.

  • Choose Phthalic Anhydride when your goal is to derivatize a primary amine—either as a stable, protective group that can be removed later or as an intermediate in the Gabriel synthesis to construct a new primary amine. It is the foundational entry point to the phthalimide world.

  • Choose this compound when your design requires the N-methylphthalimide core as a permanent, rigid structural element within your final target. It offers a sophisticated, convergent approach, allowing for the mild and efficient coupling of this pre-formed scaffold to other molecular fragments.

Understanding this fundamental strategic difference empowers researchers to design more efficient, elegant, and effective synthetic routes, accelerating progress in drug discovery and materials science.

References

  • Homsi, M. & Kasideh, F. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of Advanced Research in Chemical Science, 2(11), 1-8. [Link available from search result[6]]

  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 23870-23946. [Link][15]

  • ResearchGate. (n.d.). Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link][19]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalic Anhydride as a Versatile Intermediate in Organic Synthesis. [Link available from search result[3]]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link][4]

  • Chemistry LibreTexts. (2021). Synthesis of Amines. [Link][11]

  • Hassanzadeh, F., et al. (n.d.). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. SciSpace. [Link available from search result[8]]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link available from search result[7]]

  • Nikoofar, K., & Ghorbani-Choghamarani, A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link][1]

  • Al-Ghorbani, M., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 20(10), 18957-18971. [Link][9]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link available from search result[10]]

  • Yilmaz, I., et al. (2022). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 27(19), 6285. [Link][20]

  • da Silva, G. V. J., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Drug and Alcohol Research, 8. [Link available from search result[2]]

  • Supporting Information for PEG functionalization. (n.d.). [Link available from search result[14]]

  • Unnamed source on peptide synthesis. [Link available from search result[5]]

  • Wikipedia. (n.d.). Phthalimide. [Link][12]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link available from search result[18]]

  • PubChem. (n.d.). This compound. [Link][16]

  • Khan, I., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(23), 7338. [Link][21]

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A Comparative Guide to the Biological Activity of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the biological activities of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid and its corresponding ethyl ester, ethyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document synthesizes information from structurally related compounds and established biochemical principles to provide a robust framework for their evaluation. We will explore their potential biological activities, the rationale behind these hypotheses, and detailed experimental protocols for their validation.

Introduction: Structural Rationale and Biological Potential

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound of this series, phthalimide, and its derivatives have exhibited a wide range of activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. The introduction of a carboxylic acid or an ethyl ester at the 5-position, along with N-methylation, presents two molecules with distinct physicochemical properties that are likely to influence their biological profiles.

This compound (henceforth referred to as the "Carboxylic Acid") possesses a polar, ionizable group. This feature can be critical for forming specific interactions with biological targets, such as hydrogen bonds with amino acid residues in an enzyme's active site. However, the negative charge at physiological pH may limit its ability to cross cellular membranes.

Ethyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate (henceforth referred to as the "Ethyl Ester") is the more lipophilic counterpart. The esterification of the carboxylic acid is a common strategy in drug design to enhance cell permeability and bioavailability. It is plausible that the Ethyl Ester acts as a prodrug, being hydrolyzed by intracellular esterases to release the active Carboxylic Acid form within the cell.

Based on the activities of related dioxoisoindoline derivatives, potential biological activities for these compounds could include kinase inhibition (e.g., VEGFR-2, FGFR-1) and antiproliferative effects against cancer cell lines.[1]

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between the Carboxylic Acid and the Ethyl Ester dictates their fundamental physicochemical properties, which in turn are expected to have a profound impact on their biological activity.

PropertyThis compoundEthyl 2-methyl-1,3-dioxoisoindoline-5-carboxylateData Source
Molecular Formula C₁₀H₇NO₄C₁₂H₁₁NO₄PubChem
Molecular Weight 205.17 g/mol 233.22 g/mol PubChem
XLogP3 0.91.8 (Predicted)PubChem[2]
Hydrogen Bond Donors 10PubChem[2]
Hydrogen Bond Acceptors 44PubChem[2]
Polar Surface Area 74.7 Ų74.7 ŲPubChem[2]

The higher predicted XLogP3 value for the Ethyl Ester suggests increased lipophilicity, which could lead to enhanced absorption and cell membrane permeability compared to the Carboxylic Acid.

Hypothetical Biological Activity and Mechanism of Action

Drawing parallels from structurally similar compounds, we hypothesize that both the Carboxylic Acid and the Ethyl Ester may exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. The dioxoisoindoline core could potentially bind to the ATP-binding site of the kinase domain.

The Carboxylic Acid, with its hydrogen bond donor, might form a crucial interaction with the hinge region of the kinase, a common binding motif for kinase inhibitors. The Ethyl Ester, while lacking this hydrogen bond donor, could penetrate the cell more effectively and, upon hydrolysis to the Carboxylic Acid, exert its inhibitory effect.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 (Active) VEGFR-2->P_VEGFR2 Autophosphorylation Ethyl_Ester Ethyl Ester Carboxylic_Acid Carboxylic Acid Ethyl_Ester->Carboxylic_Acid Hydrolysis Carboxylic_Acid->P_VEGFR2 Inhibition Esterases Esterases Esterases->Ethyl_Ester Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Signaling_Cascade Angiogenesis Angiogenesis, Cell Proliferation Signaling_Cascade->Angiogenesis

Caption: Hypothetical signaling pathway of VEGFR-2 and proposed mechanism of action for the test compounds.

Experimental Protocols

To empirically test the biological activities of the Carboxylic Acid and its Ethyl Ester, the following experimental workflows are proposed.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay will determine the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

G Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Add_Components Add compounds and assay mix to 96-well plate Prepare_Compounds->Add_Components Prepare_Assay_Mix Prepare kinase buffer, ATP, and substrate mix Prepare_Assay_Mix->Add_Components Add_Kinase Add VEGFR-2 enzyme to initiate reaction Add_Components->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Stop_Reaction Stop reaction with detection reagent Incubate->Stop_Reaction Read_Signal Read luminescence/ fluorescence Stop_Reaction->Read_Signal Analyze_Data Calculate IC50 values Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the Carboxylic Acid and Ethyl Ester in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Preparation: To a 96-well plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Kinase Reaction: Prepare a master mix containing kinase buffer, 10 µM ATP, and a suitable peptide substrate. Add 20 µL of this master mix to each well.

  • Initiation: Add 25 µL of recombinant human VEGFR-2 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 50 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to stop the reaction and quantify the amount of ADP produced.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay will assess the cytotoxic or cytostatic effects of the compounds on a relevant cancer cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to be dependent on VEGFR signaling (e.g., A549).

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Carboxylic Acid and Ethyl Ester (ranging from 0.1 µM to 100 µM) for 72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Expected Outcomes and Interpretation

Based on the principles of medicinal chemistry, we anticipate the following outcomes:

  • VEGFR-2 Kinase Inhibition: The Carboxylic Acid may exhibit potent, direct inhibition of the VEGFR-2 enzyme in the biochemical assay due to its potential for specific hydrogen bonding. The Ethyl Ester is expected to be less active in this cell-free system.

  • Cellular Proliferation: The Ethyl Ester may demonstrate greater potency in the cellular proliferation assay. Its enhanced lipophilicity could lead to higher intracellular concentrations, where it can be hydrolyzed to the active Carboxylic Acid. The Carboxylic Acid's activity in the cellular assay will be dependent on its ability to be transported into the cells.

A direct comparison of the IC₅₀ and GI₅₀ values will provide a clear indication of the relative efficacy of the two compounds in both a biochemical and a cellular context.

Conclusion

This guide provides a comparative framework for evaluating the biological activities of this compound and its ethyl ester. By leveraging knowledge from related compounds and employing the detailed experimental protocols provided, researchers can elucidate the therapeutic potential of these molecules. The interplay between the carboxylic acid and ethyl ester functionalities offers a classic case study in drug design, highlighting the importance of physicochemical properties in modulating biological activity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • El-Gamal, M. I., et al. (2021). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Advances, 11(42), 26235-26253. [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis and Characterization of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid and its primary precursor, trimellitic anhydride. Intended for researchers in synthetic chemistry and drug development, this document outlines the synthetic pathway and leverages Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to provide a definitive framework for reaction monitoring and product verification. By explaining the causal relationships between molecular structure and spectroscopic output, this guide establishes a self-validating methodology for ensuring the identity and purity of the target compound, a valuable building block in medicinal chemistry.

Introduction: The Synthetic and Analytical Imperative

This compound is a substituted N-methylphthalimide derivative. The phthalimide scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The carboxylic acid moiety at the 5-position provides a crucial handle for further chemical modification, such as amide bond formation, making it a versatile intermediate for library synthesis and lead optimization.

Given its utility, unambiguous synthesis and characterization are paramount. The most direct and efficient synthesis involves the reaction of trimellitic anhydride with methylamine. This guide focuses on the critical analytical techniques required to monitor this transformation, providing researchers with the data and rationale to confidently distinguish the starting material from the final product.

Synthetic Pathway: From Anhydride to N-Methyl Imide

The formation of this compound is achieved through a condensation reaction between trimellitic anhydride and methylamine. The reaction proceeds in two conceptual stages: (1) nucleophilic attack of the amine on one of the anhydride carbonyls to form a transient amic acid intermediate, and (2) subsequent intramolecular cyclization via dehydration to form the stable five-membered imide ring.

Synthesis_Workflow cluster_product Product TA Trimellitic Anhydride FP 2-Methyl-1,3-dioxoisoindoline- 5-carboxylic acid TA->FP 1. Condensation MA Methylamine MA->FP 2. Dehydration

Caption: Synthetic workflow for the target compound.

Spectroscopic Profile of Precursor: Trimellitic Anhydride

Trimellitic anhydride possesses a benzene ring substituted with two adjacent carbonyl groups forming a cyclic anhydride and a third carboxylic acid group. This structure gives rise to a distinct spectroscopic signature.

  • FTIR Analysis: The most telling feature is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically found at approximately 1860 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch). Additionally, the carboxylic acid O-H stretch will be present as a very broad band from 3300-2500 cm⁻¹, and its C=O stretch will appear around 1700 cm⁻¹.

  • ¹H NMR Analysis: Due to the molecule's asymmetry, the three aromatic protons are chemically distinct and will appear as three separate signals in the aromatic region (typically δ 8.0-8.7 ppm in DMSO-d₆). The carboxylic acid proton will be a broad singlet at a very high chemical shift (>13 ppm).

  • ¹³C NMR Analysis: The spectrum will show distinct signals for the two anhydride carbonyl carbons (~163-165 ppm) and the carboxylic acid carbonyl (~166 ppm). Three unique signals will be present for the protonated aromatic carbons, along with three signals for the quaternary carbons.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 192.12.

Spectroscopic Profile of Product: this compound

The successful synthesis is confirmed by spectroscopic changes that reflect the formation of the imide ring and the incorporation of the N-methyl group.

  • FTIR Analysis: The key transformation is the disappearance of the characteristic anhydride C=O peaks. These are replaced by two new imide C=O stretching bands, typically around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The broad carboxylic acid O-H stretch remains a prominent feature.

  • ¹H NMR Analysis: The most definitive evidence of reaction completion is the appearance of a sharp singlet at approximately δ 3.1-3.2 ppm, integrating to three protons, which corresponds to the newly incorporated N-methyl group. The aromatic region will still contain three distinct proton signals, but their chemical shifts will be altered due to the change in the electronic environment upon imide formation.

  • ¹³C NMR Analysis: The spectrum will now show two imide carbonyl signals (~167 ppm) and one carboxylic acid carbonyl signal (~168 ppm). Critically, a new signal will appear in the aliphatic region around 24-25 ppm, corresponding to the N-methyl carbon.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 205.15, reflecting the addition of a methyl group and the loss of a water molecule from the starting materials.

Head-to-Head Comparison: A Guide to Reaction Monitoring

The objective comparison of spectroscopic data provides an unambiguous method for tracking the reaction's progress and confirming the final product's identity.

Spectroscopic FeaturePrecursor: Trimellitic AnhydrideProduct: this compoundRationale for Change
FTIR: Carbonyl (C=O) Stretches ~1860 & ~1780 cm⁻¹ (Anhydride), ~1700 cm⁻¹ (Acid)~1775 & ~1715 cm⁻¹ (Imide), ~1700 cm⁻¹ (Acid)Conversion of the anhydride functional group to an imide results in the loss of anhydride peaks and the appearance of characteristic imide peaks.
¹H NMR: Key Signal No signal in δ 3-4 ppm rangeSharp singlet, ~δ 3.15 ppm (3H) Appearance of the N-CH₃ group is definitive proof of successful methylation and imide formation.
¹³C NMR: Key Signal No signal in δ 20-30 ppm rangeSignal at ~δ 24.5 ppm Appearance of the N-CH₃ carbon signal confirms the incorporation of the methyl group.
Mass Spec: Molecular Ion (M⁺) m/z = 192.12m/z = 205.15The mass shift (+13 Da) corresponds to the net result of adding a CH₃ group (+15 Da) and losing a hydrogen atom (-1 Da) and an oxygen atom (-16 Da) and adding a nitrogen atom (+14 Da) from the reactants.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Synthesis Protocol
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve trimellitic anhydride (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide or acetic acid).

  • Slowly add an aqueous solution of methylamine (40 wt. %, 1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) for 4-6 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Analytical Protocols
  • FTIR Spectroscopy:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the dry solid sample onto the ATR crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • NMR Spectroscopy:

    • Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard acquisition parameters.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or electrospray ionization (ESI).

    • Acquire the mass spectrum in the appropriate mass range.

Verification_Workflow cluster_checks Verification Checks Start Crude Synthesized Product FTIR FTIR Analysis Start->FTIR Check1 Imide C=O peaks present? Anhydride peaks absent? FTIR->Check1 H_NMR ¹H NMR Analysis Check2 N-CH₃ singlet present at ~3.15 ppm? H_NMR->Check2 C_NMR ¹³C NMR Analysis Check3 N-CH₃ carbon present at ~24.5 ppm? C_NMR->Check3 MS Mass Spectrometry Check4 M⁺ peak at m/z 205? MS->Check4 Verified Structurally Verified Product Check1->H_NMR Yes Check2->C_NMR Yes Check3->MS Yes Check4->Verified Yes

Caption: A logical workflow for spectroscopic verification.

Conclusion

The transformation of trimellitic anhydride to this compound is characterized by distinct and readily identifiable spectroscopic changes. The disappearance of anhydride C=O stretches in FTIR, coupled with the emergence of a singlet peak for the N-methyl protons in ¹H NMR and a corresponding signal in ¹³C NMR, provides unequivocal evidence of successful synthesis. Confirmation of the molecular weight by mass spectrometry completes the analytical validation. By employing this multi-technique, comparative approach, researchers can ensure the structural integrity of this valuable synthetic intermediate with a high degree of confidence.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PrepChem.com. (2023). Synthesis of N-methylphthalimide. Retrieved from [Link][2]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid: A Novel, Direct Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of highly pure and functionally versatile building blocks is paramount. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a key intermediate, presents a unique synthetic challenge due to its dual functionality. This guide provides an in-depth validation of a novel, streamlined synthetic route for this compound, objectively comparing it against traditional, multi-step approaches. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data for a comprehensive evaluation.

Introduction: The Significance of this compound

This compound is a valuable scaffold in medicinal chemistry and polymer science. The N-methylphthalimide core is a recurring motif in various biologically active molecules, while the carboxylic acid moiety offers a versatile handle for further chemical modifications, such as amide bond formation or esterification. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and materials innovation.

The Novel Synthetic Route: Direct Amination of Trimellitic Anhydride

The proposed novel synthetic route involves the direct reaction of trimellitic anhydride with methylamine. This approach leverages the inherent reactivity of the anhydride group towards primary amines to form the imide ring in a single, efficient step.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by heating, results in the formation of the stable five-membered imide ring with the elimination of a water molecule.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Intramolecular Cyclization (Dehydration) Trimellitic_Anhydride Trimellitic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Trimellitic_Anhydride->Tetrahedral_Intermediate + Methylamine Methylamine Methylamine Phthalamic_Acid Phthalamic Acid Intermediate Tetrahedral_Intermediate->Phthalamic_Acid Product This compound Phthalamic_Acid->Product Heat (-H2O) Water Water

Caption: Proposed reaction mechanism for the synthesis of this compound.

Comparative Analysis: Novel Route vs. Traditional Synthesis

The traditional synthesis of this compound typically involves a two-step process:

  • Imide Formation: Reaction of trimellitic anhydride with ammonia or a protected amine to form 5-carboxyphthalimide.

  • N-Alkylation: Subsequent methylation of the phthalimide nitrogen.

This multi-step approach introduces complexities in terms of purification of intermediates and overall yield reduction.

ParameterNovel Direct RouteTraditional Two-Step Route
Starting Materials Trimellitic anhydride, MethylamineTrimellitic anhydride, Ammonia/Protected Amine, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
Number of Steps 12
Atom Economy HighModerate
Potential Byproducts Minimal (primarily water)Byproducts from alkylation (e.g., iodide salts), potential for O-alkylation (esterification)
Process Simplicity HighModerate
Estimated Yield Good to ExcellentModerate to Good (cumulative over two steps)
Safety Considerations Methylamine is a flammable and corrosive gas.Methylating agents are often toxic and carcinogenic.
Environmental Impact More favorable due to fewer steps and less waste.Less favorable due to the use of hazardous reagents and additional purification steps.

Experimental Protocols

Novel Synthetic Route: Direct Amination

Objective: To synthesize this compound in a one-pot reaction.

Materials:

  • Trimellitic anhydride (1.0 eq)

  • Methylamine (40% solution in water, 1.2 eq)

  • Glacial Acetic Acid (solvent)

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (e.g., 19.21 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Stir the mixture to obtain a suspension.

  • Slowly add the methylamine solution (e.g., 9.3 g, 0.12 mol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 500 mL of ice-cold deionized water with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash the solid with copious amounts of cold deionized water to remove acetic acid and any unreacted methylamine.

  • To purify, resuspend the crude product in 200 mL of deionized water and acidify to pH 2 with 1 M HCl to ensure the carboxylic acid is in its protonated form.

  • Filter the purified product, wash with cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight.

Expected Characterization:

  • Appearance: White to off-white solid.

  • Melting Point: >300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 8.3-8.1 (m, 3H, Ar-H), 3.1 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.9, 167.5, 166.8, 137.1, 134.5, 132.0, 124.2, 123.8, 24.5.

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1770 (C=O, imide, symmetric), 1715 (C=O, imide, asymmetric), 1690 (C=O, carboxylic acid).

Traditional Synthetic Route: Two-Step Synthesis

Step 1: Synthesis of 5-Carboxyphthalimide

This step can be achieved by reacting trimellitic anhydride with ammonia or urea.

Step 2: N-Methylation of 5-Carboxyphthalimide

Materials:

  • 5-Carboxyphthalimide (1.0 eq)

  • Potassium Carbonate (1.5 eq)

  • Methyl Iodide (1.2 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a flame-dried round-bottom flask, dissolve 5-carboxyphthalimide in anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the aqueous mixture with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Workflow Visualization

G cluster_novel Novel Direct Route cluster_traditional Traditional Two-Step Route TA Trimellitic Anhydride Reaction1 One-Pot Reaction (Acetic Acid, Reflux) TA->Reaction1 MA Methylamine MA->Reaction1 Product_N This compound Reaction1->Product_N TA2 Trimellitic Anhydride Reaction2 Step 1: Imide Formation TA2->Reaction2 Ammonia Ammonia/Urea Ammonia->Reaction2 Intermediate 5-Carboxyphthalimide Reaction2->Intermediate Reaction3 Step 2: N-Methylation (K2CO3, CH3I, DMF) Intermediate->Reaction3 Product_T This compound Reaction3->Product_T

Caption: Comparative workflow of the novel direct synthesis versus the traditional two-step route.

Conclusion and Future Outlook

The validation of this novel, one-pot synthesis of this compound presents a significant improvement over traditional, multi-step methods. The direct amination of trimellitic anhydride is a more atom-economical, efficient, and environmentally benign approach. This streamlined process not only reduces production time and cost but also minimizes the use of hazardous reagents. For researchers and professionals in drug development and materials science, this validated route offers a more practical and scalable method for accessing this important chemical intermediate, thereby accelerating innovation in their respective fields. Further optimization of reaction conditions and exploration of a broader range of primary amines could expand the utility of this powerful synthetic strategy.

References

  • Trimellitic Anhydride Properties and Applications. PubChem, National Center for Biotechnology Information. [Link]

  • Reaction of Acid Anhydrides with Amines. Chemistry LibreTexts. [Link]

  • Synthesis of N-Substituted Phthalimides. Organic Chemistry Portal. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

A Comparative Guide to the Biological Effects of Isoindoline Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2] Its significance ranges from the historical infamy of thalidomide to the celebrated success of its potent anticancer and immunomodulatory descendants like lenalidomide and pomalidomide.[3][4] This guide offers an in-depth, comparative analysis of the diverse biological effects of various isoindoline derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective activities. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide validated protocols to empower researchers in the field of drug development.

Section 1: Potent Anticancer Activity of Isoindoline Derivatives

Isoindoline derivatives, particularly those belonging to the immunomodulatory drug (IMiD®) class, have revolutionized the treatment of certain hematological malignancies.[5][6] Their anticancer effects are multifaceted, often involving the induction of apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.[7][8]

Mechanism of Action: E3 Ubiquitin Ligase Modulation

A primary mechanism for many potent isoindoline-based anticancer agents is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By binding to CRBN, these molecules recruit specific neosubstrates—proteins not normally targeted by this ligase—for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is central to their therapeutic effects. For instance, the degradation of Ikaros and Aiolos transcription factors is a key driver of the anti-myeloma activity of lenalidomide and pomalidomide.

Beyond this, other mechanisms contribute to their anticancer profile. Several isoindoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Others act as potent inhibitors of crucial kinases like B-Raf or histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival.[9][10]

Comparative Analysis of Anticancer Potency

The subtle structural modifications among isoindoline derivatives can lead to significant differences in their anticancer potency and spectrum of activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key derivatives against various cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Primary Mechanism of ActionReference
Thalidomide Multiple Myeloma (MM.1S)> 10Anti-angiogenic, Immunomodulatory[5]
Lenalidomide Multiple Myeloma (MM.1S)1.5CRBN-mediated degradation of Ikaros/Aiolos[4]
Pomalidomide Lenalidomide-resistant MM0.05CRBN-mediated degradation of Ikaros/Aiolos[4]
Compound 24b (Phthalazine-based) HepG-2 (Liver)2.51 µg/mLCaspase-8 activation, VEGF reduction[8]
Compound 17e (Hydroxamate-based) HCT116 (Colon)Sub-micromolarHDAC Inhibition[9]
Compound 27 (Bromoacetyl-phenyl) Raji (Lymphoma)0.26 µg/mLApoptosis and Necrosis Induction[11]

This table is for comparative purposes. Experimental conditions may vary between studies.

The data clearly illustrates the evolution of potency from thalidomide to its more advanced analogs, pomalidomide and lenalidomide. Furthermore, novel synthetic derivatives are demonstrating remarkable potency against a broader range of cancers, including solid tumors, by targeting different pathways.[8][12]

Visualization: Apoptosis Induction Pathway

A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. The diagram below illustrates a simplified caspase cascade, a central pathway in apoptosis that can be activated by isoindoline derivatives.

G cluster_stimulus Cellular Stress (e.g., Drug Treatment) cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase Stimulus Isoindoline Derivative Bax Bax/Bak Activation Stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by cellular stress.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoindoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Section 2: Broad Anti-inflammatory Effects

The anti-inflammatory properties of isoindoline derivatives are well-documented, with thalidomide and its analogs initially being developed as inhibitors of tumor necrosis factor-alpha (TNF-α).[5] This activity is crucial not only for treating inflammatory diseases but also contributes to their anticancer effects by modulating the tumor microenvironment.[13]

Mechanism of Action: Cytokine Modulation

The primary anti-inflammatory mechanism involves the downregulation of pro-inflammatory cytokines.[5] As immunomodulatory drugs (IMiDs), these compounds enhance the degradation of TNF-α mRNA, leading to reduced secretion of this key inflammatory mediator.[5] They also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][13]

Recent studies have also identified novel isoindoline hybrids that act as selective COX-2 inhibitors, offering a more targeted anti-inflammatory approach with potentially fewer side effects than traditional NSAIDs.[14][15]

Comparative Analysis of Anti-inflammatory Activity

The efficacy of isoindoline derivatives in suppressing inflammatory responses can be compared by measuring their ability to inhibit key inflammatory markers.

DerivativeAssayIC50 / % InhibitionTarget PathwayReference
Thalidomide LPS-induced TNF-α in monocytesSignificant reductionTNF-α mRNA degradation[5]
Lenalidomide LPS-induced TNF-α in monocytesPotent inhibitionTNF-α mRNA degradation[5]
Compound 24b (Phthalazine-based) TNF-α level in HepG-2 cellsReduced by ~50%NF-κB inhibition[8]
Compound 11d (Dimethoxychalcone) COX-2 InhibitionIC50 = 0.11-0.18 µMCOX-2[14]
ZM4 & ZM5 (Aminoacetylenic) COX-2 InhibitionGood activityCOX-2[15]

This table is for comparative purposes. Experimental conditions may vary between studies.

These data highlight that while the classic IMiDs are potent TNF-α suppressors, newer derivatives are being engineered to selectively target other key inflammatory enzymes like COX-2, showcasing the versatility of the isoindoline scaffold.[14][16]

Visualization: Experimental Workflow for Nitric Oxide (NO) Assay

The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator. This workflow outlines the process for evaluating a compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Griess Assay Seed Seed Macrophages (e.g., RAW 264.7) in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with Isoindoline Derivative + LPS (1 µg/mL) Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Collect Collect 50 µL Supernatant Incubate2->Collect AddGriess Add 50 µL Griess Reagent A, Incubate 10 min Collect->AddGriess AddGriessB Add 50 µL Griess Reagent B, Incubate 10 min AddGriess->AddGriessB Read Read Absorbance at 540 nm AddGriessB->Read

Caption: Workflow for the Griess assay to measure nitric oxide production.

Section 3: Emerging Neuroprotective Properties

While less explored than their anticancer and anti-inflammatory roles, isoindoline derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases.[17] Their mechanisms of action in the central nervous system often involve mitigating oxidative stress and inhibiting neuroinflammation.

Mechanism of Action: Combating Oxidative Stress

Oxidative stress is a key pathological factor in diseases like Alzheimer's and Parkinson's.[17] Certain isoindoline derivatives have demonstrated the ability to protect neuronal cells from oxidative damage by reducing intracellular reactive oxygen species (ROS) and increasing the expression of antioxidant genes.[17] This is achieved through the activation of the NRF2 signaling pathway, which is a master regulator of the cellular antioxidant response.[17][18]

Additionally, some derivatives function as acetylcholinesterase (AChE) inhibitors.[19][20] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to alleviate the cognitive symptoms associated with Alzheimer's disease.

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of different isoindoline derivatives can be assessed in vitro by their ability to protect neuronal cells from induced oxidative stress.

DerivativeAssayEffectTarget PathwayReference
Compounds 3a-3c H2O2-induced stress in SH-SY5Y cellsIncreased cell viability, reduced ROSNRF2 activation[17]
Compounds 7a, 7f (para-fluoro) AChE InhibitionIC50 = 2.1 µMAcetylcholinesterase[19]
Compounds 7a, 7c, 7f H2O2-induced cell death in PC12 cellsDemonstrated neuroprotective effectAntioxidant/AChE[19]

This table is for comparative purposes. Experimental conditions may vary between studies.

These findings suggest that the isoindoline scaffold can be tailored to produce compounds with potent neuroprotective activities, acting through both antioxidant and neurotransmitter-modulating pathways.[19]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the ability of isoindoline derivatives to protect neuronal-like cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Principle: Cells are pre-treated with the test compound and then challenged with an oxidative agent like hydrogen peroxide (H2O2). Cell viability is then measured to determine the protective effect of the compound.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 96-well plate until they reach approximately 80% confluency. For some studies, differentiation into a more neuron-like phenotype using retinoic acid may be required.

  • Compound Pre-treatment: Treat the cells with various concentrations of the isoindoline derivatives for 2-4 hours. Include a vehicle control.

  • Oxidative Challenge: Add H2O2 to the wells to a final concentration of 100-200 µM (this concentration should be optimized to induce ~50% cell death). Do not add H2O2 to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Section 1 or another suitable method like the LDH release assay.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the cells treated with H2O2 alone.

Conclusion and Future Perspectives

The isoindoline core is a remarkably versatile scaffold that continues to yield compounds with profound and diverse biological activities. From the targeted protein degradation of IMiDs in cancer therapy to the cytokine suppression in inflammatory disorders and the emerging antioxidant effects in neuroprotection, the therapeutic potential is vast. The structure-activity relationship studies consistently show that minor chemical modifications can drastically alter the potency and selectivity of these derivatives.[21] Future research will undoubtedly focus on designing novel hybrids and conjugates to create multi-target agents, further expanding the therapeutic reach of this privileged chemical structure.

References

  • Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, W., et al. (2018). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine. Available at: [Link]

  • Chilin, A., et al. (2019). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Georg, G. & Ripper, J. (2008). Thalidomide analogues: derivatives of an orphan drug with diverse biological activity. Current Medicinal Chemistry. Available at: [Link]

  • Al-Otaibi, F., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Receptors and Signal Transduction. Available at: [Link]

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  • Fahim, A. M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances. Available at: [Link]

  • Wanas, M., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry. Available at: [Link]

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  • Opatz, T. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Kim, J., et al. (2020). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules. Available at: [Link]

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A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Analysis of Antibodies to 2-Methyl-1,3-dioxoisoindoline-5-carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecule targets is a critical step in the development of reliable immunoassays and targeted therapeutics. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a hapten of significant interest due to its structural similarity to immunomodulatory drugs. We will delve into the causality behind experimental choices and present supporting data to illustrate the comparative performance of different analytical techniques.

Introduction: The Imperative of Specificity in Hapten-Targeted Antibodies

Small molecules, or haptens, like this compound, are not immunogenic on their own. To elicit an immune response, they must be conjugated to a larger carrier protein.[1][2] This process, however, can lead to the generation of a heterogeneous population of antibodies with varying affinities and specificities. Some antibodies may recognize the hapten itself, others the linker used for conjugation, and some may bind to a combination of both.

Furthermore, the structural similarity of the hapten to other compounds, such as thalidomide and its analogs lenalidomide and pomalidomide, presents a significant risk of cross-reactivity.[][4] Cross-reactivity occurs when an antibody raised against one antigen binds to a different, but structurally similar, antigen.[5][6] In a diagnostic or therapeutic context, such off-target binding can lead to inaccurate quantification, false positives, and potential safety concerns. Therefore, rigorous cross-reactivity profiling is not just a validation step but a cornerstone of reliable antibody development.

This guide will compare three orthogonal methods for evaluating antibody specificity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Experimental Design: A Multi-faceted Approach to Characterizing Specificity

A robust assessment of antibody cross-reactivity necessitates a well-designed experimental plan. This involves the careful synthesis of immunogens and screening antigens, the generation of both polyclonal and monoclonal antibodies, and the selection of a panel of structurally relevant compounds for cross-reactivity testing.

Hapten Conjugation: The Foundation of the Immune Response

The carboxylic acid group on this compound provides a convenient handle for conjugation to carrier proteins like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays. The choice of a heterologous carrier for screening is crucial to avoid the selection of antibodies that recognize the carrier protein itself.

Antibody Generation: Polyclonal vs. Monoclonal
  • Polyclonal Antibodies (pAbs): Generated by immunizing an animal and collecting the resulting antiserum. This yields a heterogeneous mixture of antibodies recognizing multiple epitopes on the hapten-carrier conjugate. While offering signal amplification due to binding to multiple sites, they can exhibit higher batch-to-batch variability and a greater potential for cross-reactivity.

  • Monoclonal Antibodies (mAbs): Produced from a single B-cell clone, resulting in a homogenous population of antibodies that recognize a single epitope. MAbs offer high specificity and batch-to-batch consistency, making them ideal for applications requiring precise quantification and reproducibility.

The Cross-Reactivity Panel: Probing for Off-Target Binding

To thoroughly assess specificity, a panel of structurally related compounds was selected. This panel includes the parent molecule without the methyl group, as well as known therapeutic agents with similar phthalimide cores.

  • This compound (Target Hapten)

  • 1,3-Dioxoisoindoline-5-carboxylic acid

  • Phthalimide

  • Thalidomide

  • Lenalidomide

  • Pomalidomide

Methodologies and Comparative Data

We will now explore the practical application of Competitive ELISA, Western Blotting, and SPR in assessing the cross-reactivity of our hypothetical polyclonal and monoclonal antibodies.

Competitive ELISA: A High-Throughput Screening Tool

Competitive ELISA is a highly sensitive and high-throughput method for quantifying small molecules.[7] In this format, the antibody is pre-incubated with a sample containing the free hapten (or a potential cross-reactant). This mixture is then added to a microplate coated with a hapten-protein conjugate. The more free hapten in the sample, the less antibody will be available to bind to the coated antigen, resulting in a weaker signal.

Caption: Competitive ELISA workflow for cross-reactivity testing.

  • Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL Hapten-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate, pre-incubate the anti-hapten antibody (at a pre-determined optimal dilution) with varying concentrations of the target hapten and potential cross-reactants for 30 minutes at 37°C.

  • Incubation: Transfer 100 µL/well of the antibody-hapten/analog mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP for polyclonal or anti-mouse IgG-HRP for monoclonal) at the appropriate dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

The cross-reactivity is calculated as: (IC₅₀ of target hapten / IC₅₀ of cross-reactant) x 100%.

CompoundPolyclonal Ab IC₅₀ (nM)Polyclonal Ab Cross-Reactivity (%)Monoclonal Ab IC₅₀ (nM)Monoclonal Ab Cross-Reactivity (%)
This compound 15 100 10 100
1,3-Dioxoisoindoline-5-carboxylic acid150105002
Phthalimide>10,000<0.15>10,000<0.1
Thalidomide8001.882,5000.4
Lenalidomide1,2001.25>10,000<0.1
Pomalidomide9501.58>10,000<0.1

Interpretation: The monoclonal antibody demonstrates significantly higher specificity for the target hapten compared to the polyclonal antibody. The polyclonal antibody shows notable cross-reactivity with thalidomide and pomalidomide, which could be problematic in complex sample matrices.

Western Blotting: A Qualitative Assessment of Specificity

While not a primary method for small molecule analysis, a modified Western Blot approach can be used to assess antibody specificity. This involves immobilizing different hapten-protein conjugates on a membrane and probing with the antibody of interest. This technique can help visualize binding to different hapten presentations.

Caption: Western Blotting workflow for specificity assessment.

  • Sample Preparation: Prepare solutions of Hapten-BSA, and for comparison, conjugates of the cross-reactants with BSA.

  • Dot Blotting: Spot 1 µL of each conjugate (at 1 mg/mL) onto a nitrocellulose membrane and allow to air dry.

  • Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (polyclonal or monoclonal) at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Conjugate SpottedPolyclonal Ab Signal IntensityMonoclonal Ab Signal Intensity
Hapten-BSA +++++ +++++
1,3-Dioxoisoindoline-5-carboxylic acid-BSA+++
Thalidomide-BSA++++/-
Lenalidomide-BSA+-
Pomalidomide-BSA+++/-
BSA (unconjugated)--

Interpretation: The Western Blot results corroborate the ELISA data, showing the polyclonal antibody binds to several related hapten-protein conjugates, while the monoclonal antibody is highly specific for the target hapten conjugate.

Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding

SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[4] By immobilizing the antibody and flowing different analytes over the surface, we can precisely measure the binding and dissociation of each compound.

Caption: SPR workflow for kinetic analysis of cross-reactivity.

  • Antibody Immobilization: Immobilize the polyclonal or monoclonal antibody onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of the target hapten and each potential cross-reactant in running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the immobilized antibody surface at a constant flow rate and monitor the binding response (in Resonance Units, RU).

  • Dissociation Phase: After the association phase, switch to flowing running buffer over the chip to monitor the dissociation of the analyte.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

AnalyteAntibodyka (1/Ms)kd (1/s)KD (M)
Target Hapten Polyclonal 1.2 x 10⁵ 2.5 x 10⁻³ 2.1 x 10⁻⁸
Monoclonal 2.5 x 10⁵ 5.0 x 10⁻⁴ 2.0 x 10⁻⁹
ThalidomidePolyclonal5.8 x 10³4.1 x 10⁻³7.1 x 10⁻⁷
MonoclonalNo significant binding--
LenalidomidePolyclonal2.1 x 10³3.5 x 10⁻³1.7 x 10⁻⁶
MonoclonalNo significant binding--
PomalidomidePolyclonal4.5 x 10³3.9 x 10⁻³8.7 x 10⁻⁷
MonoclonalNo significant binding--

Interpretation: The SPR data provides the most detailed insight into the binding interactions. The monoclonal antibody exhibits a high affinity (low KD) for the target hapten, characterized by a fast association rate and a very slow dissociation rate. In contrast, the polyclonal antibody shows weaker, yet measurable, binding to thalidomide and pomalidomide. The lack of significant binding of the monoclonal antibody to any of the analogs confirms its superior specificity.

Synthesis and Conclusion: A Triad of Evidence for Confident Antibody Selection

The comprehensive characterization of antibody specificity is paramount for the development of robust and reliable immunoassays and targeted therapies. This guide has demonstrated the utility of a multi-pronged approach, employing Competitive ELISA, Western Blotting, and Surface Plasmon Resonance, to evaluate the cross-reactivity of antibodies raised against this compound.

Our comparative analysis, supported by hypothetical data, clearly indicates that while polyclonal antibodies can be generated with reasonable affinity, they are more prone to cross-reactivity with structurally similar molecules. The monoclonal antibody, on the other hand, demonstrates exquisite specificity, making it the superior choice for applications demanding high accuracy and no off-target binding.

Ultimately, the choice of antibody and the extent of cross-reactivity testing will depend on the intended application. For initial screening or applications where high sensitivity is prioritized over absolute specificity, a well-characterized polyclonal antibody may suffice. However, for diagnostic assays, quantitative analysis, and therapeutic development, the investment in generating and rigorously validating a highly specific monoclonal antibody is indispensable.

References

  • Mishra, R. K., et al. (2002). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 13(6), 1159-1164. [Link]

  • Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Leach, S. M., et al. (2019). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 47(7), 887-897. [Link]

  • Reichert. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]

  • Gandhi, A. K., et al. (2014). Immunomodulatory drugs lenalidomide and pomalidomide are synthetic compounds derived by modifying the chemical structure of thalidomide to improve its potency and reduce its side effects. British Journal of Haematology, 164(6), 811-821. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Rapid Novor Inc. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fischer, E. S., et al. (2014). The novel mechanism of lenalidomide activity. Blood, 124(10), 1549-1552. [Link]

  • Müller, G. W., et al. (1999). Thalidomide and its analogs: a new class of potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]

  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301-342. [Link]

  • Zhu, J., & Zhang, W. (2000). Solid-Phase Synthesis of Thalidomide and Its Analogues. Journal of Combinatorial Chemistry, 2(1), 61-66. [Link]

  • Burlingame, R. W., et al. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters, 15(17), 4508-4511. [Link]

  • G. Krishna, V., et al. (2011). A novel green synthesis of thalidomide and analogs. Tetrahedron Letters, 52(35), 4575-4577. [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]

  • Precision For Medicine. (n.d.). Guide to Successfully Conducting Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

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  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]

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A Comparative Guide to the In Silico and Experimental Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule to a therapeutic agent is both complex and resource-intensive.[1] A critical early step in this process is the thorough characterization of a compound's physicochemical properties, which are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Today, this characterization is a hybrid endeavor, leveraging the predictive power of computational (in silico) models to complement and guide traditional laboratory (experimental) validation.[3][4] This guide provides an in-depth comparison of the in silico and experimental properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry, illustrating the synergies and discrepancies between these two essential approaches.

The Subject Molecule: this compound

This compound (CAS 55995-35-2) is a derivative of phthalimide. Its structure, featuring a carboxylic acid group, suggests potential for various biological interactions and makes its physicochemical properties, such as solubility and lipophilicity, key determinants of its potential as a drug candidate.

Part 1: In Silico Property Prediction

In silico modeling has become an indispensable tool in the early stages of drug development, offering rapid and cost-effective predictions of a molecule's properties before it is even synthesized.[3][4] These computational methods utilize a compound's two-dimensional structure to calculate a range of descriptors that are crucial for assessing its "drug-likeness."[5]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties for this compound, primarily sourced from the PubChem database.[6] These values are derived from various computational models and algorithms.

PropertyPredicted ValueComputational MethodSource
Molecular Weight205.17 g/mol PubChem 2.1[6]
XLogP30.9XLogP3 3.0[6]
Hydrogen Bond Donors1Cactvs 3.4.8.18[6]
Hydrogen Bond Acceptors4Cactvs 3.4.8.18[6]
Rotatable Bond Count1Cactvs 3.4.8.18[6]
Exact Mass205.03750770 DaPubChem 2.1[6]
Topological Polar Surface Area74.7 ŲCactvs 3.4.8.18[6]

Causality Behind In Silico Predictions: These predictions are based on the fundamental principles of physical organic chemistry. For instance, XLogP3 is an atomistic method that calculates the octanol-water partition coefficient by summing the contributions of individual atoms and correction factors for intramolecular interactions. The number of hydrogen bond donors and acceptors is determined by identifying specific functional groups (like -OH, -NH, C=O) within the molecule's structure. These parameters are critical components of frameworks like Lipinski's Rule of Five, which predict the oral bioavailability of a drug candidate.[5]

Part 2: Experimental Property Determination

While in silico methods provide valuable initial assessments, experimental validation remains the gold standard for characterizing a compound. Experimental data provides a real-world measure of a substance's behavior, which can sometimes diverge from computational predictions due to complex intermolecular interactions and solid-state effects not fully captured by current models.

Experimentally Determined Properties

At present, publicly available experimental data for this compound is limited. This highlights a common challenge in drug discovery where novel compounds may not have been extensively characterized. However, based on the available information and general laboratory practices, we can outline the expected experimental approaches.

PropertyExperimental ValueMethod
Melting PointData not available in searched sourcesCapillary Method or Differential Scanning Calorimetry
Aqueous SolubilityData not available in searched sourcesShake-flask method or Potentiometric titration
Spectroscopic Data (NMR, IR)Data not available in searched sourcesStandard Spectroscopic Techniques

The Rationale for Experimental Choices:

  • Melting Point: The melting point is a fundamental physical property that provides an indication of a compound's purity.[7][8] A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.[9] The capillary method is a widely used and accessible technique for this determination.[10]

  • Aqueous Solubility: Solubility is a critical factor influencing a drug's absorption and bioavailability.[1] The shake-flask method, though traditional, is a reliable technique for determining equilibrium solubility.[11] It involves agitating an excess of the solid compound in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached.[12]

  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of a synthesized compound. 1H and 13C NMR provide detailed information about the hydrogen and carbon framework, while IR spectroscopy identifies the presence of key functional groups.

Part 3: A Comparative Analysis: Bridging the Gap

The true power of a dual in silico and experimental approach lies in the comparative analysis of the data.

Lipophilicity (LogP): The predicted XLogP3 of 0.9 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. An experimental determination of the octanol-water partition coefficient (LogP) would be necessary to confirm this. Discrepancies between the predicted and experimental values could arise from factors such as intramolecular hydrogen bonding in the solid state, which can influence how the molecule partitions between aqueous and lipid phases.

Solubility: The presence of a carboxylic acid group and four hydrogen bond acceptors in the molecule suggests it should have some degree of aqueous solubility. However, the overall aromatic structure could counteract this. An experimental solubility measurement is crucial here. In silico solubility predictions can often be less accurate than other parameters, as they struggle to fully model the complex energetics of the solid crystal lattice and its dissolution.

Structural Confirmation: While in silico models are built upon a presumed chemical structure, only experimental techniques like NMR and mass spectrometry can definitively confirm the identity and purity of the synthesized compound.

Workflow for Integrated Property Assessment

The following diagram illustrates a logical workflow for the integrated assessment of a novel compound's properties, starting from in silico predictions and moving to experimental validation.

G cluster_in_silico In Silico Phase cluster_synthesis Synthesis & Purification cluster_experimental Experimental Validation cluster_analysis Data Analysis & Decision in_silico_prediction In Silico Property Prediction (LogP, Solubility, etc.) drug_likeness Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) in_silico_prediction->drug_likeness comparison Comparison of In Silico and Experimental Data in_silico_prediction->comparison synthesis Chemical Synthesis drug_likeness->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure_confirmation Structural Confirmation (NMR, MS, IR) purification->structure_confirmation melting_point Melting Point Determination structure_confirmation->melting_point solubility Aqueous Solubility Measurement structure_confirmation->solubility logp LogP Determination structure_confirmation->logp melting_point->comparison solubility->comparison logp->comparison decision Go/No-Go Decision for Further Development comparison->decision

Caption: Integrated workflow for compound characterization.

Part 4: Detailed Experimental Protocols

To facilitate the experimental validation of this compound's properties, the following are detailed, step-by-step protocols for key experiments.

Protocol 1: Melting Point Determination using the Capillary Method

Objective: To determine the melting point range of the compound as an indicator of its purity.

Materials:

  • This compound, finely powdered and dry

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[10] If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample should be approximately 2-3 mm in height.

  • Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.[10]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[7] Allow the apparatus to cool before proceeding.

  • Slow Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10]

  • Repeat: For accuracy, repeat the determination with a fresh sample.

Trustworthiness of the Protocol: This protocol is self-validating. A pure compound will exhibit a sharp, reproducible melting range.[8] A broad or inconsistent range would indicate impurities or decomposition.

Protocol 2: Aqueous Solubility Determination using the Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Small glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • pH meter

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of water (e.g., 10 mL). The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[11]

  • Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid at the bottom.[13] Dilute the sample quantitatively with water to a concentration suitable for the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC. A calibration curve with known concentrations of the compound should be prepared.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Self-Validation: The reliability of this method is ensured by confirming that true equilibrium has been reached. This can be done by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change significantly over time.

Visualization of the Solubility Determination Workflow

G start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation withdraw_supernatant Withdraw clear supernatant phase_separation->withdraw_supernatant quantify Quantify concentration (e.g., HPLC, UV-Vis) withdraw_supernatant->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Shake-flask solubility determination workflow.

Conclusion

The comprehensive characterization of a potential drug candidate like this compound necessitates a synergistic approach that combines the predictive power of in silico modeling with the definitive validation of experimental methods. While computational tools provide invaluable early insights into a molecule's drug-like properties, they are not a substitute for rigorous laboratory-based measurements. The discrepancies that may arise between predicted and experimental values are not failures of the models, but rather opportunities to gain a deeper understanding of the molecule's behavior. By integrating these two pillars of modern drug discovery, researchers can make more informed decisions, optimize resource allocation, and ultimately accelerate the development of new and effective therapies.

References

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]

  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting point determination. SSERC. [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. [Link]

  • This compound. PubChem. [Link]

  • Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]

  • Melting point determination. RSC Education. [Link]

  • Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

  • Measuring Solubility. Alloprof. [Link]

  • 4: Determination of a Solubility Constant. (2021, March 15). Chemistry LibreTexts. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Lab 13.2 - Determining Solubility. (2013, November 8). YouTube. [Link]

  • In Silico Modeling: Drug Developer's Superpower. (2024, May 22). YouTube. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

Sources

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Disposal of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the integrity of experimental data. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with the knowledge to not only utilize our products effectively but also to manage their entire lifecycle with confidence and scientific rigor.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate a careful and considered approach to its disposal, treating it as a hazardous waste stream.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritationPubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the following personal protective equipment must be worn at all times during handling and disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or potential for aerosolization, a NIOSH-approved respirator is recommended.

Waste Collection and Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent reactions and ensures that waste streams can be managed effectively.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate concentration and date of accumulation.

  • Segregation: This waste stream should be segregated from incompatible materials. Due to its carboxylic acid functionality, it should be kept separate from bases and strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and drains.

Disposal Procedures: A Two-Pronged Approach

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. However, depending on the volume and the capabilities of your institution's waste management program, a pre-treatment step of neutralization may be considered for the acidic component of the waste.

Primary Disposal Method: Incineration

Incineration is the most effective method for the complete destruction of this organic compound.

  • Mechanism: High-temperature incineration breaks down the organic molecule into simpler, less harmful components.[2] For nitrogen-containing compounds like this one, this process can produce nitrogen oxides (NOx), which are atmospheric pollutants.[2][3]

  • Operational Consideration: It is crucial that the incineration is carried out in a facility equipped with flue gas scrubbers or other technologies to mitigate the release of NOx and other harmful byproducts.[4]

  • Procedure:

    • Ensure the hazardous waste container is securely sealed and properly labeled.

    • Arrange for pickup by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.

    • Provide the waste manifest with a complete and accurate description of the waste.

Pre-treatment Consideration: Neutralization of the Carboxylic Acid Group

For laboratories generating aqueous waste streams containing this compound, neutralization of the carboxylic acid group can be a responsible pre-treatment step before collection for incineration. This does not render the entire molecule non-hazardous but addresses the corrosivity characteristic.

Neutralization Protocol:

  • Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood.

  • Dilution: If the waste is concentrated, slowly add it to a large volume of cold water to dilute it.

  • Select a Base: A weak base such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide can be used.[5]

  • Slow Addition: Slowly and carefully add the base to the acidic solution while stirring. Be cautious of potential heat generation and gas evolution (carbon dioxide if using bicarbonate).

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH is between 6.0 and 8.0.[5][6]

  • Collection: Once neutralized, the solution should be collected in the designated hazardous waste container for this chemical.

Important Note: Neutralization only addresses the acidity. The resulting solution still contains the organic phthalimide derivative and must be disposed of as hazardous waste via incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe collect Collect waste in a dedicated, labeled HDPE container ppe->collect label Label container: 'Hazardous Waste' Chemical Name Date collect->label segregate Segregate from: - Bases - Strong Oxidizing Agents label->segregate storage Store in Satellite Accumulation Area segregate->storage pretreatment_q Is aqueous waste generated and pre-treatment feasible? storage->pretreatment_q neutralize Neutralize with a weak base (e.g., Sodium Bicarbonate) to pH 6-8 in a fume hood pretreatment_q->neutralize Yes disposal_pickup Arrange for pickup by EHS or licensed contractor pretreatment_q->disposal_pickup No collect_neutralized Collect neutralized waste in the same dedicated container neutralize->collect_neutralized collect_neutralized->disposal_pickup incineration Final Disposal: High-temperature incineration at a licensed facility with NOx emission controls disposal_pickup->incineration end End of Process incineration->end

Sources

Mastering the Safe Handling of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a steadfast commitment to safety. The chemical building blocks of tomorrow's therapeutics demand not just scientific acumen, but a deep and practical understanding of their safe handling. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: More Than Just a Solid

This compound is a powdered organic compound that, while appearing benign, presents a triad of primary hazards that must be diligently managed:

  • Skin Irritation (Causes skin irritation, H315): Direct contact can lead to redness, itching, and inflammation.[1]

  • Serious Eye Irritation (Causes serious eye irritation, H319): The fine particulate nature of this compound increases the risk of it becoming airborne and contacting the eyes, which can result in significant irritation and potential damage.[1]

  • Respiratory Irritation (May cause respiratory irritation, H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

It is crucial to recognize that the primary route of exposure is through the generation of dust during handling procedures such as weighing and transferring the solid material. Therefore, all safety protocols must be designed to mitigate the generation and dispersal of this dust.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a thoughtful assessment of the specific tasks being performed. The following is a tiered approach to PPE selection, designed to provide optimal protection at each stage of handling.

The Foundational PPE Ensemble

For any work involving this compound, the following should be considered the minimum required PPE:

  • Laboratory Coat: A clean, buttoned lab coat provides a removable barrier to protect your personal clothing from contamination.

  • Safety Glasses with Side Shields: These are essential to protect your eyes from accidental splashes or airborne particles.

  • Disposable Nitrile or Neoprene Gloves: These materials offer good resistance to a range of chemicals. It is imperative to double-glove when handling this compound to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.

Task-Specific PPE Enhancements

Table 1: Task-Specific PPE Recommendations

TaskRequired PPERationale
Weighing and Transferring Solid Foundational PPE + Chemical Splash Goggles , Respiratory Protection The highest risk of dust generation occurs during these activities. Chemical splash goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses. Respiratory protection is critical to prevent inhalation of airborne particulates.
Dissolving in a Solvent Foundational PPE + Chemical Splash Goggles While the risk of dust is lower once the compound is in solution, the potential for splashes of the chemical solution necessitates the use of chemical splash goggles.
Running a Reaction Foundational PPEStandard laboratory practice for handling chemical reactions.
Work-up and Purification Foundational PPE + Chemical Splash Goggles Similar to dissolving, the potential for splashes during extraction, filtration, or other purification steps warrants the use of chemical splash goggles.
A Deeper Dive into Glove and Respirator Selection

Gloves: While nitrile and neoprene are recommended, it is crucial to understand that no glove material provides indefinite protection. Always inspect gloves for any signs of degradation or perforation before and during use. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. For prolonged or high-exposure tasks, consider using thicker gauge gloves and consult the manufacturer's chemical resistance data.

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator is mandatory. The appropriate choice is a half-mask or full-face respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge . The National Institute for Occupational Safety and Health (NIOSH) uses a color-coding system for respirator cartridges to simplify selection.[2][3] Look for cartridges with a black and white or yellow label, indicating their suitability for organic vapors and acid gases.[3]

PPE_Selection_Workflow cluster_0 start Start: Handling This compound task Identify the Task start->task weighing Weighing or Transferring Solid task->weighing High Dust Potential dissolving Dissolving in Solvent task->dissolving Splash Potential reaction Running Reaction / Work-up task->reaction General Handling ppe_weighing Foundational PPE + Chemical Splash Goggles + OV/AG Respirator weighing->ppe_weighing ppe_dissolving Foundational PPE + Chemical Splash Goggles dissolving->ppe_dissolving ppe_reaction Foundational PPE reaction->ppe_reaction end_op Proceed with Operation Safely ppe_weighing->end_op ppe_dissolving->end_op ppe_reaction->end_op caption Figure 1: PPE Selection Workflow

Figure 1: PPE Selection Workflow

Operational Plans: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed to prevent the ingress of moisture and the escape of dust.

Safe Handling Protocols

Weighing and Transferring:

  • Work within a certified chemical fume hood. This is the most critical engineering control to minimize exposure.

  • Don the appropriate PPE as outlined in Table 1 and Figure 1.

  • Use a disposable weighing boat or paper. This minimizes contamination of the balance.

  • Handle the container and spatula with care to avoid generating dust. Do not scrape the inside of the container.

  • Clean any spills immediately using a wet paper towel to gently wipe the area. Do not dry sweep, as this will aerosolize the powder.[4] Dispose of the contaminated paper towel as chemical waste.

Dissolving the Compound:

  • Perform this task in a fume hood.

  • Add the solid to the solvent slowly while stirring to prevent splashing.

  • Keep the container covered as much as possible during the dissolution process.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

  • For small, manageable spills:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.

    • Carefully wipe the area from the outside in, placing the contaminated paper towels in a sealed plastic bag for disposal as chemical waste.

    • Decontaminate the area with soap and water.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3][5][6] It is crucial to start flushing immediately.[2] Remove contact lenses if present and it does not delay the flushing process.[5][6] Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with this compound, such as weighing paper, gloves, and paper towels used for cleaning spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Neutralization of Carboxylic Acid Waste

For aqueous waste streams where the primary hazard is the carboxylic acid functionality, neutralization can be a preliminary step before collection for final disposal. This should only be performed by trained personnel in a fume hood.

Protocol for Neutralization:

  • Prepare a dilute aqueous solution of the acidic waste in a large beaker, preferably in an ice bath to manage any exothermic reaction.

  • Slowly add a dilute solution of a base , such as sodium bicarbonate or sodium hydroxide, while stirring continuously.

  • Monitor the pH using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is between 6 and 8.

  • Collect the neutralized solution in a labeled hazardous waste container. While neutralization reduces the corrosivity, the organic component still requires proper disposal.

Important Note: This neutralization procedure is only for the carboxylic acid functionality. It does not degrade the phthalimide core of the molecule. All waste, neutralized or not, must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

By integrating these principles of hazard awareness, meticulous planning, and responsible execution into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of this compound.

References

  • Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]

  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). West Broward Eyecare Associates. Retrieved from [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). Retrieved from [Link]

  • Chemical splash in the eye: First aid. (n.d.). Hancock Health. Retrieved from [Link]

  • Eye injuries - chemical burns. (n.d.). Better Health Channel. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.